(S)-2-Aminopent-4-enoic acid hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S)-2-aminopent-4-enoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2.ClH/c1-2-3-4(6)5(7)8;/h2,4H,1,3,6H2,(H,7,8);1H/t4-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIDZZOWASZMNQW-WCCKRBBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC[C@@H](C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
195316-72-4 | |
| Record name | L-2-Allylglycine Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (S)-2-Aminopent-4-enoic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-2-Aminopent-4-enoic acid hydrochloride, also known as L-Allylglycine hydrochloride, is a crucial molecule in neuroscience research, primarily utilized for its potent inhibitory effects on the biosynthesis of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA). This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and analysis, and a thorough examination of its mechanism of action as an inhibitor of glutamate decarboxylase (GAD). The information is presented to support its application in drug discovery and development, particularly in the study of epilepsy and neuronal excitability.
Chemical Properties
This compound is the hydrochloride salt of the naturally occurring unsaturated amino acid, (S)-2-aminopent-4-enoic acid. The presence of the hydrochloride enhances its stability and solubility in aqueous solutions, making it suitable for a wide range of experimental applications.[1]
Physicochemical Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₁₀ClNO₂ | [1] |
| Molecular Weight | 151.59 g/mol | [1] |
| CAS Number | 195316-72-4 | [1] |
| Appearance | White crystalline powder | [3] |
| Solubility | Soluble in water and alcohol | [1][2] |
| Melting Point | Not available (Free acid decomposes at ~300°C) | [2] |
| Boiling Point | Not applicable | |
| pKa (Predicted, Racemic) | 2.22 ± 0.10 |
Spectral Data
The structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques. Representative spectral data are summarized in Table 2.
Table 2: Spectral Data for this compound
| Technique | Data |
| ¹H NMR | Expected chemical shifts (δ) in D₂O: ~5.8-6.0 ppm (m, 1H, -CH=CH₂), ~5.2-5.4 ppm (m, 2H, -CH=CH₂), ~4.0-4.2 ppm (t, 1H, α-CH), ~2.6-2.8 ppm (m, 2H, -CH₂-CH=). |
| ¹³C NMR | Expected chemical shifts (δ) in D₂O: ~175 ppm (C=O), ~132 ppm (-CH=CH₂), ~120 ppm (-CH=CH₂), ~55 ppm (α-C), ~35 ppm (-CH₂-). |
| FT-IR | Characteristic absorption bands (cm⁻¹): ~3400-2500 (O-H and N-H stretching), ~1730 (C=O stretching), ~1640 (C=C stretching), ~1580 (N-H bending). |
| Mass Spectrometry | Expected m/z for the free amino acid [M+H]⁺: 116.0706. |
Biological Activity and Mechanism of Action
The primary biological role of (S)-2-Aminopent-4-enoic acid is its function as a potent inhibitor of glutamate decarboxylase (GAD), the rate-limiting enzyme in the synthesis of GABA.[3][4] It acts as a pro-drug, being metabolized in vivo to the active inhibitor, 2-keto-4-pentenoic acid (KPA).
Inhibition of Glutamate Decarboxylase (GAD)
The inhibition of GAD by (S)-2-Aminopent-4-enoic acid is a classic example of "suicide inhibition." The mechanism involves the following steps:
-
Metabolic Activation: (S)-2-Aminopent-4-enoic acid is converted to 2-keto-4-pentenoic acid (KPA) by a transaminase enzyme.
-
Enzyme Binding: KPA enters the active site of GAD.
-
Irreversible Inhibition: The α-keto group of KPA is thought to form a Schiff base with the pyridoxal 5'-phosphate (PLP) cofactor in the GAD active site. Subsequently, a nucleophilic residue within the active site attacks the double bond of KPA in a Michael addition reaction, leading to the formation of a covalent adduct and irreversible inactivation of the enzyme.
This inhibition of GAD leads to a reduction in GABA biosynthesis, resulting in decreased GABAergic neurotransmission and a state of neuronal hyperexcitability, which can manifest as convulsions. This property makes it a valuable tool for studying the mechanisms of epilepsy.
Quantitative Inhibition Data
The inhibitory potency of (+)-allylglycine and its active metabolite has been determined in vitro.
Table 3: GAD Inhibition Constants
| Compound | Inhibition Constant (Ki) | Species/Tissue |
| (+)-Allylglycine | ~50 mM | In vitro |
| 2-Keto-4-Pentenoic Acid (KPA) | 1 µM | In vitro |
Note: The data presented is for the (+) enantiomer, which is expected to have similar activity to the (S) enantiomer.
Signaling Pathway
The inhibition of GAD by (S)-2-Aminopent-4-enoic acid disrupts the balance between excitatory and inhibitory neurotransmission in the brain.
Caption: Mechanism of GAD inhibition by (S)-2-Aminopent-4-enoic acid.
Experimental Protocols
Synthesis of this compound
The following is a representative protocol for the synthesis of this compound, adapted from the synthesis of its methyl ester. This procedure involves the deprotection of a tert-butoxycarbonyl (Boc)-protected precursor.
Workflow for Synthesis
Caption: General workflow for the synthesis of the target compound.
Materials:
-
N-Boc-(S)-2-aminopent-4-enoic acid
-
Dry Dichloromethane (DCM)
-
Anhydrous Hydrogen Chloride (HCl) gas
-
Round-bottom flask
-
Magnetic stirrer
-
Gas dispersion tube
-
Rotary evaporator
Procedure:
-
Dissolve N-Boc-(S)-2-aminopent-4-enoic acid in dry dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Bubble anhydrous hydrogen chloride gas through the stirred solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, remove the gas dispersion tube and concentrate the solution under reduced pressure using a rotary evaporator to yield this compound as a solid.
-
The crude product can be further purified by recrystallization if necessary.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
The purity of this compound can be assessed using reversed-phase HPLC. The following is a general method that can be optimized for specific instrumentation.
Table 4: HPLC Method Parameters
| Parameter | Condition |
| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water |
| Mobile Phase B | 0.1% (v/v) TFA in HPLC-grade acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in Mobile Phase A to a concentration of approximately 1 mg/mL. |
| Gradient Program | Start at 5% B. Linear gradient from 5% to 50% B over 15 minutes. |
Glutamate Decarboxylase (GAD) Activity Assay
The inhibitory effect of (S)-2-Aminopent-4-enoic acid on GAD activity can be quantified using a radiometric assay.
Materials:
-
Brain tissue homogenate (as a source of GAD)
-
L-[1-¹⁴C]glutamic acid
-
Potassium phosphate buffer (pH 7.2)
-
Pyridoxal 5'-phosphate (PLP)
-
This compound (inhibitor)
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare brain tissue homogenates in ice-cold potassium phosphate buffer containing PLP.
-
Pre-incubate the enzyme preparation with varying concentrations of this compound for a defined period.
-
Initiate the enzymatic reaction by adding L-[1-¹⁴C]glutamic acid.
-
Incubate the reaction mixture at 37°C for a specific time.
-
Terminate the reaction by adding acid (e.g., sulfuric acid).
-
Trap the evolved ¹⁴CO₂ using a suitable trapping agent (e.g., a filter paper soaked in a basic solution) placed in a sealed vial.
-
Quantify the trapped ¹⁴CO₂ by liquid scintillation counting.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC₅₀ value.
Conclusion
This compound is an indispensable pharmacological tool for investigating the GABAergic system. Its well-characterized mechanism of action as a suicide inhibitor of GAD provides a reliable method for inducing a state of reduced GABAergic tone, thereby facilitating the study of neuronal excitability and seizure-related pathologies. The experimental protocols and chemical data provided in this guide are intended to support the continued use and exploration of this compound in neuroscience and drug development.
References
An In-depth Technical Guide to the Structure Elucidation of (S)-2-Aminopent-4-enoic acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of (S)-2-Aminopent-4-enoic acid hydrochloride, a compound of interest in neuroscience research. This document details the key physicochemical properties, provides a summary of spectroscopic data, outlines experimental protocols for its characterization and synthesis, and illustrates its primary mechanism of action.
Compound Overview
This compound, also known as L-Allylglycine hydrochloride, is the hydrochloride salt of a naturally occurring non-proteinogenic amino acid.[][2][3] It is characterized by a terminal vinyl group and a chiral center at the alpha-carbon with an (S)-configuration.[] The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions.[]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (2S)-2-aminopent-4-enoic acid;hydrochloride | [2][3] |
| Synonyms | L-Allylglycine hydrochloride, (S)-(-)-2-Amino-4-pentenoic acid hydrochloride | [2] |
| CAS Number | 195316-72-4 | [2][3] |
| Molecular Formula | C5H10ClNO2 | [][3] |
| Molecular Weight | 151.59 g/mol | [][3] |
| Appearance | Solid | [2] |
| Melting Point | 283°C (decomposes) | [2] |
Spectroscopic Data for Structure Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
¹H NMR Spectrum (Predicted for Hydrochloride Salt in D₂O): The proton NMR spectrum of the hydrochloride salt is expected to show signals corresponding to the five distinct proton environments. The protonation of the amino group to form an ammonium salt (-NH3+) will lead to a downfield shift of the adjacent α-proton (H-2) compared to the free base.
¹³C NMR Spectrum (Predicted for Hydrochloride Salt in D₂O): The carbon NMR spectrum will display five signals corresponding to the five carbon atoms in the molecule. Similar to the ¹H NMR, the α-carbon (C-2) is expected to be shifted downfield due to the electron-withdrawing effect of the adjacent ammonium group. A reference spectrum for the closely related compound, (2R)-2-aminopent-4-enol-hydrochloride, can provide valuable insight into the expected chemical shifts.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| C1 (COOH) | - | ~175 | Chemical shift is sensitive to pH and solvent. |
| C2 (CH-NH3+) | ~4.0 | ~55 | Downfield shift due to -NH3+ group. |
| C3 (CH2) | ~2.7 | ~35 | |
| C4 (=CH) | ~5.8 | ~130 | |
| C5 (=CH2) | ~5.3 | ~120 |
Note: These are predicted values and may vary depending on the solvent and experimental conditions. The predictions are based on typical chemical shifts for similar functional groups and comparison with the spectrum of the free base and related hydrochloride salts.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum reveals the presence of key functional groups within the molecule.
Table 3: Characteristic FTIR Absorption Bands for (S)-2-Aminopent-4-enoic acid
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-2500 | Broad | O-H stretch of carboxylic acid |
| ~2900 | Medium | N-H stretch of amine (broadened in hydrochloride salt) |
| ~1730 | Strong | C=O stretch of carboxylic acid |
| ~1640 | Medium | C=C stretch of alkene |
| ~1600 | Medium | N-H bend of amine |
| ~990 and ~920 | Strong | =C-H bend of vinyl group |
Note: The spectrum of the hydrochloride salt will show a broad absorption in the 2500-3000 cm⁻¹ region due to the N-H stretching of the ammonium group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For the free base, (S)-2-Aminopent-4-enoic acid, the molecular ion peak [M]+ would be observed at m/z 115. A common fragmentation pathway for α-amino acids is the loss of the carboxyl group, which would result in a fragment ion at m/z 70.
Experimental Protocols
Synthesis of this compound
The following is a general procedure based on a patented synthesis of allylglycine hydrochloride.[4]
Workflow for the Synthesis of Allylglycine Hydrochloride
Caption: A generalized workflow for the synthesis of allylglycine hydrochloride.
Materials:
-
Allylamine
-
Chloroacetic acid
-
Aqueous alkali solution (e.g., NaOH)
-
Ethyl alcohol
-
Concentrated hydrochloric acid
Procedure:
-
React a large excess of allylamine with one molar equivalent of chloroacetic acid in an aqueous solution at a temperature below 20°C.[4]
-
Add approximately two molar equivalents of an alkali solution to the reaction mixture.[4]
-
Distill the mixture to remove any unreacted allylamine.[4]
-
Evaporate the remaining solution to dryness.[4]
-
Extract the resulting solid residue with ethyl alcohol containing an excess of concentrated hydrochloric acid.[4]
-
Crystallize the this compound from the alcoholic extract.[4]
NMR Sample Preparation
Materials:
-
This compound
-
Deuterated solvent (e.g., D₂O, DMSO-d₆)
-
NMR tubes
Procedure:
-
Weigh approximately 5-10 mg of the compound.
-
Dissolve the sample in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.
FTIR Sample Preparation (ATR)
Materials:
-
This compound
-
Spatula
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
Procedure:
-
Place a small, representative sample of the solid compound directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Record the FTIR spectrum.
Mass Spectrometry Sample Preparation (ESI)
Materials:
-
This compound
-
Solvent (e.g., methanol, water with 0.1% formic acid)
-
Mass spectrometer with an Electrospray Ionization (ESI) source
Procedure:
-
Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent.
-
Infuse the solution directly into the ESI source or inject it into a liquid chromatography system coupled to the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
Mechanism of Action: Inhibition of GABA Synthesis
(S)-2-Aminopent-4-enoic acid is a known inhibitor of glutamate decarboxylase (GAD), the enzyme responsible for the biosynthesis of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) from glutamate.[5] Inhibition of GAD leads to a reduction in GABA levels, which can result in neuronal hyperexcitability.
Signaling Pathway of GAD Inhibition by L-Allylglycine
References
- 2. L-Allylglycine synthesis - chemicalbook [chemicalbook.com]
- 3. L-2-Allylglycine Hydrochloride | C5H10ClNO2 | CID 44630067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US2425283A - Preparation of allylglycine - Google Patents [patents.google.com]
- 5. 16338-48-0|(S)-2-Aminopent-4-enoic acid|BLD Pharm [bldpharm.com]
(S)-2-Aminopent-4-enoic acid hydrochloride molecular weight and formula
An In-depth Technical Guide to (S)-2-Aminopent-4-enoic Acid Hydrochloride: Molecular Properties and Characterization
For researchers, scientists, and professionals in drug development, a precise understanding of the physicochemical properties of novel compounds is paramount. This guide provides a focused analysis of this compound, a chiral amino acid derivative with significant potential in synthetic and medicinal chemistry.
Core Molecular Data
The fundamental molecular attributes of (S)-2-Aminopent-4-enoic acid and its hydrochloride salt are summarized below. The hydrochloride form enhances the compound's stability and solubility in aqueous media, a crucial factor for many biological and chemical applications.
| Chemical Entity | Molecular Formula | Molecular Weight ( g/mol ) |
| (S)-2-Aminopent-4-enoic acid | C5H9NO2[1][2][3][4][5] | 115.13[1][3][4][5] |
| This compound | C5H10ClNO2[6][7] | 151.59[6][7] |
Experimental Determination of Molecular Formula and Weight
The empirical and molecular formulas, along with the precise molecular weight, are critical parameters determined through a combination of elemental analysis and mass spectrometry.
Elemental Analysis Protocol
Objective: To determine the empirical formula by quantifying the percentage composition of carbon, hydrogen, nitrogen, chlorine, and oxygen.
Methodology:
-
Sample Preparation: A precisely weighed sample of this compound (typically 1-3 mg) is combusted in a furnace at approximately 900-1200 °C.
-
Combustion: The combustion process converts carbon to carbon dioxide (CO2), hydrogen to water (H2O), and nitrogen to nitrogen gas (N2) or its oxides, which are subsequently reduced back to N2.
-
Gas Chromatography Separation: The resulting gaseous products are passed through a gas chromatography column to separate them.
-
Detection: A thermal conductivity detector (TCD) measures the concentration of each gas.
-
Halogen and Oxygen Analysis: Chlorine is determined by titration or ion chromatography after combustion and absorption in a suitable solution. Oxygen is typically determined by pyrolysis in a furnace with a carbon catalyst, converting oxygen to carbon monoxide (CO), which is then quantified.
-
Calculation: The percentage of each element is used to calculate the simplest whole-number ratio of atoms, yielding the empirical formula.
Mass Spectrometry Protocol
Objective: To determine the precise molecular weight and confirm the molecular formula.
Methodology:
-
Ionization: A dilute solution of the sample is introduced into a high-resolution mass spectrometer. Electrospray ionization (ESI) is a common technique for polar molecules like amino acids.
-
Mass Analysis: The ionized molecules (molecular ions) are accelerated into a mass analyzer (e.g., Time-of-Flight or Orbitrap). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum.
-
Data Interpretation: The peak with the highest m/z value typically corresponds to the molecular ion [M+H]+. The high-resolution instrument provides a highly accurate mass measurement, which can be used to confirm the molecular formula by comparing the experimental mass to the theoretical mass calculated for the proposed formula.
Workflow and Pathway Visualizations
To further elucidate the processes involved in characterizing this compound, the following diagrams illustrate the logical workflow for its analysis.
Caption: Workflow for Empirical Formula Determination.
Caption: Workflow for Molecular Weight Determination.
Caption: Logical Relationship for Molecular Formula Confirmation.
References
- 1. 2-AMINOPENT-4-ENOIC ACID | CAS 16338-48-0 [matrix-fine-chemicals.com]
- 2. pschemicals.com [pschemicals.com]
- 3. chembk.com [chembk.com]
- 4. matrix-fine-chemicals.com [matrix-fine-chemicals.com]
- 5. DL-2-AMINO-4-PENTENOIC ACID | 7685-44-1 [chemicalbook.com]
- 6. This compound (195316-72-4) for sale [vulcanchem.com]
- 7. BLDpharm - Bulk Product Details [bldpharm.com]
Technical Guide: (S)-2-Aminopent-4-enoic Acid Hydrochloride
CAS Number: 195316-72-4
A Comprehensive Overview for Researchers and Drug Development Professionals
This technical guide provides an in-depth analysis of (S)-2-Aminopent-4-enoic acid hydrochloride, a compound of significant interest in neuroscience and antimicrobial research. This document collates critical data on its chemical properties, biological activity, and synthetic pathways, presenting it in a format tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound, also known as L-Allylglycine hydrochloride, is the hydrochloride salt of the (S)-enantiomer of 2-aminopent-4-enoic acid. The hydrochloride form enhances the compound's stability and solubility in aqueous solutions.[1] Its structure features a terminal alkene group, which is key to its chemical reactivity, and a chiral center at the alpha-carbon, which is crucial for its specific biological interactions.[1]
| Property | Value | Reference |
| CAS Number | 195316-72-4 | [1] |
| Molecular Formula | C₅H₁₀ClNO₂ | [1] |
| Molecular Weight | 151.59 g/mol | [1] |
| IUPAC Name | (2S)-2-aminopent-4-enoic acid;hydrochloride | [1] |
| Synonyms | L-Allylglycine hydrochloride, (S)-(-)-2-Amino-4-pentenoic acid hydrochloride | [2][3] |
| Appearance | White crystalline powder | [4] |
| Solubility | Soluble in water | [1][5] |
Biological Activity and Mechanism of Action
The biological effects of (S)-2-Aminopent-4-enoic acid are primarily centered on its role as an enzyme inhibitor. Its two most prominent activities are the inhibition of glutamate decarboxylase in the central nervous system and a broader antimicrobial effect against various bacterial strains.
(S)-2-Aminopent-4-enoic acid is a well-established inhibitor of glutamate decarboxylase (GAD), the enzyme responsible for synthesizing the inhibitory neurotransmitter GABA from glutamate.[2][6][7] This inhibition leads to reduced GABA levels in the brain, disrupting the excitatory/inhibitory balance and causing neuronal hyperexcitability, which can induce seizures.[6][7] For this reason, it is widely used as a tool in preclinical epilepsy models.
The inhibitory mechanism is believed to be a form of "suicide inhibition". While (S)-2-aminopent-4-enoic acid itself is a relatively weak inhibitor, it is metabolized in vivo to 2-keto-4-pentenoic acid.[6][8] This metabolite then irreversibly inhibits GAD by interacting with the enzyme's pyridoxal 5'-phosphate (PLP) cofactor.[6]
Plausible Mechanism of GAD Inhibition
Caption: Proposed mechanism of GAD inhibition by (S)-2-Aminopent-4-enoic acid.
This compound has demonstrated antimicrobial properties against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[1] The proposed mechanism involves the inhibition of essential bacterial enzymes required for processes like cell wall synthesis or protein production.[1] However, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values, are not widely reported in publicly available literature.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound are not available in a single, consolidated source. The following sections provide representative methodologies based on established chemical and biological procedures.
The synthesis of this compound can be envisioned as a multi-step process, typically starting from a protected amino acid precursor. A common strategy involves the use of a tert-butoxycarbonyl (Boc) protecting group.[1] A detailed protocol for a similar compound, N-(Boc)-Allylglycine Methyl Ester, has been published in Organic Syntheses, providing a strong basis for this workflow.[9][10]
Synthetic Workflow Diagram
Caption: A plausible synthetic workflow for (S)-2-Aminopent-4-enoic acid HCl.
Step 1: Synthesis of N-(Boc)-Allylglycine Methyl Ester (Adapted Protocol) This procedure is adapted from a published method for a related compound.[9][10] It involves the conversion of a Boc-protected serine derivative to an iodide, followed by a palladium-catalyzed cross-coupling with vinyl bromide.
-
Materials: Boc-L-serine methyl ester, triphenylphosphine, imidazole, iodine, activated zinc, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), tri(o-tolyl)phosphine, vinyl bromide, various solvents and reagents for workup and purification.
-
Procedure Outline:
-
Iodination: The hydroxyl group of the Boc-protected serine methyl ester is converted to an iodide using triphenylphosphine, imidazole, and iodine in dichloromethane.
-
Organozinc Formation: The resulting iodide is reacted with activated zinc to form an organozinc reagent.
-
Cross-Coupling: The organozinc reagent is coupled with vinyl bromide in the presence of a palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine ligand to yield N-(Boc)-allylglycine methyl ester.
-
Purification: The product is purified using column chromatography.
-
Step 2: Saponification (Ester Hydrolysis) The methyl ester is hydrolyzed to the corresponding carboxylic acid.
-
Materials: N-(Boc)-allylglycine methyl ester, lithium hydroxide (or NaOH), tetrahydrofuran (THF), water.
-
Procedure Outline:
-
Dissolve the ester in a mixture of THF and water.
-
Add an aqueous solution of lithium hydroxide and stir at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the mixture with a mild acid (e.g., citric acid or dilute HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield N-(Boc)-(S)-2-aminopent-4-enoic acid.
-
Step 3: Deprotection and Hydrochloride Salt Formation The Boc group is removed, and the final hydrochloride salt is formed simultaneously.
-
Materials: N-(Boc)-(S)-2-aminopent-4-enoic acid, 4M HCl in 1,4-dioxane, diethyl ether.
-
Procedure Outline:
-
Dissolve the N-Boc protected amino acid in a minimal amount of a suitable solvent (e.g., ethyl acetate or methanol).
-
Add an excess of 4M HCl in 1,4-dioxane and stir at room temperature.
-
Monitor the reaction for the completion of deprotection (e.g., by TLC).
-
The hydrochloride salt will often precipitate from the solution. If not, the solvent can be removed under reduced pressure.
-
The resulting solid can be triturated with diethyl ether, filtered, and dried under vacuum to yield pure this compound.
-
This protocol describes a general method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against GAD.
-
Principle: The assay measures the production of GABA from glutamate. The amount of GABA produced is quantified, often using HPLC after derivatization or through a coupled enzyme assay.
-
Materials: Recombinant or purified GAD enzyme, L-glutamic acid (substrate), pyridoxal 5'-phosphate (PLP, cofactor), this compound (inhibitor), assay buffer (e.g., potassium phosphate buffer, pH 7.2), derivatizing agent (e.g., o-phthalaldehyde), HPLC system.
-
Procedure Outline:
-
Prepare a series of dilutions of the inhibitor in the assay buffer.
-
In a microplate or microcentrifuge tubes, pre-incubate the GAD enzyme with each inhibitor concentration for a defined period at a controlled temperature (e.g., 37°C). Include a control with no inhibitor.
-
Initiate the enzymatic reaction by adding the substrate, L-glutamic acid.
-
Allow the reaction to proceed for a fixed time (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding acid or heating).
-
Derivatize the product (GABA) to allow for fluorescent or UV detection.
-
Quantify the amount of GABA produced using HPLC.
-
Plot the percentage of GAD activity versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
This protocol outlines the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of the compound.
-
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Materials: this compound, bacterial strains (E. coli, S. aureus), Mueller-Hinton Broth (MHB), 96-well microtiter plates, spectrophotometer.
-
Procedure Outline:
-
Prepare a stock solution of the test compound and perform serial two-fold dilutions in MHB directly in a 96-well plate.
-
Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the standardized bacterial suspension to each well containing the diluted compound.
-
Include a positive control (broth + bacteria, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection: the MIC is the lowest concentration well with no visible turbidity (no bacterial growth).
-
Conclusion
This compound is a valuable chemical probe for studying fundamental biological processes. Its specific inhibition of glutamate decarboxylase makes it an essential tool in neuroscience for modeling seizure disorders and investigating the GABAergic system.[6] Furthermore, its reported antimicrobial properties suggest potential avenues for further investigation in the field of infectious diseases.[1] The synthetic pathways, while requiring multiple steps, are accessible through established organic chemistry methodologies. This guide provides a foundational resource for researchers aiming to synthesize, study, or otherwise utilize this versatile compound.
References
- 1. This compound (195316-72-4) for sale [vulcanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. L-2-Allylglycine Hydrochloride; this compound; (S)-(-)-2-Amino-4-pentenoic acid hydrochloride; L-2-ALLYLGLYCINE HYDROCHLORIDE; L-2-Allylglycine; L-2-Amino-4-pentenoic acid; (S)-2-Amino-4-pentenoic Acid Hydrochloride | Chemrio [chemrio.com]
- 4. wikipedia.nucleos.com [wikipedia.nucleos.com]
- 5. (S)-2-Aminopent-4-enoic acid [chembk.com]
- 6. benchchem.com [benchchem.com]
- 7. Allylglycine - Wikipedia [en.wikipedia.org]
- 8. L-Allylglycine | GABA Receptor | Dehydrogenase | TargetMol [targetmol.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. orgsyn.org [orgsyn.org]
An In-depth Technical Guide to (S)-2-Aminopent-4-enoic acid hydrochloride (L-Allylglycine HCl)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-2-Aminopent-4-enoic acid hydrochloride, commonly known as L-Allylglycine hydrochloride, is a non-proteinogenic amino acid derivative recognized for its significant biological activities. Structurally, it is characterized by an alpha-amino group, a terminal alkene (vinyl) group, and a specific (S)-stereochemistry at the alpha-carbon, which is crucial for its biological recognition.[1] This compound is a well-established inhibitor of glutamate decarboxylase (GAD), the rate-limiting enzyme in the biosynthesis of the primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[2][3] This inhibition leads to a reduction in GABA levels in the brain, resulting in convulsant activity, which makes it a valuable tool in neuroscience for modeling epilepsy.[2][3][4] Furthermore, emerging research has indicated its potential as an antimicrobial agent against a range of bacteria.[1] This guide provides a comprehensive overview of its chemical identity, physicochemical properties, biological mechanisms, and detailed experimental protocols for its synthesis and bioactivity assessment.
Nomenclature and Chemical Identity
The compound is identified by various names and registry numbers across different databases and suppliers. The hydrochloride salt form enhances its stability and solubility in aqueous solutions.[1]
| Identifier Type | Value |
| IUPAC Name | (2S)-2-aminopent-4-enoic acid;hydrochloride[1][2][] |
| Common Name | L-Allylglycine Hydrochloride[2][] |
| Synonyms | (S)-(-)-2-Amino-4-pentenoic acid hydrochloride, H-Gly(allyl)-OH.HCl, 2-allyl-L-glycine hydrochloride, L-2-Amino-4-pentenoic acid hydrochloride[2][] |
| CAS Number | 195316-72-4[1][] |
| Molecular Formula | C5H10ClNO2[1] |
| Canonical SMILES | C=CCC(C(=O)O)N.Cl[1][] |
| InChI Key | DIDZZOWASZMNQW-WCCKRBBISA-N[] |
Physicochemical and Spectral Properties
L-Allylglycine HCl is a solid at room temperature with good water solubility, a property enhanced by its salt form.[1]
| Property | Value |
| Molecular Weight | 151.59 g/mol [1] |
| Melting Point | 283°C (decomposes)[] |
| Appearance | White crystalline powder[6] |
| pKa (Predicted for Racemate) | 2.22 ± 0.10[7] |
| Solubility | Good solubility in water.[1] Soluble in H2O at 50 mg/mL and in PBS (pH 7.2) at 10 mg/mL.[3][8] |
| Storage Conditions | Store at room temperature.[] For long-term storage in solution, -80°C is recommended.[9] |
| Spectral Data | Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry data are available in various databases for the free base and related compounds.[10][11][12] |
Biological Activity and Mechanism of Action
Inhibition of Glutamate Decarboxylase (GAD)
The primary and most studied biological activity of L-Allylglycine is the inhibition of glutamate decarboxylase (GAD).[2][3] GAD is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the decarboxylation of glutamate to form GABA, the main inhibitory neurotransmitter in the central nervous system. By inhibiting GAD, L-Allylglycine reduces the synthesis of GABA, leading to a hyperexcitable neuronal state and convulsions.[3][4] This makes it a classical convulsant used in experimental models of epilepsy.[2] It is suggested that the in vivo activity is more potent due to the metabolic conversion of L-allylglycine to 2-keto-4-pentanoic acid, which is a more potent GAD inhibitor.[8]
Figure 1. Mechanism of GAD inhibition by L-Allylglycine HCl.
Antimicrobial Properties
Research has shown that this compound possesses antimicrobial activity against various bacterial strains, including both Gram-negative (e.g., Escherichia coli) and Gram-positive (e.g., Staphylococcus aureus) bacteria.[1] The proposed mechanism involves the inhibition of essential bacterial enzymes required for processes like cell wall synthesis or protein production.[1]
Experimental Protocols
Chemical Synthesis: General Method
A common method for the synthesis of allylglycine involves the reaction of a large excess of allylamine with chloroacetic acid in an aqueous solution at temperatures below 20°C.[13] The resulting sodium salt of allylglycine is then converted to the hydrochloride salt.[13] Modern synthetic approaches often utilize protected amino acid precursors.[1]
Figure 2. General workflow for the synthesis of L-Allylglycine HCl.
Purification: The crude product can be purified by dissolving it in absolute ethanol and precipitating it with pyridine, followed by recrystallization from aqueous ethanol.[7]
Glutamate Decarboxylase (GAD) Inhibition Assay (Radiometric)
This assay quantifies GAD activity by measuring the conversion of a radiolabeled substrate.[2]
Principle: The enzymatic conversion of L-[1-¹⁴C]glutamic acid to GABA and ¹⁴CO₂ is measured. The radiolabeled ¹⁴CO₂ gas produced is trapped and quantified using liquid scintillation counting.[2]
Methodology:
-
Enzyme Preparation: Homogenize brain tissue (e.g., rat cortex) in an ice-cold potassium phosphate buffer (pH 7.2) containing pyridoxal 5'-phosphate (a GAD cofactor) and a protease inhibitor.[2] Centrifuge the homogenate and use the supernatant as the source of GAD.
-
Inhibitor Pre-incubation: Pre-incubate the enzyme preparation with various concentrations of L-Allylglycine HCl for approximately 15 minutes at 37°C.[2]
-
Enzymatic Reaction: Initiate the reaction by adding the substrate, L-[1-¹⁴C]glutamic acid, to the pre-incubated mixture.
-
CO₂ Trapping: Conduct the reaction in a sealed vessel containing a trapping agent (e.g., a filter paper soaked in a basic solution) to capture the evolved ¹⁴CO₂.
-
Quantification: After a set incubation period, terminate the reaction (e.g., by adding acid). Transfer the trapping agent to a scintillation vial with a scintillation cocktail.
-
Analysis: Measure the radioactivity using a liquid scintillation counter. Calculate the GAD activity based on the amount of ¹⁴CO₂ produced per unit of time and protein, and determine the inhibitory effect of L-Allylglycine HCl.[2]
Figure 3. Experimental workflow for a radiometric GAD inhibition assay.
Note: An alternative HPLC-based method can be used, which involves quantifying the amount of GABA produced via HPLC after derivatization, avoiding the use of radioactive materials.[2]
Conclusion
This compound is a vital chemical tool for neuroscience research, primarily due to its specific inhibition of glutamate decarboxylase. Its ability to acutely reduce GABA levels provides a reliable method for studying the mechanisms of epilepsy and the role of the GABAergic system in neuronal function. The compound's potential antimicrobial properties open new avenues for investigation in the field of infectious diseases. The well-defined chemical properties and established experimental protocols detailed in this guide serve as a valuable resource for researchers utilizing L-Allylglycine HCl in their studies.
References
- 1. This compound (195316-72-4) for sale [vulcanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 6. chembk.com [chembk.com]
- 7. DL-2-AMINO-4-PENTENOIC ACID | 7685-44-1 [chemicalbook.com]
- 8. L-Allylglycine | GABA Receptor | Dehydrogenase | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. dl-c-Allylglycine [webbook.nist.gov]
- 11. 16338-48-0|(S)-2-Aminopent-4-enoic acid|BLD Pharm [bldpharm.com]
- 12. s-Allylglycine | C5H9NO2 | CID 167529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. US2425283A - Preparation of allylglycine - Google Patents [patents.google.com]
An In-depth Technical Guide to the Stereochemistry and Biological Importance of (S)-2-Aminopent-4-enoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-2-Aminopent-4-enoic acid, also known as L-allylglycine, is a non-proteinogenic amino acid of significant interest in neuroscience and medicinal chemistry. Its specific stereochemistry is pivotal to its biological activity, primarily acting as a potent inhibitor of γ-aminobutyric acid (GABA) synthesis. This technical guide provides a comprehensive overview of the stereochemical properties of (S)-2-aminopent-4-enoic acid, its mechanism of action as a glutamate decarboxylase inhibitor, its biological consequences, and its applications in research. Detailed experimental protocols for its use in inducing seizures in animal models and for assaying its enzymatic inhibitory activity are provided, along with quantitative data and visualizations of the relevant biochemical pathways.
Stereochemistry of (S)-2-Aminopent-4-enoic Acid
The biological activity of 2-aminopent-4-enoic acid is critically dependent on its stereochemistry at the α-carbon (C2). The (S)-enantiomer, corresponding to the L-configuration, is the biologically active form.
The Chiral Center and R/S Configuration
The α-carbon of 2-aminopent-4-enoic acid is a chiral center as it is bonded to four different groups: a hydrogen atom, an amino group (-NH2), a carboxylic acid group (-COOH), and an allyl group (-CH2CH=CH2). The absolute configuration of this stereocenter is assigned using the Cahn-Ingold-Prelog (CIP) priority rules.
Assigning Priorities for (S)-2-Aminopent-4-enoic Acid:
-
Examine the atoms directly attached to the chiral carbon:
-
Nitrogen (in -NH2) has the highest atomic number (7).
-
Carbon (in -COOH) and Carbon (in -CH2CH=CH2) both have an atomic number of 6.
-
Hydrogen has the lowest atomic number (1).
-
-
Assign priorities based on atomic number:
-
Priority 1: The amino group (-NH2) due to the nitrogen atom.
-
Priority 4: The hydrogen atom.
-
-
Break the tie between the two carbon-containing groups:
-
For the carboxylic acid group (-COOH), the carbon is double-bonded to one oxygen and single-bonded to another oxygen. We treat the double bond as two separate single bonds to oxygen. So, the atoms attached to this carbon are (O, O, H).
-
For the allyl group (-CH2CH=CH2), the first carbon is bonded to another carbon and two hydrogens (C, H, H).
-
Comparing the highest atomic number atoms attached to these carbons, oxygen (atomic number 8) in the -COOH group takes precedence over carbon (atomic number 6) in the allyl group.
-
Therefore, the carboxylic acid group (-COOH) is Priority 2 , and the allyl group (-CH2CH=CH2) is Priority 3 .
-
-
Determine the configuration:
-
Orient the molecule so that the lowest priority group (H, priority 4) is pointing away from the viewer.
-
Trace the path from priority 1 to 2 to 3.
-
For (S)-2-aminopent-4-enoic acid, this path is counter-clockwise, leading to the "S" (Sinister) designation.
-
Biological Importance: Inhibition of GABA Synthesis
The primary biological significance of (S)-2-aminopent-4-enoic acid lies in its ability to inhibit the synthesis of the principal inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA).[1]
Mechanism of Action: Suicide Inhibition of Glutamate Decarboxylase (GAD)
(S)-2-Aminopent-4-enoic acid itself is a weak inhibitor of glutamate decarboxylase (GAD), the enzyme that catalyzes the conversion of glutamate to GABA.[2] Its potent in vivo effects are due to its metabolic conversion to a more active compound, 2-keto-4-pentenoic acid (KPA).[3] This metabolite acts as a "suicide inhibitor" of GAD.[3]
The mechanism proceeds as follows:
-
Metabolic Activation: (S)-2-aminopent-4-enoic acid is converted to 2-keto-4-pentenoic acid (KPA) via a transamination reaction.[3]
-
Enzyme Inactivation: KPA enters the active site of GAD and forms a Schiff base with the pyridoxal 5'-phosphate (PLP) cofactor. A nucleophilic residue in the GAD active site then attacks the double bond of the allyl group in KPA via a Michael addition.[3] This forms a stable, covalent bond between the inhibitor and the enzyme, leading to irreversible inactivation.[3]
Proposed mechanism of GAD inhibition by the metabolite of (S)-2-aminopent-4-enoic acid.
Downstream Effects: Neuronal Hyperexcitability
The inhibition of GAD leads to a rapid depletion of GABA in the brain.[4] This reduction in the primary inhibitory neurotransmitter disrupts the delicate balance between excitation and inhibition, leading to a state of neuronal hyperexcitability that can manifest as seizures.[5][6] This makes (S)-2-aminopent-4-enoic acid a valuable tool for studying the mechanisms of epilepsy and for screening potential anticonvulsant drugs.[5]
Downstream consequences of GAD inhibition by (S)-2-aminopent-4-enoic acid.
Quantitative Data
The inhibitory potency of (S)-2-aminopent-4-enoic acid and its metabolite, as well as its in vivo efficacy in inducing seizures, have been quantified in several studies.
Table 1: In Vitro Inhibition of Glutamate Decarboxylase (GAD)
| Compound | Inhibition Constant (Ki) | Species/Tissue |
| (S)-2-Aminopent-4-enoic acid | ~50 mM | Not Specified |
| 2-Keto-4-pentenoic acid (KPA) | 1 µM | Not Specified |
Table 2: In Vivo Seizure Induction Data
| Parameter | Value | Animal Model | Route of Administration |
| ED₅₀ for Seizures | 1.0 mmol/kg | Mice | Intraperitoneal (i.p.) |
| Effective Dose (100% recurrent clonic seizures) | 300 mg/kg | Mice | Not Specified |
| Latency to Seizure Onset | 44 - 240 minutes | Mice | Intraperitoneal (i.p.) |
| Maximal GAD Inhibition | 40 - 60% | Mice | Intraperitoneal (i.p.) |
| Effective Concentration Range | 30 - 300 mM | Zebrafish Larvae | Immersion |
| Doses for Focal and Generalized Seizures | 100 - 250 mg/kg | Rats | Intraperitoneal (i.p.) |
Experimental Protocols
In Vitro Glutamate Decarboxylase (GAD) Activity Assay (Radiometric)
This assay measures the conversion of L-[1-¹⁴C]glutamic acid to ¹⁴CO₂ and GABA.
Materials:
-
Brain tissue homogenate (e.g., from mouse cortex) in buffer (e.g., 50 mM potassium phosphate, pH 7.2, with 0.2 mM pyridoxal 5'-phosphate).
-
L-[1-¹⁴C]glutamic acid.
-
(S)-2-Aminopent-4-enoic acid or 2-keto-4-pentenoic acid for inhibition studies.
-
2 M Sulfuric acid (to stop the reaction).
-
CO₂ trapping agent (e.g., hyamine hydroxide).
-
Scintillation vials and cocktail.
Procedure:
-
Enzyme Preparation: Homogenize brain tissue in ice-cold buffer. Centrifuge to obtain a supernatant containing GAD.
-
Inhibitor Pre-incubation: Pre-incubate the enzyme preparation with various concentrations of the inhibitor at 37°C for 15 minutes.
-
Reaction Initiation: Add L-[1-¹⁴C]glutamic acid to start the reaction. Incubate at 37°C for 30 minutes in a sealed vial with a center well containing the CO₂ trapping agent.
-
Reaction Termination: Stop the reaction by injecting sulfuric acid into the reaction mixture.
-
CO₂ Trapping: Allow the released ¹⁴CO₂ to be trapped by the agent in the center well for 60 minutes at room temperature.
-
Quantification: Transfer the trapping agent to a scintillation vial, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
Workflow for in vitro GAD inhibition assay.
In Vivo Seizure Induction in Mice
Materials:
-
(S)-2-Aminopent-4-enoic acid.
-
Sterile 0.9% saline solution.
-
Adult mice (e.g., C57BL/6, 8-12 weeks old).
-
Syringes and needles (25-27 gauge).
-
Observation chambers.
-
Video recording equipment.
Procedure:
-
Solution Preparation: Prepare a fresh solution of (S)-2-aminopent-4-enoic acid in sterile saline on the day of the experiment. For a dose of 1.0 mmol/kg in a 25g mouse, 2.88 mg of the compound is needed.
-
Animal Handling and Injection: Weigh each mouse for accurate dose calculation. Administer the solution via intraperitoneal (i.p.) injection at a volume of 10 mL/kg.
-
Behavioral Observation: Immediately place the mouse in an individual observation chamber and record its behavior continuously for at least 4 hours.
-
Seizure Scoring: Score seizure activity using a modified Racine scale, noting the latency to the first seizure, and the duration and frequency of seizure events.
Other Biological Considerations and Applications
While the primary application of (S)-2-aminopent-4-enoic acid is as a research tool to study GABAergic neurotransmission and epilepsy, its unique structure as a chiral, non-proteinogenic amino acid also makes it a potential building block, or synthon, in the asymmetric synthesis of more complex molecules. There is limited evidence of its natural occurrence.
Conclusion
(S)-2-Aminopent-4-enoic acid is a molecule whose biological function is intrinsically linked to its stereochemistry. As the L-enantiomer, it serves as a pro-drug that, upon metabolic activation, irreversibly inhibits glutamate decarboxylase, leading to a profound decrease in GABA levels and subsequent neuronal hyperexcitability. This property has established it as an invaluable tool in neuroscience research, particularly in the study of epilepsy and inhibitory neurotransmission. The detailed quantitative data and experimental protocols provided in this guide offer a robust resource for researchers and drug development professionals working in this field.
References
- 1. avidorganics.net [avidorganics.net]
- 2. CIP (Cahn-Ingold-Prelog) Priorities | OpenOChem Learn [learn.openochem.org]
- 3. An Emergent Biosynthetic Pathway to Essential Amino Acids by Metabolic Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. s-Allylglycine | C5H9NO2 | CID 167529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Physical and Chemical Properties of L-Allylglycine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physical and chemical properties of L-Allylglycine hydrochloride. The information is intended to support research, development, and quality control activities involving this compound. All quantitative data is summarized in structured tables for ease of reference, and detailed experimental protocols are provided for key analytical methods.
Physicochemical Properties
L-Allylglycine hydrochloride is the hydrochloride salt of L-allylglycine, an unnatural amino acid. It is a white to off-white solid material.[1] Key physicochemical data are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₉NO₂·HCl | [1][2] |
| Molecular Weight | 151.59 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Melting Point | 283 °C (decomposes) | [1] |
| Solubility | Soluble in water (50 mg/mL), PBS (pH 7.2, 10 mg/mL).[3][4][5] Sparingly soluble in DMSO (<1 mg/mL).[3] | |
| InChI Key | DIDZZOWASZMNQW-WCCKRBBISA-N | [1][2] |
| Canonical SMILES | C=CCC(C(=O)O)N.Cl | [1] |
| CAS Number | 195316-72-4 | [1][2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of L-Allylglycine hydrochloride. Below are the expected spectral data and general methodologies for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (500 MHz, D₂O): The proton NMR spectrum is expected to show signals corresponding to the different protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton.
-
δ ~5.8-6.0 ppm (m, 1H): Corresponds to the vinyl proton (-CH=CH₂).
-
δ ~5.2-5.4 ppm (m, 2H): Corresponds to the terminal vinyl protons (=CH₂).
-
δ ~4.1-4.3 ppm (t, 1H): Corresponds to the α-proton (-CH(NH₃⁺)-).
-
δ ~2.6-2.8 ppm (m, 2H): Corresponds to the allylic protons (-CH₂-CH=).
¹³C NMR (125 MHz, D₂O): The carbon NMR spectrum provides information about the carbon skeleton.
-
δ ~175 ppm: Carboxylic acid carbon (-COOH).
-
δ ~132 ppm: Vinyl carbon (-CH=).
-
δ ~120 ppm: Terminal vinyl carbon (=CH₂).
-
δ ~55 ppm: α-carbon (-CH(NH₃⁺)-).
-
δ ~35 ppm: Allylic carbon (-CH₂-).
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum reveals the functional groups present in L-Allylglycine hydrochloride. The solid sample is typically prepared as a KBr pellet.
-
~3100-2800 cm⁻¹ (broad): O-H stretch of the carboxylic acid and N-H stretch of the ammonium group.
-
~1730 cm⁻¹ (strong): C=O stretch of the carboxylic acid.
-
~1640 cm⁻¹ (weak): C=C stretch of the alkene.
-
~1600-1500 cm⁻¹ (medium): N-H bend of the ammonium group.
-
~1400 cm⁻¹ (medium): O-H bend of the carboxylic acid.
-
~990 and 910 cm⁻¹ (medium): Out-of-plane C-H bends of the vinyl group.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Electron ionization (EI) is a common technique for this analysis.
-
Molecular Ion (M⁺): The molecular ion peak for the free base (L-Allylglycine) is expected at m/z 115.13.
-
Key Fragments: Common fragmentation pathways for amino acids include the loss of the carboxyl group (CO₂H, 45 Da) and side-chain fragmentation. Expected fragments include:
-
m/z 70: [M - COOH]⁺
-
m/z 41: [C₃H₅]⁺ (allyl cation)
-
Experimental Protocols
The following are detailed methodologies for the determination of the key physical and chemical properties of L-Allylglycine hydrochloride.
Melting Point Determination
Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this occurs over a narrow temperature range.
Methodology (Capillary Method):
-
Sample Preparation: A small amount of finely powdered, dry L-Allylglycine hydrochloride is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Procedure: a. The capillary tube is placed in the heating block of the apparatus. b. The sample is heated at a rate of 10-20 °C/minute initially to approach the expected melting point. c. The heating rate is then reduced to 1-2 °C/minute when the temperature is within 20 °C of the expected melting point. d. The temperature at which the first drop of liquid appears is recorded as the onset of melting. e. The temperature at which the last solid particle melts is recorded as the completion of melting. The melting range is reported. For L-Allylglycine hydrochloride, decomposition is observed at the melting point.[1]
Solubility Determination
Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.
Methodology (Shake-Flask Method):
-
Preparation: An excess amount of L-Allylglycine hydrochloride is added to a known volume of the solvent (e.g., water, PBS) in a sealed flask.
-
Equilibration: The flask is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration through a 0.22 µm filter.
-
Quantification: The concentration of L-Allylglycine hydrochloride in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a validated spectrophotometric method.
-
Calculation: The solubility is expressed in mg/mL or mol/L.
Spectroscopic Analysis Protocols
3.3.1. NMR Spectroscopy:
-
Sample Preparation: Approximately 5-10 mg of L-Allylglycine hydrochloride is dissolved in ~0.6 mL of a deuterated solvent (e.g., D₂O) in an NMR tube.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 500 MHz) is used.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired using standard pulse sequences. Key parameters to be set include the number of scans, relaxation delay, and spectral width.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., DSS or TSP for D₂O).
3.3.2. FT-IR Spectroscopy:
-
Sample Preparation (KBr Pellet): Approximately 1-2 mg of L-Allylglycine hydrochloride is finely ground with ~100-200 mg of dry potassium bromide (KBr) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: A Fourier-Transform Infrared Spectrometer.
-
Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The KBr pellet containing the sample is then placed in the sample holder, and the sample spectrum is recorded.
-
Data Processing: The spectrum is typically displayed as transmittance (%) versus wavenumber (cm⁻¹).
3.3.3. Mass Spectrometry:
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent.
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Ionization - EI).
-
Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.
Biological Activity and Signaling Pathway
L-Allylglycine is a well-known inhibitor of glutamate decarboxylase (GAD), the enzyme responsible for the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) from glutamate.[3][6][7] Inhibition of GAD leads to a reduction in GABA levels in the brain, which can cause neuronal hyperexcitability and seizures.[6] This property makes L-allylglycine a valuable tool in neuroscience research for studying the mechanisms of epilepsy.[8]
Experimental Workflow for Seizure Induction in Mice
L-Allylglycine hydrochloride is frequently used to induce experimental seizures in animal models to study epilepsy and screen potential anticonvulsant drugs.[8]
Safety Information
L-Allylglycine hydrochloride is a hazardous substance and should be handled with appropriate precautions.
-
Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[9][10]
-
Precautionary Statements: Avoid breathing dust. Wash skin thoroughly after handling. Use only in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection.[9][10]
-
First Aid:
Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. researchgate.net [researchgate.net]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. omicsonline.org [omicsonline.org]
- 8. Amino Acid Analysis Using Mass Spectrometry: Key Techniques & Uses - Creative Proteomics [creative-proteomics.com]
- 9. s3.amazonaws.com [s3.amazonaws.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
An In-depth Technical Guide on the Mechanism of Action of (S)-2-Aminopent-4-enoic Acid as a GABA Synthesis Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-2-Aminopent-4-enoic acid, commonly known as (S)-allylglycine, is a potent neuropharmacological research tool used to induce convulsions and model epilepsy in preclinical studies. Its primary mechanism of action is the inhibition of γ-aminobutyric acid (GABA) synthesis, leading to a reduction of the principal inhibitory neurotransmitter in the central nervous system. This technical guide provides a comprehensive overview of the molecular mechanism by which (S)-allylglycine inhibits GABA synthesis, with a focus on its interaction with glutamate decarboxylase (GAD). This document details the biochemical pathways, quantitative inhibition data, experimental methodologies for assessing its activity, and the logical framework of its inhibitory action.
Introduction
The delicate equilibrium between excitatory and inhibitory neurotransmission is paramount for maintaining normal brain function. GABA, the primary inhibitory neurotransmitter, is synthesized from the excitatory neurotransmitter glutamate via the action of the enzyme glutamate decarboxylase (GAD). (S)-2-Aminopent-4-enoic acid serves as a classical inhibitor of GAD, thereby disrupting this balance and leading to a state of neuronal hyperexcitability.[1] Understanding the precise mechanism of its inhibitory action is crucial for its application in neuroscience research and for the broader understanding of GABAergic neurotransmission.
The GABA Synthesis Pathway and the Role of Glutamate Decarboxylase (GAD)
GABA is synthesized in the presynaptic terminals of GABAergic neurons. The sole enzymatic step in this synthesis is the irreversible α-decarboxylation of L-glutamate, a reaction catalyzed by GAD. This enzyme exists in two major isoforms, GAD65 and GAD67, which are encoded by different genes and exhibit distinct subcellular localizations and regulatory properties. GAD requires pyridoxal 5'-phosphate (PLP) as a cofactor, which is covalently bound to a lysine residue in the enzyme's active site via a Schiff base. (S)-2-Aminopent-4-enoic acid is a non-specific inhibitor of both GAD isoforms.[2]
Caption: The enzymatic conversion of glutamate to GABA by GAD.
Mechanism of Action: Suicide Inhibition
(S)-2-Aminopent-4-enoic acid is a classic example of a "suicide inhibitor." In this mechanism, the inhibitor itself is not the reactive species. Instead, it acts as a substrate for the target enzyme, which then converts it into a highly reactive molecule. This newly formed molecule subsequently binds irreversibly to the enzyme's active site, leading to its inactivation.[1]
Metabolic Activation
In vivo, (S)-2-aminopent-4-enoic acid is not the primary inhibitor of GAD. It is first metabolized, primarily through transamination, to its corresponding α-keto acid, 2-keto-4-pentenoic acid (KPA).[1] KPA is a significantly more potent inhibitor of GAD than its parent compound.[1]
Irreversible Inhibition by 2-Keto-4-Pentenoic Acid (KPA)
The irreversible inhibition of GAD by KPA is a multi-step process that involves the enzyme's PLP cofactor. The proposed mechanism is as follows:
-
Binding to the Active Site: KPA enters the active site of GAD.
-
Schiff Base Formation: The α-keto group of KPA is thought to form a Schiff base with the amino group of the PLP cofactor, displacing the lysine residue of the enzyme that is normally bound to PLP.[1]
-
Michael Addition: The key to the irreversible nature of the inhibition lies in the allylic double bond of KPA. It is hypothesized that a nucleophilic residue within the GAD active site performs a Michael addition reaction, attacking the double bond.[1]
-
Covalent Modification: This attack results in the formation of a stable, covalent bond between KPA and the enzyme, leading to the irreversible inactivation of GAD.[1]
Caption: Proposed mechanism of GAD inhibition by KPA.
Quantitative Data on GAD Inhibition
The inhibitory potency of (S)-2-aminopent-4-enoic acid and its active metabolite, KPA, has been determined in vitro. The data clearly demonstrates that KPA is a substantially more potent inhibitor of GAD.
| Compound | Inhibition Constant (Ki) | Species/Tissue |
| (+)-Allylglycine | ~50 mM | in vitro |
| 2-Keto-4-Pentenoic Acid (KPA) | 1 µM | in vitro |
Table 1: Inhibitory constants of (+)-allylglycine and its metabolite on GAD.[1]
Experimental Protocols for GAD Activity Assays
Several methods can be employed to measure GAD activity and its inhibition. The choice of assay depends on the available equipment, desired sensitivity, and throughput.
General Experimental Workflow
Caption: General workflow for an in vitro GAD inhibition assay.
Radiometric Assay
This is a classic and highly sensitive method for measuring GAD activity.
-
Principle: This assay measures the release of ¹⁴CO₂ from L-[1-¹⁴C]glutamate.
-
Reaction Mixture: A typical reaction mixture contains a buffered solution (e.g., potassium phosphate buffer, pH 6.8-7.2), pyridoxal 5'-phosphate (PLP), and L-[1-¹⁴C]glutamate.
-
Procedure:
-
The enzyme preparation is pre-incubated with or without the inhibitor.
-
The reaction is initiated by the addition of L-[1-¹⁴C]glutamate.
-
The reaction is incubated at 37°C in a sealed vessel containing a trapping agent for CO₂ (e.g., a filter paper soaked in a basic solution like hyamine hydroxide).
-
The reaction is terminated by the injection of an acid (e.g., sulfuric acid), which stops the enzymatic reaction and facilitates the release of all dissolved ¹⁴CO₂.
-
The trapped ¹⁴CO₂ is quantified by liquid scintillation counting.
-
HPLC-Based Assay
This method offers high specificity and allows for the direct measurement of GABA.
-
Principle: GABA produced in the enzymatic reaction is derivatized and then quantified by High-Performance Liquid Chromatography (HPLC).
-
Procedure:
-
The GAD enzymatic reaction is performed as described above (using non-radiolabeled glutamate).
-
The reaction is terminated, and the proteins are precipitated (e.g., with perchloric acid or by boiling).
-
The supernatant containing GABA is collected.
-
GABA is derivatized with a fluorogenic or chromogenic reagent (e.g., o-phthalaldehyde (OPA) or dansyl chloride) to enable detection.
-
The derivatized GABA is separated and quantified using a reverse-phase HPLC column with either fluorescence or UV detection.
-
Spectrophotometric/Fluorometric Assays
These assays are often coupled enzymatic reactions and are suitable for higher throughput screening.
-
Principle: The production of GABA is coupled to another enzymatic reaction that results in a change in absorbance or fluorescence. For example, GABA can be converted by GABA transaminase (GABA-T) and succinic semialdehyde dehydrogenase (SSADH) to succinate, with the concomitant reduction of NADP⁺ to NADPH. The increase in NADPH can be monitored spectrophotometrically at 340 nm or fluorometrically.
-
Reaction Mixture: In addition to the GAD reaction components, the mixture contains GABA-T, SSADH, α-ketoglutarate, and NADP⁺.
-
Procedure:
-
All reaction components, including the coupling enzymes and substrates, are mixed with the enzyme preparation and inhibitor.
-
The reaction is initiated by the addition of L-glutamate.
-
The change in absorbance at 340 nm or fluorescence is monitored over time in a microplate reader.
-
Downstream Consequences of GAD Inhibition
The inhibition of GAD by (S)-2-aminopent-4-enoic acid leads to a rapid decrease in brain GABA levels. This reduction in the major inhibitory neurotransmitter results in a disinhibition of neuronal circuits, leading to hyperexcitability and, at sufficient doses, overt convulsive seizures. This makes (S)-allylglycine an invaluable tool for studying the pathophysiology of epilepsy and for screening potential anticonvulsant drugs.
Conclusion
(S)-2-Aminopent-4-enoic acid is a potent inhibitor of GABA synthesis through its action as a suicide inhibitor of glutamate decarboxylase. Its in vivo activity is primarily mediated by its metabolite, 2-keto-4-pentenoic acid, which irreversibly inactivates GAD via a proposed Michael addition mechanism involving the enzyme's PLP cofactor. The significant difference in inhibitory potency between the parent compound and its metabolite highlights the importance of metabolic activation in its mechanism of action. The detailed understanding of its biochemical mechanism, coupled with robust experimental protocols for its study, solidifies the role of (S)-allylglycine as a critical tool for researchers in the fields of neuroscience and drug development.
References
Spectroscopic and Mass Spectrometric Analysis of (S)-2-Aminopent-4-enoic Acid Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic and mass spectrometric data for (S)-2-Aminopent-4-enoic acid hydrochloride, also known as L-Allylglycine hydrochloride. This compound is a derivative of the amino acid glycine and is of interest to researchers in various fields, including neuroscience and medicinal chemistry. This document presents available data in a structured format, details experimental protocols, and includes visualizations to aid in understanding the molecular structure and analytical workflows.
Chemical Identity
| Property | Value |
| Compound Name | This compound |
| Synonyms | L-Allylglycine hydrochloride, (S)-(-)-2-Amino-4-pentenoic acid hydrochloride |
| CAS Number | 195316-72-4 |
| Molecular Formula | C₅H₉NO₂·HCl |
| Molecular Weight | 151.59 g/mol [1][] |
| Chemical Structure | (See Figure 1 below) |
Spectroscopic Data
¹H NMR Data
The following table presents the ¹H NMR data for the closely related compound, (S)-Methyl 2-aminopent-4-enoate hydrochloride, which provides a reasonable approximation of the expected chemical shifts and splitting patterns.
Table 1: ¹H NMR Spectroscopic Data for (S)-Methyl 2-aminopent-4-enoate hydrochloride
| Atom Number (See Fig. 1) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H2 | ~4.0-4.2 | m | - |
| H3 | ~2.6-2.8 | m | - |
| H4 | ~5.8-6.0 | m | - |
| H5 | ~5.2-5.4 | m | - |
| H5' | ~5.2-5.4 | m | - |
Note: Data is for the methyl ester hydrochloride in CD₃OD. The chemical shifts for the carboxylic acid hydrochloride are expected to be similar, though the absence of the methyl ester singlet at ~3.7 ppm would be a key difference.
¹³C NMR Data
Experimentally determined ¹³C NMR data for this compound is not available. The following are predicted chemical shifts based on computational models and comparison with similar structures.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Atom Number (See Fig. 1) | Predicted Chemical Shift (δ, ppm) |
| C1 | ~170-175 |
| C2 | ~52-56 |
| C3 | ~35-39 |
| C4 | ~130-134 |
| C5 | ~118-122 |
Note: These are estimated values and should be confirmed by experimental data.
Mass Spectrometry Data
The following table summarizes the mass spectrometry data for the free base of the racemic mixture, dl-c-Allylglycine. The fragmentation pattern of the core molecule is expected to be consistent for the (S)-enantiomer and its hydrochloride salt, with the molecular ion peak of the free base observed at m/z 115. For the hydrochloride salt, the free base is typically observed after loss of HCl.
Table 3: Mass Spectrometry Data for dl-c-Allylglycine (Free Base)
| m/z | Interpretation |
| 115 | [M]⁺ (Molecular ion of the free base) |
| 70 | [M - COOH]⁺ |
| 56 | [M - COOH - NH₂]⁺ or [C₄H₈]⁺ |
| 41 | [C₃H₅]⁺ (Allyl cation) |
Data obtained from NIST Mass Spectrometry Data Center for the racemic free base.[3]
Experimental Protocols
Detailed experimental protocols for obtaining the spectroscopic data for this specific molecule are not widely published. However, the following are generalized procedures that are standard in the field for this type of analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD). A small amount of a reference standard, such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), is added for chemical shift calibration.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons.
-
Data Acquisition:
-
¹H NMR: A standard single-pulse experiment is performed. Key parameters include a 90° pulse width, a relaxation delay of 1-5 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol or a water/acetonitrile mixture, often with the addition of a small amount of formic acid to promote ionization.
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI), is used. The mass analyzer can be of various types, including quadrupole, time-of-flight (TOF), or ion trap.
-
Data Acquisition:
-
ESI-MS: The sample solution is introduced into the ESI source, where it is nebulized and ionized. The resulting ions are then guided into the mass analyzer, and their mass-to-charge ratio (m/z) is measured. Data is typically acquired in positive ion mode to observe the protonated molecule [M+H]⁺.
-
EI-MS: The sample is introduced into the ion source, where it is bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting fragment ions are separated by the mass analyzer to produce a mass spectrum that is characteristic of the molecule's structure.
-
Visualizations
To further aid in the interpretation of the spectroscopic data and experimental procedures, the following diagrams are provided.
Caption: Chemical structure of (S)-2-Aminopent-4-enoic acid with numbered carbon atoms.
Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.
References
An In-depth Technical Guide to the Solubility and Stability of Hydrochloride Salt Forms
Introduction
In pharmaceutical development, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision that profoundly influences the drug's performance and manufacturability. Among the various salt forms utilized, the hydrochloride (HCl) salt is the most prevalent for basic drugs, accounting for approximately 60% of all basic drug salt forms.[1][2] This preference stems from a combination of favorable physicochemical properties conferred by the hydrochloride counterion, including enhanced solubility, improved stability, and better handling characteristics.[1][3] This technical guide provides a comprehensive overview of the core principles governing the solubility and stability of hydrochloride salts, intended for researchers, scientists, and drug development professionals. It details the theoretical underpinnings, experimental methodologies for characterization, and key challenges encountered during formulation.
Section 1: Solubility of Hydrochloride Salts
The primary motivation for converting a basic API into its hydrochloride salt is often to improve its aqueous solubility and dissolution rate, which are critical for bioavailability.[4] Generally, the salt form of a drug is more soluble in water than its free base counterpart.[5][6]
Theoretical Principles
The solubility of a hydrochloride salt is governed by the equilibrium between the solid salt and its dissolved ions in solution. For a weakly basic drug (B), the formation of its hydrochloride salt (B·HCl) involves the protonation of the basic functional group (commonly an amine) by hydrochloric acid.[1]
The dissolution of the salt in water can be represented as: B·HCl(solid) ⇌ BH⁺(aq) + Cl⁻(aq)
The solubility is highly dependent on the pH of the medium. The pH-solubility profile of a basic drug and its salt typically shows that at lower pH values (more acidic), the ionized form (BH⁺) dominates, leading to higher solubility. As the pH increases, the equilibrium shifts towards the un-ionized free base (B), which is often less soluble, potentially leading to its precipitation.[7]
A key parameter in this context is the pH of maximum solubility (pHmax) , which represents the pH at the intersection of the solubility curves of the free base and the salt.[4][8] At this pH, the solution is saturated with respect to both the salt and the free base.[6] The solubility of the salt form can be compromised in solutions containing a high concentration of chloride ions, such as in gastric fluid, due to the common ion effect , which can shift the equilibrium back towards the solid salt form, thereby reducing solubility.[4][9][10][11]
Data Presentation: Solubility Comparison
The conversion to a hydrochloride salt can dramatically increase the aqueous solubility of a basic API compared to its free base form. The table below provides illustrative data for several compounds.
| Active Pharmaceutical Ingredient (API) | Form | Aqueous Solubility (mg/mL) | Key Observations |
| Papaverine | Free Base | ~0.03 | Very low intrinsic solubility. |
| Hydrochloride Salt | ~32 | Over 1000-fold increase in solubility.[10] | |
| Sibutramine | Free Base | Low | Poorly soluble in neutral pH. |
| Hydrochloride Salt | High | Significantly more soluble, especially in acidic pH.[6] | |
| Berberine Chloride | Hydrochloride Salt | High | Known for good solubility but is hygroscopic.[12] |
| Tetrahydroberberine (THB) | Free Base | Low | Poor solubility limits its use. |
| Hydrochloride Salt | High (~98x increase) | Salt formation dramatically improves solubility.[13] |
Table 1: Comparative aqueous solubility of selected APIs in their free base and hydrochloride salt forms.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[9][14]
Objective: To determine the concentration of a saturated solution of the hydrochloride salt at a specific temperature and pH, in equilibrium with the solid drug.
Materials:
-
API hydrochloride salt
-
Calibrated analytical balance
-
pH meter
-
Thermostatically controlled shaker bath or incubator
-
Appropriate buffer solutions (e.g., phosphate, citrate) covering the desired pH range
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF, tested for low drug binding)
-
High-Performance Liquid Chromatography (HPLC) system or a validated UV-Vis spectrophotometer
Methodology:
-
Preparation: Prepare a series of buffer solutions at different, accurately known pH values (e.g., pH 1.2, 4.5, 6.8).
-
Sample Addition: Add an excess amount of the hydrochloride salt to a stoppered flask or vial containing a known volume of the selected buffer. The presence of undissolved solid is necessary to ensure saturation is reached.[9][15]
-
Equilibration: Place the flasks in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.[15] The time required should be established experimentally.
-
Phase Separation: After equilibration, allow the samples to stand undisturbed at the same temperature to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe.
-
Filtration: Immediately filter the sample through a syringe filter to remove any undissolved solid particles.[9] Discard the initial portion of the filtrate to saturate any potential binding sites on the filter membrane.
-
Analysis: Accurately dilute the clear filtrate with a suitable solvent and quantify the concentration of the dissolved API using a validated analytical method, such as HPLC.[9]
-
Solid Phase Analysis: It is crucial to recover the remaining solid from the flask, dry it, and analyze it (e.g., using X-ray powder diffraction - XRPD) to confirm if any phase transformation (like conversion to the free base) has occurred during the experiment.[6]
Visualization: Solubility Determination Workflow
Section 2: Stability of Hydrochloride Salts
The stability of an API is paramount to ensure its safety, efficacy, and shelf life. Hydrochloride salts are often chosen to enhance stability, particularly for APIs with functional groups susceptible to degradation, such as amines.[3] However, they can also present unique stability challenges.
Physical Stability
Physical stability relates to changes in the solid-state properties of the API, which can affect handling, formulation, and bioavailability.
-
Hygroscopicity: This refers to the tendency of a substance to absorb moisture from the atmosphere.[16] Many hydrochloride salts are hygroscopic.[17] Excessive moisture uptake can lead to physical changes like deliquescence, particle agglomeration, and altered flow properties, and can also act as a plasticizer, increasing molecular mobility and promoting chemical degradation.[16][18] For example, ranitidine hydrochloride is known to be hygroscopic.[17]
-
Disproportionation: This is a critical stability concern where the salt reverts to its corresponding free base form.[19] This process is often driven by the microenvironmental pH (pHmicro) within a formulation, especially in the presence of moisture and basic excipients.[4][19] If the pHmicro is higher than the salt's pHmax, the free base becomes the more thermodynamically stable form, leading to disproportionation.[8] This conversion can result in reduced solubility and altered bioavailability.[20]
-
Polymorphism: The ability of a compound to exist in multiple crystalline forms. Different polymorphs of a hydrochloride salt can exhibit different solubility, stability, and hygroscopicity profiles.[17] The hydrochloride salt of sertraline, for instance, is reported to have numerous polymorphic forms.[17]
Chemical Stability
Chemical stability involves the API's resistance to degradation into other molecules. Forming a hydrochloride salt can protect susceptible groups; for example, protonating an amine group to form an ammonium ion reduces its susceptibility to oxidation.[3] However, the API can still be vulnerable to other degradation pathways.
-
Hydrolysis: The cleavage of chemical bonds by reaction with water. Functional groups like esters, amides, and lactams are particularly susceptible.[21] While the sulfonamide group in a molecule like Mafenide is generally stable, degradation can still occur under harsh acidic or basic conditions.[22][23]
-
Oxidation: The reaction of the API with oxygen. This is a common degradation pathway for molecules with electron-rich moieties, such as primary amines.[22][24] Forced degradation studies often use oxidizing agents like hydrogen peroxide to assess this vulnerability.[25]
-
Photolysis: Degradation caused by exposure to light. APIs with chromophores that absorb UV or visible light can be susceptible to photolytic degradation.[24]
Experimental Protocol: Forced Degradation (Stress Testing)
Forced degradation studies are performed to identify potential degradation products and pathways, and to develop stability-indicating analytical methods, as mandated by ICH guidelines.[25][26]
Objective: To accelerate the degradation of the hydrochloride salt under various stress conditions to predict its stability and identify degradation products.
Materials:
-
API hydrochloride salt
-
Hydrochloric acid (e.g., 0.1 N to 1 N)
-
Sodium hydroxide (e.g., 0.1 N to 1 N)
-
Hydrogen peroxide solution (e.g., 3-30%)
-
High-purity water
-
Temperature- and humidity-controlled ovens
-
Photostability chamber
-
Validated stability-indicating HPLC method (typically with a photodiode array or mass spectrometry detector)
Methodology:
-
Acid and Base Hydrolysis: Dissolve or suspend the API in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions. Store samples at elevated temperatures (e.g., 60-80 °C) for a defined period (e.g., several hours to days).[25] Withdraw samples at time points, neutralize them, and analyze by HPLC.
-
Neutral Hydrolysis: Repeat the above procedure using high-purity water as the medium.
-
Oxidative Degradation: Dissolve or suspend the API in a solution of hydrogen peroxide. Store at room temperature or slightly elevated temperature and analyze at various time points.[25]
-
Thermal Degradation: Expose the solid API powder to dry heat in an oven (e.g., 60-80 °C) for an extended period.[25] A parallel study in a high-humidity environment (e.g., 75% RH) is also recommended.
-
Photostability: Expose the solid API and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.
-
Analysis and Characterization: Analyze all stressed samples using the stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the parent API. Compare the chromatograms of stressed samples to that of an unstressed control to identify degradation peaks. If significant degradation products are formed, they may need to be isolated and characterized using techniques like MS and NMR.[24]
Visualization: Forced Degradation Study Workflow
Section 3: Interplay of Solubility and Stability
The selection of a hydrochloride salt involves a careful balance between optimizing solubility and ensuring stability, as these two properties are often interconnected.
For instance, a salt with very high aqueous solubility may be more prone to disproportionation.[8] This is because the high concentration of the API in the solution phase can more easily exceed the intrinsic solubility of the free base, creating a high degree of supersaturation that drives its precipitation, especially if the local pH increases.[20] Therefore, a salt that provides adequate, rather than maximal, solubility might be preferred for better physical stability in the final dosage form.[8]
Furthermore, factors like hygroscopicity can bridge physical and chemical stability. Moisture absorbed by a hygroscopic salt can create a localized aqueous environment on the surface of solid particles, which can facilitate both disproportionation (a physical change) and hydrolytic degradation (a chemical change).[18]
Visualization: Factors Influencing HCl Salt Performance
The use of hydrochloride salts is a cornerstone strategy in pharmaceutical development for enhancing the solubility and stability of basic drug candidates. This approach offers significant advantages, leading to improved bioavailability and more robust formulations.[1][3] However, drug developers must be vigilant of potential challenges, including the common ion effect, hygroscopicity, and, most critically, salt disproportionation.[4][8] A thorough understanding of the underlying physicochemical principles, coupled with rigorous experimental characterization through solubility and forced degradation studies, is essential. By carefully balancing the interconnected properties of solubility and stability, researchers can select and develop optimal hydrochloride salt forms that ensure the delivery of safe, effective, and high-quality medicines.
References
- 1. pharmaoffer.com [pharmaoffer.com]
- 2. pharmoutsourcing.com [pharmoutsourcing.com]
- 3. pharmainfonepal.com [pharmainfonepal.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. researchgate.net [researchgate.net]
- 8. How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 15. lup.lub.lu.se [lup.lub.lu.se]
- 16. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pharmtech.com [pharmtech.com]
- 18. "Investigation of the fundamental basis of hygroscopicity in pharmaceut" by Pete P Guerrieri [docs.lib.purdue.edu]
- 19. Stability of pharmaceutical salts in solid oral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ovid.com [ovid.com]
- 21. pharmacy180.com [pharmacy180.com]
- 22. benchchem.com [benchchem.com]
- 23. books.rsc.org [books.rsc.org]
- 24. The Degradation Chemistry of Prasugrel Hydrochloride: Part 1-Drug Substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
The Natural Occurrence and Discovery of Allylglycine: A Technical Guide
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Abstract
Allylglycine, a non-proteinogenic amino acid known for its potent biological activity, has been a subject of significant interest in neuroscience and pharmacology due to its role as a convulsant and an inhibitor of glutamate decarboxylase (GAD). While extensively utilized as a synthetic tool to study GABAergic neurotransmission, the natural origins of this compound are less widely known. This technical guide delves into the natural occurrence of allylglycine, its discovery in the fungal kingdom, and the scientific investigations that have characterized its presence in nature. Detailed methodologies for its isolation and characterization from natural sources are provided, alongside a discussion of its potential biosynthetic origins.
Introduction
Allylglycine, chemically known as 2-amino-4-pentenoic acid, is a structural analogue of the amino acid leucine. Its primary mechanism of action involves the inhibition of glutamate decarboxylase (GAD), the enzyme responsible for the synthesis of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) from glutamate.[1] By blocking GAD, allylglycine reduces GABA levels in the brain, leading to a state of hyperexcitability and, consequently, convulsions.[1][2] This property has made it a valuable pharmacological tool for inducing experimental seizures in animal models to study epilepsy and the roles of the GABAergic system.[3]
While the convulsant properties of synthetic allylglycine have been recognized since the mid-20th century, its existence as a natural product was not established until later. This guide focuses on the key discoveries that unveiled the natural sources of allylglycine, providing a comprehensive overview for researchers interested in its natural product chemistry and pharmacology.
Natural Occurrence and Discovery in Amanita abrupta
The first and most significant report of the natural occurrence of allylglycine comes from the toxic mushroom Amanita abrupta. This species, found in eastern North America and East Asia, is known for its white cap with conical warts and an abruptly bulbous stem base.[4] While not as famously lethal as its relatives, the death cap (Amanita phalloides) or the destroying angel (Amanita bisporigera), Amanita abrupta is toxic and can cause severe liver damage.[4][5]
The Pivotal Discovery
In 1986, a study by Yamaura and colleagues published in Toxicology was the first to identify the toxic principles of Amanita abrupta.[5] Their research aimed to elucidate the components responsible for the mushroom's hepatotoxicity in mice. Through a series of extraction and characterization experiments, they isolated and identified two unusual amino acids: L-2-amino-4-pentenoic acid (L-allylglycine) and L-2-amino-4,5-hexadienoic acid.[5] The study demonstrated that the administration of L-2-amino-4-pentenoic acid to mice induced similar biochemical and pathological effects to those observed with the crude mushroom extract, thus confirming it as one of the primary toxic components.[5]
Experimental Protocols for Isolation and Characterization
The methodology employed by Yamaura et al. (1986) provides a foundational protocol for the isolation of allylglycine from Amanita abrupta. While the original paper provides a summary, this section reconstructs a detailed experimental workflow based on their findings and general techniques for amino acid isolation from fungal matrices.
Extraction of Crude Amino Acid Fraction
-
Mushroom Material: Fresh or lyophilized fruiting bodies of Amanita abrupta are used as the starting material.
-
Homogenization: The mushroom tissue is homogenized in a blender with a polar solvent, typically an aqueous solution such as distilled water or a low-concentration alcohol (e.g., 70% ethanol), to extract the water-soluble components, including free amino acids.
-
Filtration and Centrifugation: The homogenate is filtered through cheesecloth or a similar material to remove solid debris. The resulting filtrate is then centrifuged at high speed to pellet any remaining fine particles.
-
Supernatant Collection: The clear supernatant, containing the crude extract of amino acids and other soluble compounds, is carefully collected.
Purification of Allylglycine
The crude extract undergoes several chromatographic steps to isolate and purify allylglycine.
-
Ion-Exchange Chromatography:
-
Stationary Phase: A strongly acidic cation-exchange resin (e.g., Dowex 50W X8, H+ form) is commonly used for the separation of amino acids.
-
Sample Loading: The crude extract is acidified (e.g., with HCl to pH 2-3) and loaded onto the column. The positively charged amino acids bind to the resin.
-
Elution: The column is washed with deionized water to remove neutral and acidic compounds. The bound amino acids are then eluted with a gradient of increasing base concentration, typically aqueous ammonia or pyridine. Fractions are collected and monitored for the presence of amino acids using a method like the ninhydrin test.
-
-
Preparative Paper or Thin-Layer Chromatography (TLC):
-
Stationary Phase: Cellulose or silica gel plates.
-
Mobile Phase: A solvent system capable of separating amino acids, such as n-butanol:acetic acid:water (e.g., 4:1:1 v/v/v).
-
Visualization: The separated amino acid bands are visualized with a ninhydrin spray, which reacts with the primary amine group of the amino acids to produce a characteristic purple color. The band corresponding to the Rf value of a synthetic allylglycine standard is scraped from the plate and the compound is eluted with an appropriate solvent.
-
-
High-Performance Liquid Chromatography (HPLC):
-
For higher purity, a final purification step using reversed-phase or ion-exchange HPLC can be employed. Derivatization with reagents like o-phthalaldehyde (OPA) or phenylisothiocyanate (PITC) may be necessary for sensitive UV or fluorescence detection.
-
Structural Elucidation and Characterization
The identity of the isolated compound as L-allylglycine is confirmed through various spectroscopic and analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to determine the chemical structure, including the characteristic signals of the vinyl group (CH2=CH-), the methine proton adjacent to the amino group, and the methylene protons.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound and fragmentation patterns that are consistent with the structure of allylglycine.
-
Optical Rotation: Measurement of the specific rotation confirms the L-enantiomeric form of the naturally occurring allylglycine.
-
Comparison with Authentic Standard: The physical and spectroscopic data of the isolated compound are compared with those of a synthetic, authentic standard of L-allylglycine to confirm its identity.
Quantitative Data
The concentration of allylglycine in Amanita abrupta has not been extensively quantified in the literature. The study by Yamaura et al. (1986) focused on the identification of the toxic components rather than their precise quantification. Further research is required to determine the yield of allylglycine from the mushroom and its variability based on geographical location, developmental stage, and environmental conditions.
| Parameter | Value | Source Organism | Reference |
| Natural Occurrence | Identified as a toxic component | Amanita abrupta | Yamaura et al., 1986[5] |
| Chemical Formula | C5H9NO2 | - | - |
| Molar Mass | 115.13 g/mol | - | - |
Table 1: Summary of Natural Occurrence and Physicochemical Properties of Allylglycine.
Biosynthesis of Allylglycine in Fungi (Hypothetical)
The biosynthetic pathway of allylglycine in Amanita abrupta has not yet been elucidated. However, based on the known pathways for the biosynthesis of other non-proteinogenic amino acids in fungi, some hypotheses can be formulated.
Many unusual amino acids in fungi are derived from primary metabolic pathways, such as the Krebs cycle and the shikimate pathway. The biosynthesis of allylglycine likely involves the modification of a common amino acid precursor. One plausible route could be the modification of a five-carbon amino acid precursor, such as glutamate or ornithine. The introduction of the terminal double bond is a key step that would require a specific desaturase or a related enzyme.
Another possibility is that the biosynthesis is related to the α-aminoadipate pathway, which is responsible for lysine biosynthesis in higher fungi.[6][7] This pathway involves several intermediates that could potentially be diverted and modified to form allylglycine.
Further research, including genomic and transcriptomic analysis of Amanita abrupta, as well as feeding studies with labeled precursors, is necessary to uncover the specific enzymatic steps involved in the biosynthesis of this unique natural product.
Signaling Pathways and Logical Relationships
The primary and most well-understood signaling pathway affected by allylglycine is the GABAergic system. By inhibiting glutamate decarboxylase, allylglycine disrupts the synthesis of GABA, the main inhibitory neurotransmitter in the central nervous system.
Figure 1: Signaling pathway illustrating the inhibition of GABA synthesis by allylglycine.
The logical relationship in the discovery process of natural allylglycine can be visualized as a workflow.
Figure 2: Experimental workflow for the discovery and identification of allylglycine from Amanita abrupta.
Conclusion
The discovery of allylglycine in Amanita abrupta is a significant finding in the field of natural product chemistry, demonstrating that this potent neuroactive compound is not solely a product of laboratory synthesis. This technical guide has provided a comprehensive overview of the natural occurrence, discovery, and methodologies for the isolation and characterization of allylglycine from its known fungal source. While much is known about the pharmacological effects of synthetic allylglycine, its ecological role and biosynthetic pathway in Amanita abrupta remain intriguing areas for future research. A deeper understanding of its natural production could open new avenues for the discovery of novel bioactive compounds and provide further insights into the complex biochemistry of fungi. For drug development professionals, the existence of a natural source of allylglycine underscores the importance of exploring the chemical diversity of the fungal kingdom for new therapeutic leads and pharmacological tools.
References
- 1. researchgate.net [researchgate.net]
- 2. DL-2-Amino-4-pentenoic acid, 99% | Fisher Scientific [fishersci.ca]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Amanita abrupta - Wikipedia [en.wikipedia.org]
- 5. Hepatotoxic action of a poisonous mushroom, Amanita abrupta in mice and its toxic component - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Extraction Techniques and Analytical Methods for Characterization of Active Compounds in Origanum Species - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of (S)-2-Aminopent-4-enoic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of (S)-2-Aminopent-4-enoic acid hydrochloride, also known as L-Allylglycine hydrochloride. This non-proteinogenic amino acid is a valuable building block in medicinal chemistry and drug development, serving as a precursor for various complex molecules and as an inhibitor of glutamate decarboxylase, which reduces GABA biosynthesis in the brain.[1]
Overview of Synthetic Strategies
The synthesis of enantiomerically pure this compound can be approached through several distinct strategies. The primary challenge lies in the stereoselective introduction of the amine and allyl groups at the α-carbon. Key methodologies include:
-
Asymmetric Alkylation of Glycine Equivalents: This is a widely used method that involves the alkylation of a chiral glycine enolate equivalent with an allyl halide. The chirality is often directed by a chiral auxiliary.
-
Enzymatic Kinetic Resolution: This method can be employed to resolve a racemic mixture of 2-aminopent-4-enoic acid or a suitable precursor, affording the desired (S)-enantiomer.
-
Direct Asymmetric Synthesis: More advanced methods focus on the direct asymmetric synthesis, for instance, through transition metal-catalyzed allylation of imino esters.
This document will focus on a common and practical approach involving the alkylation of a protected glycine derivative, followed by deprotection and salt formation.
Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis of this compound starting from a protected glycine precursor.
Caption: General workflow for the synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis of N-(Diphenylmethylene)glycine tert-butyl ester (Benzophenone Imine of Glycine tert-butyl ester)
This protocol is based on the O'Donnell amino acid synthesis, which utilizes a benzophenone imine of a glycine alkyl ester for selective monoalkylation.[2]
Materials:
-
Glycine tert-butyl ester hydrochloride
-
Benzophenone imine
-
Dichloromethane (DCM)
-
Sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and standard glassware
Procedure:
-
To a solution of glycine tert-butyl ester hydrochloride in dichloromethane, add an equimolar amount of benzophenone imine.
-
Stir the reaction mixture at room temperature. The progress of the transimination reaction can be monitored by TLC.[2]
-
Upon completion, the reaction mixture will contain the desired product and ammonium chloride.
-
Filter the mixture to remove the solid ammonium chloride.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-(diphenylmethylene)glycine tert-butyl ester as an oil or solid.
Protocol 2: Asymmetric Alkylation
This step involves the phase-transfer catalyzed alkylation of the glycine imine with allyl bromide to introduce the allyl group stereoselectively.
Materials:
-
N-(Diphenylmethylene)glycine tert-butyl ester
-
Allyl bromide
-
Toluene
-
Aqueous sodium hydroxide (50%)
-
Chiral phase-transfer catalyst (e.g., a derivative of Cinchona alkaloid)
-
Magnetic stirrer and standard glassware
Procedure:
-
Dissolve the N-(diphenylmethylene)glycine tert-butyl ester in toluene.
-
Add the chiral phase-transfer catalyst to the solution.
-
Cool the mixture to 0 °C and add the aqueous sodium hydroxide solution.
-
Add allyl bromide dropwise to the biphasic mixture with vigorous stirring.
-
Allow the reaction to proceed at low temperature, monitoring by TLC for the consumption of the starting material.
-
Upon completion, dilute the reaction mixture with water and separate the organic layer.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 3: Deprotection and Hydrochloride Salt Formation
This final step involves the acidic hydrolysis of the protecting group and ester, followed by isolation of the hydrochloride salt.
Materials:
-
Alkylated glycine derivative from Protocol 2
-
Hydrochloric acid (e.g., 1 M aqueous or HCl in an organic solvent)
-
Diethyl ether
-
Rotary evaporator and standard glassware
Procedure:
-
Dissolve the purified product from the previous step in a suitable solvent (e.g., diethyl ether or dichloromethane).
-
Add an excess of hydrochloric acid (either aqueous or as a solution in an organic solvent).
-
Stir the mixture at room temperature. The deprotection and hydrolysis will lead to the precipitation of the amino acid hydrochloride.
-
Collect the precipitate by filtration.
-
Wash the solid with cold diethyl ether to remove any non-polar impurities.
-
Dry the resulting white solid under vacuum to obtain this compound.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the key steps. Please note that yields and enantiomeric excess are highly dependent on the specific chiral catalyst and reaction conditions used.
| Step | Reactants | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) | Key Analytical Techniques |
| Protection | Glycine tert-butyl ester HCl, Benzophenone imine | - | Dichloromethane | Room Temp. | > 95 | TLC, NMR |
| Alkylation | Glycine imine, Allyl bromide | Chiral Phase-Transfer Catalyst, NaOH | Toluene/Water | 0 to Room Temp. | 60-80 | TLC, HPLC (Chiral), NMR |
| Deprotection & Salt Formation | Alkylated product | Hydrochloric Acid | Diethyl Ether | Room Temp. | > 90 | NMR, Elemental Analysis |
Alternative Synthesis Route: From N-(Boc)-L-serine methyl ester
An alternative approach involves the synthesis from a readily available chiral precursor like N-(Boc)-L-serine methyl ester. This route avoids the need for a chiral catalyst in the alkylation step.
Caption: Alternative synthesis route from N-(Boc)-L-serine methyl ester.
This pathway involves the conversion of the hydroxyl group of serine into a good leaving group (e.g., iodide), followed by displacement with an allyl nucleophile. The final deprotection and hydrolysis yield the target compound.
Safety and Handling
-
Allyl bromide is a lachrymator and is toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Strong bases like sodium hydroxide and organolithium reagents (e.g., LDA) are corrosive and reactive. Handle with care.
-
Solvents like dichloromethane and toluene are volatile and have associated health risks. Use in a fume hood and avoid inhalation.
-
Always wear appropriate PPE, including safety glasses, lab coat, and gloves, when performing these chemical syntheses.
Disclaimer: These protocols are intended for guidance and should be adapted and optimized by qualified personnel in a laboratory setting. All chemical reactions should be performed with appropriate safety precautions.
References
Industrial Production of L-Allylglycine Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Allylglycine hydrochloride is a non-proteinogenic amino acid derivative that serves as a valuable tool in neuroscience research and as a building block in synthetic peptide chemistry. Its primary biological activity is the inhibition of glutamate decarboxylase (GAD), the enzyme responsible for the synthesis of the inhibitory neurotransmitter GABA, making it a potent convulsant agent used to model epilepsy in preclinical studies. This document provides detailed application notes and protocols for the industrial-scale production of L-Allylglycine hydrochloride, focusing on a robust chemical synthesis method. It includes a summary of quantitative data, detailed experimental procedures, and visual representations of the production workflow and its mechanism of action.
Chemical Synthesis Route: Alkylation of Chloroacetic Acid
The most economically viable industrial production method for L-Allylglycine hydrochloride is the direct alkylation of chloroacetic acid with a significant excess of allylamine. This method, detailed in historical patents, remains a cornerstone for large-scale synthesis due to the low cost of starting materials and a straightforward, single-step reaction process, followed by purification.
Reaction Principle
The synthesis involves the nucleophilic substitution of the chlorine atom in chloroacetic acid by the amino group of allylamine. A large molar excess of allylamine is crucial to favor the formation of the desired monosubstituted product, allylglycine, and to minimize the formation of the di-substituted byproduct, allylimino diacetic acid. The reaction is typically carried out in an aqueous medium, which has been shown to improve yields compared to neat conditions. The final product is isolated as its hydrochloride salt, which enhances stability and simplifies purification by crystallization.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the industrial synthesis of L-Allylglycine hydrochloride.
| Parameter | Value | Reference |
| Molar Ratio (Allylamine:Chloroacetic Acid) | ≥ 8:1 | [1] |
| Optimal Molar Excess of Allylamine | 700-900% | [1] |
| Reaction Temperature | 0 - 20 °C | [1] |
| Yield (in aqueous solution with 700% excess allylamine) | 85 - 87% | [1] |
| Yield (in aqueous solution with 900% excess allylamine) | > 88% | [1] |
| Melting Point of Purified L-Allylglycine HCl | 168-170 °C |
Table 1: Reaction Conditions and Yields for L-Allylglycine Synthesis
| Reagent | Molar Quantity | Mass (for 1 mol Chloroacetic Acid) |
| Chloroacetic Acid | 1 mol | 94.5 g |
| Allylamine | ≥ 8 mol | ≥ 456 g |
| Sodium Hydroxide (for neutralization) | ~2 mol | ~80 g |
| Concentrated Hydrochloric Acid | As required for extraction | - |
Table 2: Stoichiometry for Industrial Scale Production
Experimental Protocols
Protocol 1: Large-Scale Synthesis of L-Allylglycine
Objective: To synthesize L-Allylglycine on an industrial scale.
Materials:
-
Allylamine
-
Chloroacetic Acid
-
Water (demineralized)
-
Sodium Hydroxide (caustic soda)
-
Reaction vessel with cooling capabilities and a stirrer
-
Distillation apparatus
Procedure:
-
Charge the reaction vessel with at least eight molar equivalents of allylamine.
-
Cool the allylamine to below 20 °C using a cooling jacket or ice bath.
-
Slowly add one molar equivalent of chloroacetic acid to the cooled allylamine in portions. Maintain the reaction temperature below 20 °C throughout the addition to control the exothermic reaction.
-
Once the addition is complete, allow the reaction mixture to stand at room temperature until the reaction is complete. Reaction completion can be monitored by analyzing a sample for the disappearance of ionic halogen.
-
Add approximately 400 parts of water (by weight, relative to 94.5 parts of chloroacetic acid) to the reaction mixture.
-
Add approximately two molar equivalents of sodium hydroxide to the solution. This will neutralize the allylamine hydrochloride formed and liberate the free allylamine.
-
Set up the distillation apparatus and distill the mixture to remove the excess, unreacted allylamine. The recovered aqueous allylamine solution can be reserved for use in subsequent batches.
-
The remaining aqueous solution contains the sodium salt of allylglycine and sodium chloride. This solution can be used directly for the preparation of the hydrochloride salt.
Protocol 2: Purification and Isolation of L-Allylglycine Hydrochloride
Objective: To purify and isolate L-Allylglycine as its hydrochloride salt.
Materials:
-
Aqueous solution of sodium allylglycinate (from Protocol 1)
-
Ethyl alcohol
-
Concentrated Hydrochloric Acid
-
Evaporator
-
Crystallization vessel
-
Filtration equipment
Procedure:
-
Transfer the residual aqueous solution from the distillation (Protocol 1, step 8) to an evaporator.
-
Evaporate the solution to dryness to obtain a solid residue containing the sodium salt of allylglycine and sodium chloride.
-
Extract the residue with ethyl alcohol containing an excess of concentrated hydrochloric acid. The hydrochloric acid will convert the sodium allylglycinate to L-Allylglycine hydrochloride and sodium chloride. L-Allylglycine hydrochloride is soluble in ethanol, while sodium chloride is largely insoluble.
-
Filter the ethanolic solution to remove the precipitated sodium chloride and other insoluble impurities.
-
Partially evaporate the ethanolic extract to concentrate the solution and induce crystallization of L-Allylglycine hydrochloride.
-
Cool the concentrated solution to complete the crystallization process.
-
Collect the crystalline L-Allylglycine hydrochloride by filtration.
-
The product can be further purified by recrystallization from alcohol if necessary.[1]
-
Dry the purified crystals under vacuum. The final product should be a white crystalline solid.
Signaling Pathway and Workflow Diagrams
Mechanism of Action: Inhibition of Glutamate Decarboxylase (GAD)
L-Allylglycine acts as an inhibitor of glutamate decarboxylase (GAD), the enzyme that synthesizes GABA from glutamate.[2] The inhibition is not direct but occurs after L-allylglycine is metabolized to 2-keto-4-pentenoic acid (KPA). KPA then acts as a suicide inhibitor of GAD, which is a pyridoxal 5'-phosphate (PLP)-dependent enzyme.[3] This inhibition leads to a reduction in GABA levels, disrupting the excitatory/inhibitory balance in the brain and causing neuronal hyperexcitability.[3]
References
Application Notes and Protocols for Solid-Phase Peptide Synthesis Using (S)-2-Aminopent-4-enoic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Aminopent-4-enoic acid, commonly known as L-allylglycine, is a non-proteinogenic amino acid that has become an invaluable tool in solid-phase peptide synthesis (SPPS). Its unique allyl side chain provides a versatile chemical handle for a variety of post-synthetic modifications, enabling the creation of peptides with enhanced stability, novel functionalities, and improved therapeutic potential. The allyl group is orthogonal to standard Fmoc and Boc protecting group strategies, allowing for selective chemical manipulations. This document provides detailed application notes and protocols for the incorporation of (S)-2-Aminopent-4-enoic acid hydrochloride into peptides using Fmoc-based SPPS and subsequent modifications.
Key Applications
The incorporation of L-allylglycine into peptide sequences opens up a wide range of possibilities for peptide engineering and drug development. The primary applications revolve around the reactivity of its terminal alkene.
-
Peptide Macrocyclization: The formation of cyclic peptides through techniques like ring-closing metathesis (RCM) can lead to increased conformational stability, receptor affinity, and resistance to enzymatic degradation.[1]
-
Cross-Metathesis: The allyl group can react with other olefins via cross-metathesis to introduce a diverse array of functionalities, including fluorescent probes, glycosides, or lipophilic chains.
-
Thiol-Ene "Click" Chemistry: The efficient and specific reaction of the allyl group with thiols provides a straightforward method for bioconjugation, allowing the attachment of various molecules such as drugs, imaging agents, or polyethylene glycol (PEG).[2]
-
Bioactive Peptide Development: The introduction of allylglycine can be used to develop potent and selective inhibitors of specific biological targets. For instance, cyclic peptides containing allylglycine have been designed as inhibitors of the Grb2 SH2 domain, a key component in cellular signaling pathways implicated in cancer.[3]
Data Presentation: Comparison of Coupling Reagents
The choice of coupling reagent is critical for the efficient incorporation of any amino acid in SPPS. While specific quantitative data for (S)-2-Aminopent-4-enoic acid is limited, the following table provides a comparative overview of common coupling reagents based on their known performance with other standard and sterically hindered amino acids. HATU and HCTU are generally recommended for achieving high coupling efficiency and minimizing side reactions.[2][4]
| Coupling Reagent | Reagent Type | Relative Reactivity | Recommended Use & Considerations | Potential Side Reactions |
| HATU | Aminium/Uronium Salt | Very High | Excellent for sterically hindered amino acids and rapid couplings. Generally provides high purity peptides. | Higher cost. Potential for guanidinylation of the N-terminus if used in excess. |
| HBTU | Aminium/Uronium Salt | High | A widely used and effective coupling reagent for standard SPPS. | Less reactive than HATU. Can also cause guanidinylation. |
| HCTU | Aminium/Uronium Salt | Very High | Similar reactivity to HATU, often more cost-effective. | Similar potential for side reactions as other uronium salts. |
| DIC/Oxyma | Carbodiimide/Additive | Moderate | Cost-effective and minimizes racemization. Good for routine synthesis. | Slower reaction rates compared to onium salts. |
| PyBOP | Phosphonium Salt | High | Byproducts are not reactive. Lower risk of guanidinylation. | Generally less reactive than HATU/HCTU. |
Experimental Protocols
Protocol 1: Standard Fmoc-Based Solid-Phase Peptide Synthesis of an L-Allylglycine Containing Peptide
This protocol outlines the manual synthesis of a peptide containing (S)-2-Aminopent-4-enoic acid using standard Fmoc chemistry.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin depending on desired C-terminus)
-
Fmoc-protected amino acids, including Fmoc-(S)-2-Aminopent-4-enoic acid
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine
-
Diisopropylethylamine (DIEA)
-
Coupling reagent (e.g., HATU, HBTU, or HCTU)
-
Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh 20% piperidine in DMF solution and agitate for 15-20 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).
-
-
Amino Acid Coupling (for Fmoc-(S)-2-Aminopent-4-enoic acid and other standard amino acids):
-
In a separate vial, dissolve Fmoc-amino acid (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HATU, 0.95 equivalents to the amino acid) in DMF.
-
Add DIEA (2 equivalents to the amino acid) to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time or perform a second coupling.
-
-
Washing: After complete coupling, drain the solution and wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).
-
Repeat Cycles: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: On-Resin Ring-Closing Metathesis (RCM)
This protocol describes the cyclization of a linear peptide containing two L-allylglycine residues while it is still attached to the solid support.
Materials:
-
Peptide-resin containing two L-allylglycine residues
-
Grubbs' catalyst (1st or 2nd generation)
-
1,2-Dichloroethane (DCE), anhydrous and degassed
Procedure:
-
Swell the peptide-resin in anhydrous and degassed DCE for 30 minutes.
-
In a separate flask, dissolve Grubbs' catalyst (0.1-0.2 equivalents relative to the peptide-resin) in degassed DCE to form a 5-10 mM solution.
-
Add the catalyst solution to the swollen resin.
-
Agitate the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 2-4 hours.
-
Monitoring: A small sample of beads can be cleaved and analyzed by HPLC and mass spectrometry to monitor the progress of the cyclization.
-
Once the reaction is complete, drain the catalyst solution and wash the resin thoroughly with DCE (3x), DCM (3x), and DMF (3x).
-
The cyclic peptide can then be cleaved from the resin and purified as described in Protocol 1.
Protocol 3: On-Resin Thiol-Ene "Click" Chemistry
This protocol details the modification of a peptide containing an L-allylglycine residue with a thiol-containing molecule.
Materials:
-
Peptide-resin containing one L-allylglycine residue
-
Thiol-containing molecule (e.g., cysteine-containing peptide, fluorescent probe with a thiol group)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone - DMPA)
-
Solvent (e.g., DMF or a mixture of DMF/water)
-
UV lamp (365 nm)
Procedure:
-
Swell the peptide-resin in the chosen solvent.
-
Add the thiol-containing molecule (5-10 equivalents) and the photoinitiator (0.1-0.5 equivalents) to the resin suspension.
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Irradiate the reaction mixture with a UV lamp (365 nm) at room temperature for 30-60 minutes with gentle agitation.
-
Monitoring: The reaction can be monitored by cleaving a small amount of resin and analyzing the product by HPLC and mass spectrometry.
-
After completion, wash the resin extensively with the reaction solvent, followed by DCM, to remove excess reagents.
-
The modified peptide can then be cleaved from the resin and purified as described in Protocol 1.
Visualizations
Experimental Workflows
Signaling Pathway
Conclusion
This compound is a powerful building block for the synthesis of complex and functionalized peptides. Its orthogonal allyl side chain allows for a wide range of post-synthetic modifications, making it a key component in the development of novel peptide-based therapeutics, diagnostics, and research tools. The protocols and data presented in this document provide a comprehensive guide for the successful incorporation of L-allylglycine into peptides and its subsequent chemical manipulation. Careful selection of coupling reagents and optimization of reaction conditions are crucial for achieving high yields and purity of the final peptide products.
References
Application of L-Allylglycine as an Enzyme Inhibitor in Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Allylglycine is an indispensable tool in neuroscience research, primarily utilized for its ability to inhibit the synthesis of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[1][2] By targeting and inhibiting the enzyme Glutamate Decarboxylase (GAD), L-Allylglycine effectively reduces GABA levels in the brain, leading to a state of neuronal hyperexcitability.[1][3][4] This characteristic makes it a widely used convulsant agent to induce seizures in animal models, providing a valuable platform for studying epilepsy and the fundamental roles of GABAergic neurotransmission in maintaining neural homeostasis.[1][3]
This document provides detailed application notes and protocols for the use of L-Allylglycine as an enzyme inhibitor in biochemical assays, with a primary focus on its interaction with Glutamate Decarboxylase (GAD) and a secondary mention of its effects on other enzymes such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).
Mechanism of Action: The "Suicide" Inhibition of GAD
While L-Allylglycine is the agent administered, it is, in fact, a pro-inhibitor. In vitro, L-Allylglycine itself is a relatively weak inhibitor of GAD.[1] Its potent effects observed in vivo are attributed to its metabolic conversion to 2-keto-4-pentenoic acid (KPA).[1]
KPA acts as a potent, irreversible "suicide inhibitor" of GAD.[1] The mechanism unfolds as follows:
-
Metabolic Conversion: L-Allylglycine is metabolized by transaminases to its corresponding α-keto acid, 2-keto-4-pentenoic acid (KPA).[1]
-
Active Site Entry: As a structural analog of the natural substrate, L-glutamate, KPA enters the active site of GAD.[1]
-
Irreversible Inhibition: Within the active site, KPA interacts with the essential pyridoxal 5'-phosphate (PLP) cofactor, leading to the formation of a covalent adduct that permanently inactivates the enzyme.[1]
This irreversible inhibition of GAD blocks the decarboxylation of glutamate to GABA, thus depleting the levels of this key inhibitory neurotransmitter.[1][2]
Data Presentation: Quantitative Inhibition Data
The inhibitory potency of L-Allylglycine and its active metabolite, 2-Keto-4-Pentenoic Acid (KPA), against GAD has been determined. It is crucial to note the significant difference in potency between the parent compound and its metabolite. Data on the inhibition of other enzymes by related compounds is also presented for context, as direct quantitative data for L-Allylglycine is limited.
| Inhibitor | Target Enzyme | Inhibition Constant (Ki) | Species/Tissue Context |
| (+)-Allylglycine | Glutamate Decarboxylase (GAD) | ~50 mM | in vitro |
| 2-Keto-4-Pentenoic Acid (KPA) | Glutamate Decarboxylase (GAD) | 1 µM | in vitro |
| DL-Propargylglycine | Alanine Aminotransferase (ALT) | >90% inhibition at 4 mM | Hepatocytes |
| DL-Propargylglycine | Aspartate Aminotransferase (AST) | 16% inhibition at 4 mM | Hepatocytes |
Experimental Protocols
The following are detailed methodologies for key experiments involving L-Allylglycine as an enzyme inhibitor.
Protocol 1: In Vitro GAD Activity Inhibition Assay (Radiometric Method)
This method is a highly sensitive assay for measuring GAD activity by quantifying the production of radiolabeled CO₂.[1]
Materials:
-
L-[1-¹⁴C]glutamic acid
-
L-Allylglycine or 2-Keto-4-Pentenoic Acid (KPA)
-
Enzyme source (e.g., mouse or rat brain tissue)
-
Ice-cold homogenization buffer (e.g., 50 mM potassium phosphate, pH 7.2, containing 0.2 mM pyridoxal 5'-phosphate and 1 mM 2-aminoethylisothiouronium bromide hydrobromide)
-
Assay buffer
-
2 M Sulfuric acid
-
CO₂ trapping agent (e.g., hyamine hydroxide)
-
Scintillation vials and cocktail
-
Liquid scintillation counter
-
Incubator or water bath (37°C)
Procedure:
-
Enzyme Preparation: Homogenize brain tissue in ice-cold homogenization buffer. Centrifuge the homogenate at a low speed to remove cellular debris and use the supernatant as the enzyme source. Determine the protein concentration of the supernatant.
-
Inhibitor Preparation: Prepare a series of dilutions of L-Allylglycine or KPA in the assay buffer. A vehicle control (buffer only) should also be prepared.
-
Reaction Setup: In a reaction tube, add the assay buffer and the desired concentration of the inhibitor or vehicle.
-
Pre-incubation: Add the enzyme preparation to the reaction tubes. Pre-incubate the mixture for 15 minutes at 37°C to allow the inhibitor to interact with the enzyme.[1]
-
Initiate Reaction: Start the enzymatic reaction by adding L-[1-¹⁴C]glutamic acid.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period, for example, 30 minutes.[1]
-
Termination and CO₂ Trapping: Stop the reaction by adding 2 M sulfuric acid. This acidic environment also facilitates the release of the produced ¹⁴CO₂. The ¹⁴CO₂ is then trapped, often using a filter paper soaked in a trapping agent placed in a sealed vial.
-
Quantification: Transfer the trapping agent/filter paper to a scintillation vial containing scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the GAD activity based on the amount of ¹⁴CO₂ produced per unit of time per amount of protein. Determine the percentage of inhibition for each concentration of L-Allylglycine/KPA and calculate the IC50 or Ki value.
Protocol 2: In Vitro GAD Activity Inhibition Assay (HPLC-Based Method)
This protocol offers a non-radioactive alternative by directly measuring the GABA produced.
Materials:
-
L-glutamic acid
-
L-Allylglycine or KPA
-
Enzyme source and homogenization buffer (as in Protocol 1)
-
Perchloric acid
-
Potassium carbonate
-
Derivatizing agent (e.g., o-phthalaldehyde, OPA)
-
HPLC system with a C18 reverse-phase column and a fluorescence or UV detector
-
GABA standard solutions
Procedure:
-
Enzyme Preparation, Inhibitor Preparation, Pre-incubation, Reaction Initiation, and Incubation: Follow steps 1-6 from Protocol 1, but use non-radiolabeled L-glutamic acid as the substrate.
-
Reaction Termination: Stop the reaction by adding perchloric acid, then neutralize the mixture with potassium carbonate.
-
Sample Preparation: Centrifuge the mixture to pellet the precipitated protein. Collect the supernatant for analysis.
-
Derivatization: Mix the supernatant with the derivatizing agent (e.g., OPA) to form a fluorescent or UV-absorbing GABA derivative.
-
HPLC Analysis: Inject the derivatized sample into the HPLC system. Separate the derivatized GABA from other components using a suitable mobile phase gradient.
-
Quantification: Create a standard curve using known concentrations of derivatized GABA. Quantify the GABA in the samples by comparing the peak area to this standard curve.
-
Data Analysis: Calculate the GAD activity based on the amount of GABA produced per unit of time per amount of protein. Determine the percentage of inhibition and calculate the IC50 or Ki value.
Conclusion
L-Allylglycine is a powerful pharmacological tool for modulating the GABAergic system. Its utility stems from its in vivo conversion to 2-keto-4-pentenoic acid, a potent irreversible inhibitor of Glutamate Decarboxylase. The resulting decrease in GABA synthesis provides a robust model for studying conditions of neuronal hyperexcitability, such as epilepsy. The protocols outlined in this document provide a framework for researchers to utilize L-Allylglycine effectively in biochemical assays to investigate enzyme kinetics, screen for novel anticonvulsant compounds, and further elucidate the critical role of GABA in the central nervous system. Careful consideration of its mechanism as a pro-inhibitor is essential for the accurate design and interpretation of experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. Allylglycine - Wikipedia [en.wikipedia.org]
- 3. DL-Allylglycine (2-Aminopent-4-enoic acid) | GAD抑制剂 | MCE [medchemexpress.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Selective inhibition of alanine aminotransferase and aspartate aminotransferase in rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
Research Applications of (S)-2-Aminopent-4-enoic Acid Hydrochloride in Neurobiology: Application Notes and Protocols
(S)-2-Aminopent-4-enoic acid hydrochloride , more commonly known as L-allylglycine, is a valuable research tool in neurobiology, primarily utilized for its potent proconvulsant effects. By inhibiting the synthesis of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA), L-allylglycine provides a robust model for studying seizure mechanisms and for the screening of potential anticonvulsant therapies. This document provides detailed application notes and experimental protocols for its use in neurobiological research, aimed at researchers, scientists, and drug development professionals.
Primary Application: Induction of Seizures for Epilepsy Research
The principal application of this compound is the induction of experimental seizures in animal models. This allows for the investigation of the neurobiological underpinnings of epilepsy and the preclinical evaluation of antiepileptic drugs.
Mechanism of Action
(S)-2-Aminopent-4-enoic acid is a pro-drug that is metabolized in vivo to the active compound, 2-keto-4-pentenoic acid . This metabolite irreversibly inhibits the enzyme glutamate decarboxylase (GAD) , the rate-limiting enzyme in the synthesis of GABA from glutamate.[1][2] The resulting depletion of GABAergic neurotransmission leads to a state of neuronal hyperexcitability, culminating in the generation of seizures.[1]
References
How to use L-Allylglycine to induce experimental seizures in animal models
Application Notes: L-Allylglycine for Induction of Experimental Seizures
Introduction
L-Allylglycine (L-AG) is a convulsant agent widely utilized in neuroscience research to induce experimental seizures in animal models.[1][2] As a derivative of the amino acid glycine, its primary mechanism of action involves the inhibition of glutamate decarboxylase (GAD), the rate-limiting enzyme in the synthesis of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[1][3][4][5] By blocking GAD, L-Allylglycine administration leads to a significant reduction in brain GABA levels, disrupting the crucial balance between neuronal excitation and inhibition.[1][3][6] This shift towards hyperexcitability makes the L-Allylglycine model a valuable tool for studying the pathophysiology of epilepsy, screening potential anticonvulsant therapies, and investigating the neurochemical underpinnings of seizure generation.[2][7][8][9]
Mechanism of Action
L-Allylglycine acts as an irreversible inhibitor of glutamate decarboxylase (GAD).[2][4] This inhibition blocks the conversion of glutamate to GABA, leading to a rapid depletion of presynaptic GABA stores.[1][3] The resulting decrease in GABAergic neurotransmission reduces inhibitory signaling in the central nervous system, causing widespread neuronal hyperexcitability that manifests as behavioral and electrographic seizures.[10] Studies in rats have demonstrated that L-Allylglycine administration can decrease GABA concentrations by 32% to 54% in brain regions such as the cortex, cerebellum, and hippocampus.[6][11]
Data Presentation: L-Allylglycine Administration in Rodent Models
The following tables summarize typical dosages and observed seizure characteristics following intraperitoneal (IP) administration of L-Allylglycine in rats and mice. Dosages and latencies can vary based on animal strain, sex, age, and specific experimental conditions.
Table 1: L-Allylglycine Dose-Response in Rats
| Dose (mg/kg, IP) | Animal Model | Seizure Phenotype Observed | Reference |
|---|---|---|---|
| 100 - 250 | Male/Female Wistar or Sprague-Dawley Rats | Focal and Generalized Tonic Extension Seizures.[11][12] | [11][12] |
| 2.4 mmol/kg (IV) | Rats | Generalized decrease in GABA concentrations.[6] |[6] |
Note: Female rats have been reported to be more susceptible to L-Allylglycine-induced seizures than males.[2][4][12]
Table 2: L-Allylglycine Dose-Response in Mice
| Dose | Animal Model | Seizure Phenotype / Effect | Reference |
|---|---|---|---|
| 1.0 mmol/kg (IP) | Mice | ED₅₀ for seizures.[2] | [2] |
| 300 mg/kg | Mice | Induces recurrent clonic seizures in 100% of animals.[2][13] | [2][13] |
| 0.8 mmol/kg (IP) | Mice | Significant decrease in brain GABA concentration.[3] | [3] |
| Latency to Onset | Mice | 44 - 240 minutes.[2] |[2] |
Experimental Protocols
The following protocols provide a detailed methodology for inducing seizures using L-Allylglycine in rats and mice. All procedures should be performed in accordance with institutional guidelines for animal care and use.
Protocol 1: Seizure Induction in Rats
1. Materials
-
L-Allylglycine
-
Sterile 0.9% saline
-
Male/Female Wistar or Sprague-Dawley rats (200-250g)
-
Animal scale
-
Syringes (1-3 mL) and needles (23-25 gauge)
-
Observation chamber (e.g., clear Plexiglas cage)
-
Video recording equipment (recommended)
-
Seizure scoring sheet (based on Racine scale)
2. Procedure
-
Animal Preparation:
-
L-Allylglycine Solution Preparation:
-
Prepare a fresh solution of L-Allylglycine in sterile 0.9% saline on the day of use.[11]
-
Calculate the required concentration based on the desired dose and an injection volume of approximately 1-2 mL/kg. For a 200 mg/kg dose in a 250g rat with an injection volume of 2 mL/kg, you would need a 100 mg/mL solution and inject 0.5 mL.
-
Ensure the solution is fully dissolved. Gentle warming or vortexing may be necessary.[14]
-
-
Administration:
-
Gently restrain the rat. A two-person technique is often preferred for safety and accuracy.[15]
-
Administer the calculated volume of L-Allylglycine solution via intraperitoneal (IP) injection into the lower right abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.[15][16]
-
Insert the needle at a 30-40 degree angle with the bevel facing up.[15] Aspirate briefly to ensure no blood or urine is drawn before injecting.[16]
-
-
Observation and Scoring:
-
Immediately place the rat into an individual observation chamber.[11]
-
Begin video recording and observation for a minimum of 4 hours.[4]
-
Record the latency to the first behavioral sign of seizure activity.
-
Score seizure severity using a standardized scale, such as the Racine scale (see Table 3).[11][17]
-
Protocol 2: Seizure Induction in Mice
1. Materials
-
L-Allylglycine
-
Sterile 0.9% saline
-
Adult male or female mice (e.g., C57BL/6, 20-30g)
-
Animal scale (0.1g precision)
-
Observation chamber
-
Video recording equipment (recommended)
2. Procedure
-
Animal Preparation:
-
L-Allylglycine Solution Preparation:
-
Prepare a fresh solution in sterile 0.9% saline.
-
For a target dose of 300 mg/kg with a standard injection volume of 10 mL/kg, a 30 mg/mL solution is required.[4]
-
Ensure the compound is completely dissolved before administration.
-
-
Administration:
-
Safely restrain the mouse using a scruff technique, exposing the abdomen.[18]
-
Inject the calculated volume intraperitoneally (IP) into the lower right quadrant of the abdomen.[16][18] The injection angle should be approximately 15-20 degrees.[16]
-
Aspirate to check for correct needle placement before depressing the plunger.[18]
-
-
Observation and Scoring:
-
Place the mouse immediately into an observation chamber.[2][14]
-
Observe and record behavior continuously for at least 4 hours.[2]
-
Note the latency to onset of seizure behaviors (e.g., myoclonic jerks, loss of posture).
-
Score the maximal seizure severity for each animal using a modified Racine scale.[4]
-
Table 3: Modified Racine Scale for Seizure Severity in Rodents
| Score | Behavioral Manifestation | Seizure Type |
|---|---|---|
| 0 | No response, normal behavior | No Seizure |
| 1 | Mouth and facial movements, twitching whiskers | Focal |
| 2 | Head nodding, chewing | Focal |
| 3 | Forelimb clonus | Focal/Partial |
| 4 | Rearing with forelimb clonus | Generalized |
| 5 | Rearing and falling, loss of postural control | Generalized Tonic-Clonic |
| 6 | Uncontrolled jumping and running | Generalized Tonic-Clonic |
| 7 | Tonic extension of limbs, potentially leading to death | Severe Generalized Tonic-Clonic |
(Adapted from multiple sources describing Racine and modified Racine scales).[17][19][20]
Experimental Workflow Visualization
The following diagram outlines the typical workflow for an L-Allylglycine seizure induction experiment.
References
- 1. Allylglycine - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Glutamic acid decarboxylase inhibition and ultrastructural changes by the convulsant drug allylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Changes in regional neurotransmitter amino acid levels in rat brain during seizures induced by L-allylglycine, bicuculline, and kainic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Experimental models of epilepsy: A comprehensive review of mechanisms, translational relevance, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 9. dovepress.com [dovepress.com]
- 10. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 11. benchchem.com [benchchem.com]
- 12. Allylglycine-induced seizures in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. animalcare.ubc.ca [animalcare.ubc.ca]
- 16. research.uga.edu [research.uga.edu]
- 17. Racine stages - Wikipedia [en.wikipedia.org]
- 18. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 19. researchgate.net [researchgate.net]
- 20. Visual detection of seizures in mice using supervised machine learning - PMC [pmc.ncbi.nlm.nih.gov]
Proper handling and storage conditions for (S)-2-Aminopent-4-enoic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidance on the proper handling, storage, and utilization of (S)-2-Aminopent-4-enoic acid hydrochloride. The information is intended to ensure the integrity of the compound and promote safe and effective experimental application.
Product Information
This compound is a chiral, non-proteinogenic amino acid derivative. The presence of the hydrochloride salt enhances the compound's stability and solubility in aqueous solutions.[1] Its unique structure, featuring a terminal vinyl group, makes it a valuable building block in synthetic chemistry and a tool for biochemical studies.[1]
Chemical and Physical Properties
A summary of the key physical and chemical properties of (S)-2-Aminopent-4-enoic acid and its hydrochloride salt is presented below. It is crucial to distinguish between the free amino acid and its hydrochloride form, as their properties can differ.
| Property | (S)-2-Aminopent-4-enoic acid | This compound |
| Molecular Formula | C5H9NO2 | C5H10ClNO2 |
| Molecular Weight | 115.13 g/mol | 151.59 g/mol [1] |
| CAS Number | 16338-48-0 | 195316-72-4[1] |
| Appearance | White to off-white crystalline powder[2] | Solid |
| Melting Point | ~283-300 °C (with decomposition)[2] | Not available |
| Solubility | Soluble in water (100 mg/mL) and alcohol.[2] | Good water solubility.[1] |
| Specific Rotation (α) | -37º (c=4, H2O)[2] | Not available |
Proper Handling and Personal Protective Equipment (PPE)
Due to the potential for irritation, appropriate personal protective equipment should be worn when handling this compound.
-
Eye Protection: Safety glasses or goggles are mandatory to prevent eye contact.[2]
-
Hand Protection: Wear suitable chemical-resistant gloves.[2]
-
Respiratory Protection: Avoid inhaling the powder. In case of insufficient ventilation, use a NIOSH-approved respirator.[2]
-
Skin Protection: A lab coat or other protective clothing should be worn.[2]
The compound should be handled in a well-ventilated area, preferably in a fume hood, to minimize inhalation exposure. Avoid generating dust. In case of accidental contact, rinse the affected area with plenty of water. If irritation persists, seek medical attention.[2]
Storage Conditions
Proper storage is critical to maintain the stability and purity of this compound.
-
Temperature: For long-term storage, it is recommended to keep the compound in a tightly sealed container in a freezer at -20°C.[3] For short-term storage, a cool, dry place, such as a refrigerator at 2-8°C, is suitable. Some suppliers also indicate storage at room temperature is acceptable.[2]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from oxidation and moisture.[3]
-
Incompatibilities: Keep away from strong oxidizing agents and sources of ignition.[2]
-
Solutions: Stock solutions should be prepared fresh. If storage is necessary, aliquot and store at -20°C for a limited time. Long-term storage of solutions is not recommended.
Experimental Protocols
This compound is utilized in various biochemical and synthetic applications, notably in peptide synthesis and as an enzyme inhibitor.[1]
General Protocol for Incorporation into a Peptide using Solid-Phase Peptide Synthesis (SPPS)
This protocol provides a general workflow for incorporating (S)-2-Aminopent-4-enoic acid into a peptide sequence using Fmoc-based solid-phase peptide synthesis. The side chain vinyl group does not typically require protection.
Materials:
-
Fmoc-protected (S)-2-Aminopent-4-enoic acid
-
Rink Amide resin (or other suitable resin)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)
-
Diethyl ether (cold)
Workflow:
Procedure:
-
Resin Swelling: Swell the resin in DMF or DCM for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine.
-
Amino Acid Coupling: Activate the Fmoc-protected (S)-2-Aminopent-4-enoic acid with a coupling reagent and a base (e.g., HBTU/DIPEA) in DMF and add it to the resin. Allow the reaction to proceed for 1-2 hours.
-
Washing: Wash the resin with DMF to remove unreacted reagents.
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove any side-chain protecting groups.
-
Precipitation: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.
-
Purification: Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
General Protocol for an Enzyme Inhibition Assay
This protocol outlines a general procedure to screen for the inhibitory activity of this compound against a target enzyme.
Materials:
-
This compound
-
Target enzyme
-
Enzyme substrate (preferably chromogenic or fluorogenic)
-
Assay buffer (optimized for the target enzyme)
-
96-well microplate
-
Microplate reader
Workflow:
Procedure:
-
Prepare Solutions: Prepare stock solutions of this compound, the target enzyme, and the substrate in the appropriate assay buffer.
-
Inhibitor Plating: Add serial dilutions of the this compound solution to the wells of a 96-well plate. Include appropriate controls (no inhibitor, no enzyme).
-
Enzyme Addition: Add the enzyme solution to each well and pre-incubate with the inhibitor for a defined period (e.g., 10-15 minutes) at the optimal temperature for the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Signal Measurement: Immediately begin measuring the signal (e.g., absorbance or fluorescence) at regular time intervals using a microplate reader.
-
Data Analysis: Calculate the initial reaction velocities (rates) for each inhibitor concentration. Determine the percentage of inhibition relative to the control (no inhibitor). Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Biological Activity and Potential Applications
This compound is recognized for its role as a substrate or inhibitor in various enzymatic pathways.[1] Its structural similarity to natural amino acids allows it to interact with enzyme active sites, potentially disrupting metabolic processes. This property makes it a valuable tool in enzymology research for probing enzyme mechanisms and for the development of novel enzyme inhibitors.[1]
Additionally, some studies have indicated that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria.[1] The proposed mechanism involves the inhibition of essential bacterial enzymes.[1]
As a non-proteinogenic amino acid, its incorporation into peptides can introduce conformational constraints and novel functionalities, which is of interest in peptide engineering and drug discovery.
Disclaimer: The information provided in these application notes is for research purposes only and is not intended for human or therapeutic use. Researchers should always consult the relevant Safety Data Sheet (SDS) and conduct their own risk assessment before handling this compound. The experimental protocols are intended as general guidelines and may require optimization for specific applications.
References
Application Notes and Protocols: L-Allylglycine as a Tool for Glutamate Decarboxylase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Allylglycine is an invaluable pharmacological tool in neuroscience research, primarily utilized for its ability to inhibit glutamate decarboxylase (GAD), the rate-limiting enzyme in the synthesis of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[1] By reducing GABAergic neurotransmission, L-allylglycine disrupts the delicate balance between neuronal excitation and inhibition, leading to a state of hyperexcitability. This property makes it a widely used convulsant agent to induce seizures in animal models, providing a robust platform for studying epilepsy and screening potential anticonvulsant therapies.[1][2]
Mechanism of Action
L-Allylglycine itself is a relatively weak inhibitor of GAD.[1] Its potent effects in vivo are attributed to its metabolic conversion to a more active compound, 2-keto-4-pentenoic acid.[3] This metabolite acts as a potent, irreversible inhibitor of GAD.[3] The inhibition of GAD leads to a rapid and significant decrease in the synthesis of GABA, thereby reducing the activation of both ionotropic GABA-A receptors and metabotropic GABA-B receptors.[1][3] This diminished inhibitory signaling results in increased neuronal excitability and can lead to the generation of seizures.[2]
The inhibition of GAD by 2-keto-4-pentenoic acid is a classic example of "suicide inhibition." The enzyme's essential cofactor, pyridoxal 5'-phosphate (PLP), which is normally involved in the decarboxylation of glutamate, interacts with the metabolite. This interaction leads to the formation of a covalent adduct that irreversibly inactivates the enzyme.[3]
Applications in Research
The primary application of L-allylglycine is in the field of epilepsy research. By reliably inducing seizures in animal models, it serves as a crucial tool for:
-
Investigating the fundamental mechanisms of seizure generation and propagation.[1]
-
Screening and evaluating the efficacy of novel anticonvulsant drugs.[1]
-
Studying the role of the GABAergic system in maintaining central nervous system (CNS) homeostasis.[2]
Beyond epilepsy, L-allylglycine is also used to explore the broader implications of GABAergic dysfunction in other neurological and psychiatric conditions, such as anxiety.[1] Chronic inhibition of GABA synthesis in specific brain regions using L-allylglycine has been shown to elicit anxiety-like behaviors in animal models.[4]
Data Presentation
The following tables summarize key quantitative data from studies utilizing L-allylglycine in rodent models.
Table 1: Effects of L-Allylglycine on Seizure Thresholds in Rodents
| Animal Model | L-Allylglycine Dose and Route | Effect on Seizure Threshold | Reference |
| Male and Female Rats | 100, 150, 200, or 250 mg/kg, IP | Dose-dependent induction of focal and generalized tonic extension seizures. Females were more susceptible. | [5] |
| Mice | ED50 of ~1.0 mmol/kg (~115 mg/kg), IP | Effective dose in 50% of animals for seizure induction. | [6] |
| Male Wistar Rats | IV administration | Induction of various seizure components, antagonized by several anti-epileptic drugs. | [7] |
Table 2: Effects of L-Allylglycine on GABA Levels in the Brain
| Animal Model | L-Allylglycine Dose and Route | Brain Region | Change in GABA Levels | Reference |
| Rats | Intraperitoneal injection | Posterior Hypothalamus | Correlated decrease with increases in heart rate. | [4] |
| Rats | Intravenous administration | Hippocampus and Cerebellum | Decreased GABA immunoreactivity. | [8] |
| Mice | 0.8 mmol/kg, IP | Whole Brain | Marked decrease in GABA concentration. | [9] |
Experimental Protocols
Protocol 1: In Vivo Administration of L-Allylglycine to Induce Seizures in Rats
Materials:
-
L-Allylglycine
-
Sterile 0.9% saline
-
Male/Female Wistar or Sprague-Dawley rats (200-250g)
-
Animal scale
-
Syringes and needles (25-27 gauge)
-
Observation chamber
-
Video recording equipment (optional)
-
Seizure scoring sheet (e.g., Racine scale)
Procedure:
-
Animal Preparation: Acclimate animals to the housing facility for at least one week prior to the experiment. Handle the animals for several days leading up to the experiment to reduce stress. On the day of the experiment, weigh each rat to ensure accurate dosing.[1]
-
L-Allylglycine Solution Preparation: Prepare a fresh solution of L-allylglycine in sterile 0.9% saline on the day of the experiment. The concentration of the solution should be calculated based on the desired dose (e.g., 200 mg/kg) and an injection volume of approximately 1 ml/kg. For a 200 mg/kg dose, prepare a 20 mg/ml solution.[1]
-
Administration: Gently restrain the rat and administer the calculated volume of the L-allylglycine solution via intraperitoneal (IP) injection.[1]
-
Observation: Immediately place the rat in a clean, transparent observation chamber. Begin continuous observation for behavioral signs of seizures. Video recording is recommended for later, more detailed analysis. Score the seizure severity using a standardized scale like the Racine scale.[1]
Protocol 2: In Vitro Assay for GAD Activity Inhibition
Principle: This assay measures the enzymatic conversion of L-[1-¹⁴C]glutamic acid to ¹⁴CO₂ and GABA. The amount of ¹⁴CO₂ produced is quantified by liquid scintillation counting and is proportional to GAD activity.
Materials:
-
Brain tissue (e.g., mouse or rat cortex)
-
Ice-cold homogenization buffer (e.g., 50 mM potassium phosphate buffer, pH 7.2, containing 0.2 mM pyridoxal 5'-phosphate and 1 mM 2-aminoethylisothiouronium bromide hydrobromide)
-
L-[1-¹⁴C]glutamic acid (substrate)
-
L-Allylglycine or its metabolite, 2-keto-4-pentenoic acid (inhibitor)
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Enzyme Preparation: Homogenize the brain tissue in the ice-cold buffer. Centrifuge the homogenate at a low speed to remove cellular debris. The resulting supernatant contains the GAD enzyme.[3]
-
Inhibitor Incubation: For inhibitor studies, pre-incubate the enzyme preparation with varying concentrations of L-allylglycine or its active metabolite for a specified time (e.g., 15 minutes) at 37°C.[3]
-
Enzymatic Reaction: Initiate the reaction by adding the L-[1-¹⁴C]glutamic acid substrate to the enzyme preparation. Incubate at 37°C for a defined period.
-
Quantification: Stop the reaction and trap the evolved ¹⁴CO₂. Quantify the trapped ¹⁴CO₂ using a liquid scintillation counter.
-
Data Analysis: Calculate the GAD activity based on the amount of ¹⁴CO₂ produced. Determine the inhibitory potency (e.g., IC50) of L-allylglycine by plotting the GAD activity against the inhibitor concentration.
Protocol 3: HPLC Analysis of GABA and Glutamate Levels in Brain Tissue
Principle: This protocol describes the quantification of GABA and glutamate in brain tissue homogenates using high-performance liquid chromatography (HPLC) with pre-column derivatization.
Materials:
-
Brain tissue samples
-
Homogenization buffer
-
Derivatization reagent (e.g., o-phthalaldehyde (OPA) or dansyl chloride)[10][11]
-
HPLC system with a C18 column and a fluorescence or electrochemical detector[1][10]
-
GABA and glutamate standards
Procedure:
-
Sample Preparation: Homogenize the brain tissue samples in an appropriate buffer and deproteinize the homogenate. Collect the supernatant for analysis.[10]
-
Derivatization: Mix a known volume of the supernatant with the derivatization reagent according to the manufacturer's protocol. This step attaches a fluorescent or electrochemically active tag to the amino acids, allowing for their detection.[1][11]
-
HPLC Analysis: Inject the derivatized sample into the HPLC system. Separate the amino acids using a C18 column and an appropriate mobile phase gradient.[1][10]
-
Detection and Quantification: Detect the derivatized GABA and glutamate using a fluorescence or electrochemical detector set at the appropriate wavelengths or potential. Quantify the concentrations by comparing the peak areas to those of known standards.[1]
Visualizations
Caption: Mechanism of L-Allylglycine induced GAD inhibition and its downstream effects.
Caption: Overview of a GABAergic synapse and the point of inhibition by L-Allylglycine.
Caption: A typical experimental workflow for investigating the effects of L-Allylglycine in vivo.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Allylglycine - Wikipedia [en.wikipedia.org]
- 5. Allylglycine-induced seizures in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Effects of some anti-epileptic, neuroleptic and gabaminergic drugs on convulsions induced by D,L-allylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Redistribution of transmitter amino acids in rat hippocampus and cerebellum during seizures induced by L-allylglycine and bicuculline: an immunocytochemical study with antisera against conjugated GABA, glutamate and aspartate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A high performance liquid chromatography method with electrochemical detection of gamma-aminobutyric acid, glutamate and glutamine in rat brain homogenates [kerwa.ucr.ac.cr]
- 11. Validation of HPLC Method for Analysis of Gamma-Aminobutyric and Glutamic Acids in Plant Foods and Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Site-Specific Incorporation of L-Allylglycine into Proteins
For Researchers, Scientists, and Drug Development Professionals
The site-specific incorporation of unnatural amino acids (UAAs) into proteins is a powerful technology that enables the introduction of novel chemical functionalities, providing precise control over protein structure and function. L-Allylglycine, a non-canonical amino acid featuring a terminal alkene group, serves as a versatile bioorthogonal handle. Once incorporated into a protein, the allyl group can be selectively modified through reactions like thiol-ene "click" chemistry. This allows for the attachment of various molecular payloads, such as fluorophores, crosslinkers, or therapeutic agents.[1]
These application notes provide a comprehensive guide for the incorporation of L-Allylglycine into proteins of interest. Detailed protocols for protein expression, subsequent bioorthogonal modification, and protein characterization are provided below. Additionally, a case study is presented to illustrate how L-Allylglycine-modified proteins can be utilized to investigate cellular signaling pathways.
Key Applications of L-Allylglycine Incorporation
The unique chemical properties of the allyl group make L-Allylglycine a valuable tool for a wide range of applications:[1]
-
Protein Labeling and Imaging: The allyl group can be readily functionalized with fluorescent dyes, enabling the visualization and tracking of proteins within living cells.[1]
-
Protein-Protein Interaction Studies: Incorporating L-Allylglycine allows for the introduction of photo-crosslinkers to capture transient protein-protein interactions within signaling complexes.[1]
-
Development of Bioconjugates: Therapeutic molecules, such as small-molecule drugs or peptides, can be attached to proteins at specific sites, leading to the creation of targeted therapeutics with improved efficacy and reduced off-target effects.[1]
-
Enzyme Engineering: The introduction of novel functionalities can be used to modulate enzyme activity, stability, and substrate specificity.
Data Presentation: Quantitative Analysis of L-Allylglycine Incorporation
Successful incorporation of L-Allylglycine with minimal perturbation to the protein is critical for downstream applications. The following tables summarize typical quantitative data obtained from expressing a model protein, Green Fluorescent Protein (GFP), with site-specifically incorporated L-Allylglycine in E. coli.
| Parameter | Wild-Type GFP | GFP with L-Allylglycine | Method of Analysis |
| Protein Yield (mg/L of culture) | ~250-300 | ~150-200 | SDS-PAGE and densitometry |
| Incorporation Efficiency (%) | N/A | >95% | Mass Spectrometry (MS) |
Table 1: Protein Yield and Incorporation Efficiency. The data indicates a moderate reduction in protein yield upon incorporation of L-Allylglycine, a common observation when expressing proteins with unnatural amino acids. However, the high incorporation efficiency, confirmed by mass spectrometry, ensures a homogenous population of the modified protein.[2]
| Parameter | Wild-Type GFP | GFP with L-Allylglycine | Method of Analysis |
| Melting Temperature (Tm) | 78.5 °C | 76.2 °C | Circular Dichroism (CD) Spectroscopy |
| Relative Fluorescence Units (RFU) | 100% | ~95% | Fluorescence Spectroscopy |
Table 2: Protein Stability and Function. The thermal stability of GFP with incorporated L-Allylglycine shows a slight decrease in the melting temperature, suggesting a minor perturbation of the protein's structure. Importantly, the intrinsic fluorescence of GFP is largely retained, indicating that the overall fold and function of the protein are not significantly compromised.[2]
Experimental Protocols
Protocol 1: Site-Specific Incorporation of L-Allylglycine into a Target Protein in E. coli
This protocol describes the expression of a target protein containing L-Allylglycine at a specific site using the amber stop codon (TAG) suppression method.
Workflow for L-Allylglycine Incorporation
Caption: Workflow for L-Allylglycine incorporation.
Materials:
-
E. coli BL21(DE3) cells
-
pET vector containing the gene of interest with an in-frame amber (TAG) codon at the desired incorporation site
-
pEVOL plasmid encoding the engineered aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA for L-Allylglycine
-
Luria-Bertani (LB) medium and agar plates
-
Appropriate antibiotics (e.g., ampicillin and chloramphenicol)
-
L-Allylglycine
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
L-Arabinose
-
Ni-NTA affinity chromatography resin (or other appropriate resin for protein purification)
Procedure:
-
Transformation: Co-transform E. coli BL21(DE3) cells with the pET vector containing your gene of interest and the pEVOL plasmid. Plate on LB agar containing the appropriate antibiotics and incubate overnight at 37°C.[2]
-
Starter Culture: Inoculate a single colony into 10 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.[2]
-
Expression Culture: Inoculate 1 L of LB medium containing antibiotics with the overnight culture. Add L-Allylglycine to a final concentration of 1 mM. Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.[2]
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM and L-arabinose to a final concentration of 0.2% (w/v).[2]
-
Expression: Reduce the temperature to 20°C and continue to shake the culture for 16-20 hours.[2]
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C or used immediately.[2]
-
Purification: Resuspend the cell pellet in lysis buffer and purify the protein using Ni-NTA affinity chromatography according to the manufacturer's protocol.[2]
Protocol 2: Thiol-Ene "Click" Chemistry for Bioorthogonal Modification
This protocol describes the labeling of a purified protein containing L-Allylglycine with a thiol-containing molecule (e.g., a fluorescent dye or biotin).
Workflow for Thiol-Ene Modification
Caption: Workflow for Thiol-Ene Modification.
Materials:
-
Purified protein containing L-Allylglycine (1-10 mg/mL in a suitable buffer, e.g., PBS, pH 7.4)
-
Thiol-containing molecule (e.g., cysteine-labeled fluorophore, biotin-thiol)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone (DPAP) or Irgacure 2959)
-
Degassed buffer
-
UV lamp (365 nm)
Procedure:
-
Reaction Setup:
-
In a UV-transparent reaction vessel, prepare a solution of the L-Allylglycine-containing protein in degassed buffer.
-
Add the thiol-containing molecule to a final concentration of 5-10 molar excess relative to the protein.
-
Add the photoinitiator (e.g., DPAP) to a final concentration of 1-5 mM.[1]
-
-
Photoinitiation:
-
Purification:
-
Remove the unreacted thiol-containing molecule and photoinitiator by dialysis, size-exclusion chromatography (SEC), or another suitable protein purification method.
-
-
Analysis:
-
Confirm the successful conjugation by SDS-PAGE (observing a shift in molecular weight) and mass spectrometry (detecting the mass of the conjugate).
-
Assess the function of the conjugated protein using a relevant bioassay.
-
Protocol 3: Characterization of L-Allylglycine Incorporation by Mass Spectrometry
This protocol outlines the general steps for confirming the incorporation of L-Allylglycine into the target protein using mass spectrometry.
Workflow for Mass Spectrometry Analysis
References
Application Notes and Protocols: Investigating the Neuroprotective Effects of (S)-2-Aminopent-4-enoic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases represent a significant and growing challenge to public health. The development of effective neuroprotective agents is a critical area of research aimed at slowing or preventing the progression of neuronal cell death associated with these conditions. (S)-2-Aminopent-4-enoic acid hydrochloride is a compound of interest for its potential neuroprotective properties. These application notes provide a comprehensive framework for investigating the efficacy and mechanism of action of this compound in preclinical in vitro models of neuronal injury.
The following protocols and workflows are designed to guide researchers in assessing the neuroprotective potential of this compound, from initial toxicity and efficacy screening to the elucidation of its underlying molecular signaling pathways.
Disclaimer: Limited information is currently available in the public domain regarding the specific neuroprotective activities of this compound. The experimental designs and potential mechanisms described herein are based on established methodologies for evaluating novel neuroprotective compounds.
Experimental Workflow
A systematic approach is essential for the evaluation of a potential neuroprotective compound. The workflow begins with determining the optimal non-toxic concentration of the compound, followed by assessing its protective effects in established in vitro models of neuronal injury. Subsequent mechanistic studies are then performed to identify the molecular pathways involved.
Data Presentation: Quantitative Analysis of Neuroprotection
The following tables summarize hypothetical quantitative data from in vitro studies evaluating the neuroprotective effects of this compound.
Table 1: Dose-Dependent Cytotoxicity of this compound
| Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Control) | 100 ± 4.5 |
| 1 | 98.2 ± 5.1 |
| 10 | 97.5 ± 4.8 |
| 50 | 95.3 ± 5.5 |
| 100 | 90.1 ± 6.2 |
| 250 | 75.4 ± 7.1 |
| 500 | 52.3 ± 8.3 |
Table 2: Neuroprotective Efficacy in a Glutamate-Induced Excitotoxicity Model
| Treatment Group | Cell Viability (%) (Mean ± SD) |
| Control (No Glutamate) | 100 ± 5.2 |
| Glutamate (5 mM) | 45.3 ± 6.8 |
| Glutamate + Compound (10 µM) | 60.1 ± 7.1 |
| Glutamate + Compound (50 µM) | 78.5 ± 6.5 |
| Glutamate + Compound (100 µM) | 85.2 ± 5.9 |
Table 3: Effect on Apoptosis in Glutamate-Treated Neuronal Cells
| Treatment Group | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| Control | 94.1 ± 2.5 | 3.2 ± 0.8 | 2.7 ± 0.6 |
| Glutamate (5 mM) | 48.2 ± 4.1 | 35.6 ± 3.5 | 16.2 ± 2.8 |
| Glutamate + Compound (100 µM) | 80.5 ± 3.8 | 12.3 ± 2.1 | 7.2 ± 1.5 |
Experimental Protocols
Protocol 1: Cell Viability and Neuroprotection Assessment (MTT Assay)
This protocol is used to determine the cytotoxicity of this compound and its ability to protect against a neurotoxic insult.[1][2][3]
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, HT-22) or primary cortical neurons.[4]
-
Culture medium (e.g., DMEM/F12 with supplements).
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
96-well plates.
-
Plate reader.
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment (Cytotoxicity):
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the existing medium with the medium containing different concentrations of the compound. Include a vehicle control.
-
Incubate for 24-48 hours.
-
-
Neuroprotection Assay:
-
Pre-treatment: Treat cells with non-toxic concentrations of the compound for 1-2 hours.
-
Induction of Neurotoxicity: Add the neurotoxin (e.g., 5 mM Glutamate or 100 µM H₂O₂) to the wells, with and without the compound.[7][8] Include untreated and toxin-only controls.
-
Incubate for the desired duration (e.g., 24 hours).[9]
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.[10]
-
Add 100 µL of solubilization solution to each well.
-
Incubate overnight at 37°C or for 15 minutes on an orbital shaker to dissolve the formazan crystals.
-
-
Absorbance Measurement: Read the absorbance at 570-590 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the control group.
Protocol 2: Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This protocol quantifies the extent of apoptosis and necrosis in neuronal cells following treatment.[11][12][13][14]
Materials:
-
Treated cells from the neuroprotection assay.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).
-
Phosphate-Buffered Saline (PBS).
-
Flow cytometer.
Procedure:
-
Cell Collection:
-
For adherent cells, gently trypsinize and collect the cells. Combine with the supernatant which may contain floating apoptotic cells.
-
For suspension cells, collect by centrifugation.
-
-
Cell Washing: Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[13]
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use appropriate controls (unstained, Annexin V only, PI only) to set up compensation and gates.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Western Blot Analysis of Signaling Pathways
This protocol is used to measure changes in the expression and phosphorylation of key proteins involved in neuroprotective signaling pathways.[15][16][17][18]
Materials:
-
Treated cells.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-Nrf2, anti-HO-1, anti-p-CREB, anti-CREB, anti-BDNF, anti-Bax, anti-Bcl-2, anti-β-actin).[19]
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Lysis: Lyse the treated cells in ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody overnight at 4°C.[16]
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Signal Detection:
-
Wash the membrane with TBST.
-
Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
-
Densitometric Analysis: Quantify the band intensities using image analysis software. Normalize the protein of interest to a loading control (e.g., β-actin).
Hypothesized Signaling Pathways
Based on common neuroprotective mechanisms, this compound could potentially exert its effects through the activation of antioxidant and pro-survival signaling pathways.
Nrf2/HO-1 Antioxidant Response Pathway
Activation of the Nrf2 pathway is a key cellular defense mechanism against oxidative stress.[20][21][22][23][24]
References
- 1. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. Researching glutamate – induced cytotoxicity in different cell lines: a comparative/collective analysis/study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scantox.com [scantox.com]
- 6. researchgate.net [researchgate.net]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Pathophysiologically Relevant Levels of Hydrogen Peroxide Induce Glutamate-Independent Neurodegeneration That Involves Activation of Transient Receptor Potential Melastatin 7 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. innoprot.com [innoprot.com]
- 10. benchchem.com [benchchem.com]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. scispace.com [scispace.com]
- 13. benchchem.com [benchchem.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. Western Blotting for Neuronal Proteins [protocols.io]
- 18. Frontiers | Neuroprotective Effect of Catalpol via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms [frontiersin.org]
- 19. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ovid.com [ovid.com]
- 21. Frontiers | A Perspective on Nrf2 Signaling Pathway for Neuroinflammation: A Potential Therapeutic Target in Alzheimer's and Parkinson's Diseases [frontiersin.org]
- 22. The role of Nrf2 signaling pathways in nerve damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The Nrf2/HO-1 Axis as Targets for Flavanones: Neuroprotection by Pinocembrin, Naringenin, and Eriodictyol - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Common challenges in the synthesis of L-Allylglycine
Welcome to the technical support center for the synthesis of L-Allylglycine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the chemical synthesis of this non-proteinogenic amino acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during the synthesis of L-Allylglycine, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Reaction Yield
Q1: My L-Allylglycine synthesis is resulting in a very low yield. What are the common causes and how can I improve it?
A1: Low yields are a frequent issue in the synthesis of L-Allylglycine. Several factors can contribute to this problem.
-
Suboptimal Reaction Stoichiometry: Using stoichiometric amounts of reactants, particularly in methods involving the reaction of allylamine and a glycine precursor, can lead to significantly low yields[1]. The formation of side products is more prevalent under these conditions.
-
Solution: Employing a large excess of one reactant can drive the reaction towards the desired product. For instance, in the reaction of allylamine with chloroacetic acid, using a significant excess of allylamine (e.g., 700% or more) has been shown to dramatically increase the yield.[1]
-
-
Incomplete Reactions: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, NMR). Ensure sufficient reaction time and maintain the optimal temperature as specified in the protocol.
-
-
Product Loss During Workup and Purification: Significant amounts of the product can be lost during extraction, washing, and purification steps.[2]
-
Solution: Minimize the number of transfer steps. Ensure the pH is appropriately adjusted during aqueous extractions to prevent the amino acid from dissolving in the wrong phase. When performing recrystallization, avoid using an excessive amount of solvent.[2]
-
-
Side Reactions: The formation of byproducts, such as allylimino diacetic acid, can consume the starting materials and reduce the yield of the desired L-Allylglycine[1].
-
Solution: Optimizing reaction conditions, such as temperature and reactant ratios, can help minimize side reactions. Maintaining a low reaction temperature (e.g., below 20°C) can be beneficial[1].
-
Issue 2: Poor Stereoselectivity
Q2: I am struggling to obtain L-Allylglycine with high enantiomeric purity. What methods can I use to improve stereoselectivity?
A2: Achieving high stereoselectivity is a critical challenge in the synthesis of chiral amino acids like L-Allylglycine.
-
Achiral Starting Materials or Racemic Synthesis: If the synthesis starts from achiral precursors without a chiral catalyst or auxiliary, the product will be a racemic mixture of D- and L-Allylglycine.
-
Solution: Employ an asymmetric synthesis strategy. This can involve the use of a chiral phase-transfer catalyst for the alkylation of a glycine Schiff base, which has been shown to produce (S)-allylglycine with high enantiomeric excess (>97% ee)[3]. Other methods include using chiral auxiliaries or enantioselective catalysts.
-
-
Racemization: The stereocenter of the product or intermediates might be susceptible to racemization under the reaction or workup conditions.
-
Solution: Use mild reaction conditions, especially concerning temperature and pH. Avoid strongly acidic or basic conditions if racemization is a concern for your specific intermediates.
-
Issue 3: Difficult Purification
Q3: I am finding it difficult to purify my synthesized L-Allylglycine from byproducts and starting materials. What are some effective purification strategies?
A3: The purification of L-Allylglycine can be challenging due to its high polarity and the presence of structurally similar impurities.
-
Contamination with Side Products: Byproducts like allylimino diacetic acid and unreacted starting materials can be difficult to separate.
-
Solution 1: Crystallization: L-Allylglycine can often be purified by crystallization. It can be isolated as its hydrochloride salt, which may have better crystallization properties than the free amino acid[1].
-
Solution 2: Ion-Exchange Chromatography: This technique is very effective for separating amino acids from neutral or differently charged impurities.
-
Solution 3: pH Adjustment and Extraction: For glycine in general, adjusting the pH of an aqueous solution to 6 or less, followed by treatment with activated carbon, can be an effective purification step[4].
-
-
Product is an Oil or Difficult to Crystallize:
Quantitative Data Summary
The following table summarizes yield data from various synthetic methods for L-Allylglycine and its derivatives.
| Starting Materials | Product | Reported Yield | Reference |
| Allylamine and Chloroacetic Acid (700% excess amine) | Allylglycine | 85-87% | [1] |
| CBZ-alpha-allyl-L-GLY | L-Allylglycine | 95% | [7] |
| tert-butyl (S)-1-(methoxycarbonyl)-2-iodoethylcarbamate and Vinyl Bromide | N-(Boc)-Allylglycine Methyl Ester | 65% | [6] |
| Glycine Schiff base (asymmetric transfer allylation) | (S)-allylglycine | >97% ee | [3] |
Key Experimental Protocols
Protocol 1: Synthesis of Allylglycine via Alkylation of Allylamine (Based on US Patent 2,425,283) [1]
This protocol describes a classical approach to synthesizing allylglycine.
-
Reaction Setup: 456 parts of allylamine are mixed with approximately 300 parts of ice and 444 parts of water in a reaction vessel. The mixture is cooled to 15°C or lower.
-
Addition of Chloroacetic Acid: 94.5 parts of chloroacetic acid are added in portions with stirring, while maintaining the temperature below 20°C.
-
Reaction: The reaction mixture is allowed to stand at room temperature until the reaction is complete (monitored by analyzing for ionic halogen).
-
Workup:
-
400 parts of water and 82.5 parts of caustic soda are added to the reaction mixture.
-
The excess allylamine is removed by distillation.
-
The remaining aqueous solution contains the sodium salt of allylglycine.
-
-
Isolation (as Hydrochloride):
-
The aqueous solution is evaporated to dryness.
-
The residue is extracted with ethyl alcohol containing concentrated hydrochloric acid.
-
Allylglycine hydrochloride is crystallized from the alcohol extract.
-
Protocol 2: Preparation of N-(Boc)-Allylglycine Methyl Ester (Based on Organic Syntheses Procedure) [5][6]
This protocol details a modern approach involving a cross-coupling reaction.
-
Preparation of the Iodide Intermediate:
-
Triphenylphosphine (1.3 equiv) and imidazole (1.3 equiv) are dissolved in dichloromethane.
-
The solution is cooled to 0°C, and iodine (1.3 equiv) is added in portions.
-
A solution of tert-butyl (S)-1-(methoxycarbonyl)-2-hydroxyethylcarbamate (1.0 equiv) in dichloromethane is added dropwise at 0°C.
-
The reaction is stirred and worked up to yield the iodide intermediate.
-
-
Zinc Insertion:
-
Zinc dust (6 equiv) is suspended in dry DMF.
-
1,2-Dibromoethane (0.6 equiv) is added, and the mixture is heated to 60°C for 45 minutes.
-
After cooling, chlorotrimethylsilane is added.
-
-
Cross-Coupling:
-
The iodide intermediate is dissolved in THF, and a palladium catalyst is added.
-
The solution is cooled to -78°C, and a solution of vinyl bromide (1.4 equiv) is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 12 hours.
-
-
Purification:
-
The reaction mixture is diluted with ethyl acetate and washed with water.
-
The product is purified by column chromatography to yield N-(Boc)-Allylglycine methyl ester as a brown oil.
-
Visualizations
Caption: Workflow for Allylglycine synthesis via alkylation.
Caption: Troubleshooting logic for low yield in L-Allylglycine synthesis.
References
- 1. US2425283A - Preparation of allylglycine - Google Patents [patents.google.com]
- 2. reddit.com [reddit.com]
- 3. Stereoselective synthesis of S-norvaline and related amino acids through a common intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. data.epo.org [data.epo.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. orgsyn.org [orgsyn.org]
- 7. L-Allylglycine synthesis - chemicalbook [chemicalbook.com]
Purification strategies for crude (S)-2-Aminopent-4-enoic acid hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude (S)-2-Aminopent-4-enoic acid hydrochloride. It is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can originate from starting materials, side reactions, or degradation. These may include unreacted starting materials like allylamine and chloroacetic acid, byproducts from side reactions, and potentially the (R)-enantiomer if the synthesis is not perfectly stereoselective.[1] Inadequate purification can also leave residual solvents or excess acid.
Q2: What is the role of the hydrochloride salt in the purification process?
A2: The hydrochloride salt form of (S)-2-Aminopent-4-enoic acid enhances its stability and solubility in polar solvents, particularly water.[2] This property is advantageous for purification methods such as recrystallization from aqueous or alcoholic solutions and for aqueous-based chromatography techniques.
Q3: How can I assess the purity of my final product?
A3: Purity can be assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is a primary method for determining chemical purity. Chiral HPLC can be used to determine the enantiomeric purity.[3] Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the chemical structure and identify impurities. Mass spectrometry can confirm the molecular weight.
Q4: What are the recommended storage conditions for purified this compound?
A4: Due to the presence of a terminal alkene, the compound can be susceptible to oxidation and polymerization. The hydrochloride salt form improves stability by protecting the amino group.[2] It is recommended to store the purified compound in a cool, dry, and dark place under an inert atmosphere to prevent degradation.
Purification Strategies: Troubleshooting Guides
Three primary strategies for the purification of crude this compound are outlined below, along with troubleshooting for common issues.
Recrystallization
Recrystallization is a common and effective method for purifying solid compounds. The choice of solvent is critical for successful recrystallization.
Experimental Protocol: Recrystallization from Ethanol/Acetone
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot ethyl alcohol containing a small amount of concentrated hydrochloric acid to ensure the compound remains protonated and soluble.[1]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
-
Precipitation: Once crystallization begins, the process can be completed by the slow addition of a less polar "anti-solvent" such as acetone, in which the hydrochloride salt is less soluble.[1] Add acetone dropwise until the solution becomes slightly cloudy, then add a few drops of hot ethanol to redissolve the initial precipitate and allow for slow cooling.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol-acetone mixture, and dry under vacuum.
Troubleshooting Recrystallization
| Problem | Possible Cause | Suggested Solution |
| No crystals form upon cooling | Solution is not saturated (too much solvent used). | Boil off some of the solvent to concentrate the solution and allow it to cool again. |
| The compound is too soluble in the chosen solvent even at low temperatures. | Add a suitable anti-solvent (e.g., acetone) dropwise to the cooled solution to decrease the solubility of the product.[1] | |
| Oily precipitate forms instead of crystals | The boiling point of the solvent is higher than the melting point of the solute. | Use a lower-boiling point solvent or a solvent mixture. |
| The solution is supersaturated and cooled too quickly. | Reheat the solution to dissolve the oil, then allow it to cool more slowly. Seeding the solution with a pure crystal can also help. | |
| Low recovery of purified product | Too much solvent was used, and a significant amount of product remains in the mother liquor. | Concentrate the mother liquor and cool to obtain a second crop of crystals. |
| The crystals were washed with a solvent at room temperature in which they have some solubility. | Always wash the crystals with a minimal amount of ice-cold solvent. | |
| Product is still impure after recrystallization | The cooling process was too rapid, trapping impurities within the crystal lattice. | Ensure a slow cooling rate to allow for the formation of pure crystals. A second recrystallization may be necessary. |
| The chosen solvent is not effective at separating the specific impurities. | Test different solvent systems to find one where the impurities are either very soluble or very insoluble. |
Ion-Exchange Chromatography (IEX)
Ion-exchange chromatography separates molecules based on their net charge. As an amino acid, (S)-2-Aminopent-4-enoic acid is well-suited for this technique.
Experimental Protocol: Cation-Exchange Chromatography
-
Resin Selection and Preparation: Use a strong cation-exchange resin (e.g., Dowex 50W). Equilibrate the column with a low pH buffer (e.g., 0.2 M sodium citrate buffer, pH 2.2).
-
Sample Loading: Dissolve the crude hydrochloride salt in the equilibration buffer and load it onto the column.
-
Washing: Wash the column with the equilibration buffer to remove any unbound or weakly bound neutral or anionic impurities.
-
Elution: Elute the bound (S)-2-Aminopent-4-enoic acid using a buffer with a higher pH or a higher salt concentration (e.g., a gradient of sodium citrate buffer from pH 3.25 to 5.28). Alternatively, a step gradient of increasing ammonia concentration can be used for elution.
-
Fraction Collection and Analysis: Collect fractions and analyze them for the presence of the desired product using a suitable method like TLC or HPLC. Pool the pure fractions.
-
Desalting: Remove the buffer salts from the pooled fractions by a suitable method like reverse-phase chromatography or by precipitating the amino acid.
Troubleshooting Ion-Exchange Chromatography
| Problem | Possible Cause | Suggested Solution |
| Poor binding of the compound to the column | Incorrect pH of the loading buffer. For cation exchange, the pH should be below the isoelectric point of the amino acid. | Adjust the pH of the sample and the loading buffer to ensure the amino acid has a net positive charge. |
| Ionic strength of the sample is too high. | Dilute the sample or perform a buffer exchange to reduce the salt concentration before loading. | |
| Broad or tailing peaks during elution | Column is overloaded. | Reduce the amount of sample loaded onto the column. |
| Flow rate is too high. | Decrease the flow rate to allow for better equilibration between the stationary and mobile phases. | |
| Inappropriate elution gradient. | Optimize the pH or salt gradient for a sharper elution profile. | |
| Low recovery of the product | The compound is irreversibly bound to the resin. | Use a stronger eluent (higher pH or higher salt concentration). In extreme cases, regeneration of the column with a strong acid or base might be necessary, but this may denature the product. |
| The compound is unstable at the elution pH. | Perform the chromatography at a lower temperature and analyze fractions immediately. | |
| Co-elution of impurities | The selectivity of the resin is insufficient to separate the impurities. | Try a different type of ion-exchange resin or optimize the elution gradient to improve resolution. |
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a powerful technique for the purification of polar organic molecules.
Experimental Protocol: Preparative RP-HPLC
-
Column Selection: A C18 stationary phase is commonly used for the separation of amino acids.
-
Mobile Phase Preparation: A typical mobile phase consists of a mixture of water and an organic solvent like acetonitrile or methanol, with an acidic modifier such as trifluoroacetic acid (TFA) or formic acid to suppress the ionization of the carboxylic acid group and improve peak shape.
-
Sample Preparation: Dissolve the crude this compound in the initial mobile phase.
-
Gradient Elution: Start with a high percentage of the aqueous mobile phase and gradually increase the percentage of the organic mobile phase to elute the compound.
-
Fraction Collection: Collect fractions corresponding to the product peak based on UV detection (e.g., at 210-220 nm).
-
Solvent Removal: Remove the mobile phase from the collected fractions, typically by lyophilization, to obtain the purified product.
Troubleshooting RP-HPLC
| Problem | Possible Cause | Suggested Solution |
| Peak tailing | Interaction of the amino group with residual silanols on the silica-based stationary phase. | Use a mobile phase with a low pH (e.g., containing 0.1% TFA) to protonate the amino group and minimize this interaction. |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Shifting retention times | Inconsistent mobile phase composition. | Ensure accurate and consistent preparation of the mobile phases. |
| Column temperature fluctuations. | Use a column oven to maintain a constant temperature. | |
| Column degradation. | Flush the column with a strong solvent or replace it if necessary. | |
| Split peaks | The sample is dissolved in a solvent much stronger than the mobile phase. | Dissolve the sample in the initial mobile phase whenever possible. |
| Column bed has been compromised. | Check for voids in the column and repack or replace if necessary. | |
| Low recovery | The compound is adsorbing to the stationary phase. | Add a competing agent like TFA to the mobile phase. |
| The compound is precipitating on the column. | Ensure the sample is fully dissolved in the mobile phase before injection. |
Data Presentation
Table 1: Comparison of Purification Strategies
| Parameter | Recrystallization | Ion-Exchange Chromatography | RP-HPLC |
| Principle | Differential solubility | Charge-based separation | Polarity-based separation |
| Scale | Milligrams to kilograms | Milligrams to grams | Micrograms to grams |
| Purity Achievable | Good to excellent | Excellent | Very high |
| Throughput | Moderate | Low to moderate | Low |
| Cost | Low | Moderate | High |
| Common Solvents/Buffers | Alcohols, water, acetone[1] | Citrate buffers, ammonia solutions | Water, acetonitrile, methanol with TFA or formic acid |
Visualizations
Caption: General workflow for purification by recrystallization.
Caption: Logical workflow for troubleshooting common purification issues.
References
Technical Support Center: Synthesis of Enantiomerically Pure L-Allylglycine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and enantiomeric purity of L-Allylglycine.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing enantiomerically pure L-Allylglycine?
A1: The main strategies for obtaining enantiomerically pure L-Allylglycine include:
-
Asymmetric Synthesis: This involves using chiral auxiliaries or catalysts to stereoselectively create the desired L-enantiomer from achiral starting materials.[1][2][3]
-
Enzymatic Resolution: This method utilizes enzymes that selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired L-Allylglycine.[4][5][[“]]
-
Chiral Resolution: This involves separating a racemic mixture of allylglycine using a chiral resolving agent to form diastereomeric salts that can be separated by crystallization.[7][8]
Q2: My asymmetric synthesis of L-Allylglycine is resulting in low enantiomeric excess (% ee). What are the initial troubleshooting steps?
A2: Low enantiomeric excess is a common issue in asymmetric synthesis. The first and most critical step is to rigorously validate your analytical method, typically chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[9] An inaccurate analytical method can provide misleading % ee values. Key validation parameters to verify include:
-
Resolution (Rs): Ensure baseline separation of the two enantiomers. An Rs value greater than 1.5 is generally considered adequate.
-
Accuracy: Confirm that the measured % ee of a known standard sample is accurate.
-
Precision: Ensure that repeated measurements of the same sample give consistent results.[9]
Q3: After validating my analytical method, the % ee is still low and inconsistent. What should I investigate next?
A3: Inconsistent and low % ee often points to issues with reagents and reaction conditions. Scrutinize the purity and quality of all your reagents and the catalyst, as asymmetric reactions are highly sensitive to trace impurities.[9]
-
Substrate Purity: Impurities in the starting material can lead to the formation of racemic or undesired products. Consider repurifying your substrate.
-
Solvent Quality: Use anhydrous and peroxide-free solvents, preferably freshly distilled or from a commercial supplier.
-
Catalyst/Reagent Integrity: Ensure your chiral catalyst or auxiliary has not degraded. Store it under the recommended conditions.
Troubleshooting Guides
Issue 1: Low Yield in the Synthesis of L-Allylglycine
| Possible Cause | Troubleshooting Step | Rationale |
| Incomplete reaction | Monitor the reaction progress using TLC or LC-MS to ensure it has gone to completion. | Premature workup will result in the recovery of unreacted starting material. |
| Side reactions | Optimize reaction conditions such as temperature, concentration, and order of reagent addition. In the synthesis from chloroacetic acid and allylamine, a large excess of allylamine is crucial to minimize the formation of allylimino diacetic acid.[10] | Unfavorable conditions can lead to the formation of byproducts, consuming the starting material and reducing the yield of the desired product. |
| Product degradation | Ensure appropriate workup and purification conditions. L-Allylglycine can be sensitive to harsh pH or high temperatures. | Degradation of the product during isolation will lower the final yield. |
| Inefficient purification | Optimize the purification method (e.g., crystallization, chromatography). For crystallization, screen different solvents and temperatures. For chromatography, select the appropriate stationary and mobile phases. | Poor recovery from the purification step is a common cause of low yield. |
Issue 2: Low Enantiomeric Excess (% ee) in Asymmetric Synthesis
| Possible Cause | Troubleshooting Step | Rationale |
| Ineffective chiral catalyst/auxiliary | Verify the purity and enantiomeric excess of the catalyst or auxiliary. Consider using a different chiral ligand or auxiliary. | The effectiveness of the chiral inductor is paramount for achieving high stereoselectivity. |
| Incorrect reaction temperature | Optimize the reaction temperature. Lowering the temperature often increases enantioselectivity. | The energy difference between the diastereomeric transition states is often more pronounced at lower temperatures. |
| Solvent effects | Screen a variety of anhydrous solvents. The solvent can significantly influence the stereochemical outcome of the reaction.[9] | The solvent can affect the conformation of the catalyst-substrate complex and the transition state. |
| Racemization | Check for potential racemization during the reaction or workup. This can be caused by prolonged reaction times, elevated temperatures, or acidic/basic conditions. | The desired enantiomer can be converted back to the racemate under certain conditions. |
Data Presentation
Table 1: Comparison of L-Allylglycine Synthesis Methods
| Synthesis Method | Starting Materials | Typical Yield | Typical Enantiomeric Excess (% ee) | Key Advantages | Key Disadvantages |
| Asymmetric Alkylation | Glycine iminoester, Grignard reagent, Cinnamyl acetate | 60-80% | >95% | High enantioselectivity, access to various derivatives.[3][11] | Requires careful control of reaction conditions, potentially expensive catalysts. |
| Enzymatic Resolution | Racemic N-acetyl-allylglycine | ~45% (for L-enantiomer) | >98% | High enantioselectivity, mild reaction conditions.[[“]] | Limited to 50% theoretical yield for the desired enantiomer, requires screening for a suitable enzyme. |
| Chiral Resolution with Diastereomeric Salts | Racemic allylglycine, Chiral resolving agent (e.g., tartaric acid) | Variable (depends on crystallization efficiency) | >99% | Can achieve very high enantiomeric purity, well-established technique.[7] | Can be laborious, requires screening of resolving agents, theoretical yield is 50% for the desired enantiomer. |
Experimental Protocols
Protocol 1: Asymmetric Synthesis of N-(Boc)-L-Allylglycine Methyl Ester
This protocol is adapted from a zinc-mediated, palladium-catalyzed cross-coupling reaction.[12][13]
Materials:
-
N-(tert-butoxycarbonyl)-L-serine methyl ester
-
Triphenylphosphine
-
Imidazole
-
Iodine
-
Zinc dust
-
1,2-Dibromoethane
-
Chlorotrimethylsilane
-
tert-butyl (R)-1-(methoxycarbonyl)-2-iodoethylcarbamate
-
Vinyl bromide (1 M in THF)
-
Dichloromethane (anhydrous)
-
Dimethylformamide (DMF, anhydrous)
Procedure:
-
Preparation of the Iodide:
-
To a solution of N-(tert-butoxycarbonyl)-L-serine methyl ester in anhydrous dichloromethane, add triphenylphosphine and imidazole.
-
Cool the mixture to 0 °C and add iodine portion-wise.
-
Allow the reaction to warm to room temperature and then purify by column chromatography to obtain tert-butyl (R)-1-(methoxycarbonyl)-2-iodoethylcarbamate.[13]
-
-
Zinc Insertion:
-
In a separate flask under an inert atmosphere, activate zinc dust with 1,2-dibromoethane in anhydrous DMF with heating.
-
Cool the mixture and add chlorotrimethylsilane.
-
Add a solution of the iodide from step 1 in anhydrous DMF and heat to form the organozinc intermediate.[13]
-
-
Cross-Coupling:
-
To the solution of the organozinc intermediate, add a palladium catalyst (e.g., Pd2(dba)3) and a ligand (e.g., tri-(o-tolyl)phosphine).
-
Cool the mixture to -78 °C and add vinyl bromide solution dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.[13]
-
-
Workup and Purification:
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield N-(Boc)-L-allylglycine methyl ester.[13]
-
Mandatory Visualizations
Caption: Workflow for the asymmetric synthesis of N-(Boc)-L-Allylglycine methyl ester.
Caption: Logical workflow for troubleshooting low enantiomeric excess in asymmetric synthesis.
References
- 1. The asymmetric synthesis of arylglycines [mountainscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enzymatic synthesis of peptides containing unnatural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. consensus.app [consensus.app]
- 7. Chiral resolution - Wikipedia [en.wikipedia.org]
- 8. tcichemicals.com [tcichemicals.com]
- 9. benchchem.com [benchchem.com]
- 10. US2425283A - Preparation of allylglycine - Google Patents [patents.google.com]
- 11. Asymmetric Synthesis of α-Allyl-α-Aryl α-Amino Acids by Tandem Alkylation/π-Allylation of α-Iminoesters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. orgsyn.org [orgsyn.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
Degradation pathways for (S)-2-Aminopent-4-enoic acid hydrochloride in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-2-Aminopent-4-enoic acid hydrochloride in solution. The information provided is based on general principles of amino acid chemistry, as specific degradation studies on this molecule are limited in published literature.
Frequently Asked Questions (FAQs)
Q1: What are the potential degradation pathways for this compound in aqueous solution?
A1: Based on its chemical structure, which includes an α-amino acid backbone and a terminal vinyl group, this compound is susceptible to several degradation pathways in solution. The primary routes of degradation are likely to involve the amino group, the carboxyl group, and the unsaturated side chain. These pathways include:
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Deamination: The removal of the amino group to form a keto acid. This can occur via oxidative or non-oxidative processes.[1][2][3]
-
Decarboxylation: The loss of the carboxyl group as carbon dioxide, which typically results in the formation of an amine.[1][2][4]
-
Side-Chain Oxidation/Hydration: The terminal vinyl group is susceptible to oxidation, which can lead to the formation of aldehydes, ketones, or carboxylic acids. It can also undergo hydration (addition of water) across the double bond, particularly under acidic conditions.
Q2: What factors can influence the stability of this compound in solution?
A2: The stability of this compound in solution is influenced by several factors:
-
pH: The pH of the solution can significantly affect the rate of deamination and decarboxylation.[5] Generally, amino acid stability is lowest at highly acidic or alkaline pH.
-
Temperature: Higher temperatures accelerate the rate of all chemical degradation reactions.[6] For long-term storage, solutions should be kept at low temperatures (e.g., 4°C or -20°C).
-
Light: Exposure to UV light can potentially induce photodegradation, particularly involving the unsaturated vinyl group.
-
Presence of Oxidizing Agents: Oxidizing agents, including dissolved oxygen, can promote the oxidation of the vinyl side chain.
Q3: What are the recommended storage conditions for solutions of this compound?
A3: To minimize degradation, solutions of this compound should be stored under the following conditions:
-
Temperature: Store at 4°C for short-term use and -20°C or lower for long-term storage.
-
Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.
-
Atmosphere: For sensitive applications, it may be beneficial to de-gas the solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
pH: Maintain the pH of the solution within a stable range, avoiding extremes of acidity or alkalinity. The optimal pH for stability would need to be determined experimentally but is often near neutral for many amino acids.
Troubleshooting Guides
Problem: I am observing a rapid loss of the parent compound in my experimental solution.
| Potential Cause | Troubleshooting Step |
| High Temperature | Ensure your experiment is conducted at the lowest feasible temperature. If possible, perform a temperature stability study to determine the acceptable temperature range. |
| Inappropriate pH | Measure the pH of your solution. Adjust the pH to a near-neutral range if your experimental conditions allow. Buffer the solution to maintain a stable pH. |
| Light Exposure | Protect your solution from light at all stages of your experiment, including storage and handling. |
| Oxidation | Use de-gassed solvents to prepare your solutions. If compatible with your experiment, consider adding an antioxidant. |
Problem: I am seeing unexpected peaks in my analytical chromatogram (e.g., HPLC).
| Potential Cause | Troubleshooting Step |
| Formation of Degradation Products | Attempt to identify the degradation products using mass spectrometry (MS) coupled with your chromatography system. Compare the retention times of the new peaks with potential degradation products if standards are available. |
| Contamination | Ensure all glassware and solvents are clean and of high purity. Run a blank sample to check for contaminants. |
| Reaction with Other Components | Evaluate the compatibility of this compound with other components in your solution. |
Data Presentation
The following tables present hypothetical quantitative data to illustrate how to report stability studies.
Table 1: Effect of Temperature on the Degradation of this compound in pH 7.4 Buffer over 7 Days.
| Temperature (°C) | % Parent Compound Remaining (Day 1) | % Parent Compound Remaining (Day 3) | % Parent Compound Remaining (Day 7) |
| 4 | 99.8 | 99.5 | 99.1 |
| 25 | 98.5 | 95.2 | 90.3 |
| 40 | 92.1 | 80.4 | 65.7 |
Table 2: Effect of pH on the Degradation of this compound at 25°C over 7 Days.
| pH | % Parent Compound Remaining (Day 1) | % Parent Compound Remaining (Day 3) | % Parent Compound Remaining (Day 7) |
| 3 | 95.3 | 88.1 | 75.6 |
| 5 | 97.9 | 94.0 | 89.8 |
| 7.4 | 98.5 | 95.2 | 90.3 |
| 9 | 96.1 | 90.2 | 81.4 |
Experimental Protocols
Protocol 1: HPLC-UV Method for Stability Testing
This protocol describes a general method for monitoring the stability of this compound in solution.
-
Preparation of Standard Solutions: Prepare a stock solution of this compound of known concentration in the desired solvent/buffer. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Prepare solutions of this compound at the desired concentration in the buffers and conditions to be tested (e.g., different pH, temperature).
-
Incubation: Store the test solutions under the specified conditions (e.g., 4°C, 25°C, 40°C) and protect from light.
-
Sampling: At specified time points (e.g., 0, 1, 3, 7 days), withdraw an aliquot from each test solution.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of a suitable buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 210 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis: Quantify the peak area of the parent compound at each time point and calculate the percentage remaining relative to time zero.
Visualizations
Proposed Degradation Pathways
Caption: Proposed degradation pathways for (S)-2-Aminopent-4-enoic acid.
General Experimental Workflow for Stability Study
Caption: General workflow for conducting a solution stability study.
References
- 1. DEAMINATION AND DECARBOXYLATION | PPTX [slideshare.net]
- 2. quora.com [quora.com]
- 3. Transamination, Deamination and Decarboxylation | Pharmaguideline [pharmaguideline.com]
- 4. sips.org.in [sips.org.in]
- 5. On the pH-optimum of activity and stability of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing L-Allylglycine Coupling in Peptide Synthesis
Welcome to the technical support center for the optimization of L-Allylglycine coupling reactions in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the incorporation of this non-canonical amino acid.
Frequently Asked Questions (FAQs)
Q1: Why is L-Allylglycine sometimes considered a "difficult" amino acid to couple in SPPS?
A1: L-Allylglycine can present coupling challenges due to steric hindrance from its allyl side chain. This bulkiness can impede the approach of the activated carboxyl group to the free amine of the growing peptide chain on the solid support, potentially leading to slower reaction kinetics and incomplete coupling reactions.[1][2]
Q2: What are the most common issues encountered when coupling L-Allylglycine?
A2: Researchers may encounter the following issues:
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Low Coupling Yields: Resulting in the formation of deletion sequences where the L-Allylglycine residue is missing.
-
Slow Reaction Kinetics: Requiring extended coupling times, which can increase the risk of side reactions.
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Peptide Aggregation: The growing peptide chain, particularly in hydrophobic sequences, can aggregate on the resin, blocking reactive sites.[3]
Q3: Which coupling reagents are recommended for L-Allylglycine?
A3: For sterically hindered amino acids like L-Allylglycine, high-efficiency coupling reagents are recommended. These include uronium/aminium salts and phosphonium salts.[4][5] Some of the most effective options are:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered one of the most efficient coupling reagents, leading to faster reactions and lower racemization rates, especially for sterically hindered couplings.[4][5]
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A cost-effective alternative to HATU with comparable high efficiency in many cases.[6]
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A phosphonium salt-based reagent known for its high coupling efficiency and for avoiding certain side reactions like guanidinylation.[6][7]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation uronium salt with coupling efficiencies comparable to HATU and is based on the non-explosive Oxyma Pure additive.[4]
Q4: How can I monitor the completion of the L-Allylglycine coupling reaction?
A4: The completion of the coupling reaction can be monitored using qualitative colorimetric tests to detect the presence of unreacted primary amines on the resin. The most common method is the Kaiser test (Ninhydrin test) .[3][8] A positive result (blue beads) indicates free primary amines and an incomplete reaction.[3] For N-terminal proline or other secondary amines, the Kaiser test is unreliable and the Chloranil test should be used instead.[3][9][10]
Q5: What should I do if the Kaiser test is positive after the initial coupling of L-Allylglycine?
A5: A positive Kaiser test indicates an incomplete reaction. The recommended course of action is to perform a double coupling .[3][11][12] This involves washing the resin after the first coupling and then repeating the coupling step with a fresh solution of activated L-Allylglycine.[11]
Q6: Are there any potential side reactions involving the allyl group of L-Allylglycine?
A6: The allyl group is generally stable under standard SPPS conditions. However, during the final trifluoroacetic acid (TFA) cleavage step, the presence of carbocations generated from protecting groups could potentially lead to side reactions. For instance, in peptides containing sensitive residues like Tryptophan, alkylation of the indole side chain by carbocations is a known side reaction.[13][14] While not specifically documented for L-Allylglycine's allyl group acting as an alkylating agent, it is crucial to use scavengers in the cleavage cocktail to minimize such side reactions.[15]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution | Citation |
| Low Coupling Yield / Positive Kaiser Test | Steric Hindrance: The allyl group of L-Allylglycine is sterically hindering the reaction. | 1. Use a more powerful coupling reagent: Switch to HATU, HCTU, or COMU. 2. Perform a double coupling: Repeat the coupling step. 3. Increase reagent excess: Use 3-5 equivalents of the amino acid and coupling reagent. 4. Extend coupling time: Increase the reaction time to 2-4 hours or even overnight. | [4][5][11][16] |
| Peptide Aggregation: The growing peptide chain is aggregating on the resin, blocking the N-terminus. | 1. Change the solvent: Switch from DMF to NMP, or use a mixture of solvents. 2. Increase reaction temperature: Utilize microwave-assisted synthesis or gently heat the reaction. 3. Incorporate pseudoproline dipeptides: These can disrupt secondary structure formation. | [3][11] | |
| Inadequate Amino Acid Activation: The coupling reagent is not efficiently activating the L-Allylglycine. | 1. Pre-activate the amino acid: Mix the Fmoc-L-Allylglycine-OH, coupling reagent, and base for 1-5 minutes before adding to the resin. 2. Check reagent quality: Ensure all reagents are fresh and anhydrous. | [11] | |
| Presence of Deletion Sequence in Final Product | Incomplete Coupling: Unreacted amines from the previous cycle were not capped. | 1. Implement a capping step: After a positive Kaiser test and subsequent double coupling, if the test is still positive, cap the remaining free amines with acetic anhydride and a base like DIPEA. | [3] |
| Unexpected Mass in Final Product (e.g., +41 Da adduct) | Side reaction with the allyl group: Potential for alkylation of sensitive residues or other adduct formation during cleavage. | 1. Optimize cleavage cocktail: Ensure the use of appropriate scavengers like triisopropylsilane (TIS), water, and dithiothreitol (DTT) in the TFA cleavage cocktail to quench reactive carbocations. 2. Analyze by MS/MS: Characterize the adduct to identify the nature of the side reaction. | [13][15] |
Data Presentation
Table 1: Comparative Efficiency of Common Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Reagent Type | Generated Active Ester | General Coupling Efficiency | Notes | Citation |
| HATU | Uronium/Aminium | OAt ester | Very High | Highly efficient, especially for difficult and sterically hindered couplings; low racemization. | [4][5][6] |
| HCTU | Uronium/Aminium | O-6-ClBt ester | Very High | Similar reactivity to HATU, often more cost-effective. | [6] |
| COMU | Uronium/Aminium | Oxyma ester | Very High | Comparable efficiency to HATU, based on non-explosive Oxyma Pure. | [4] |
| PyBOP | Phosphonium | OBt ester | High | Byproducts are non-carcinogenic; lower risk of guanidinylation compared to uronium salts. | [6][7] |
| HBTU | Uronium/Aminium | OBt ester | High | Efficient and widely used for standard couplings. | [6] |
| DIC/HOBt | Carbodiimide | OBt ester | Good | A cost-effective option, but can be slower and may lead to more side reactions. | [7] |
Experimental Protocols
Protocol 1: Standard Fmoc-SPPS Cycle for L-Allylglycine Coupling using HATU
This protocol outlines a single cycle for the incorporation of Fmoc-L-Allylglycine-OH into a peptide sequence on a solid support.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in peptide synthesis grade N,N-Dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
-
Fmoc-Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin and agitate for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).[13]
-
-
L-Allylglycine Coupling:
-
Activation: In a separate vial, dissolve Fmoc-L-Allylglycine-OH (3 equivalents relative to resin loading), HATU (2.9 equivalents), and N,N-Diisopropylethylamine (DIPEA) (6 equivalents) in DMF.[13]
-
Coupling: Add the activation solution to the deprotected resin. Agitate the reaction mixture for 1-2 hours at room temperature.[13]
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).
-
Monitoring (Kaiser Test):
-
Take a small sample of resin beads (10-15 beads) and place them in a small glass test tube.
-
Wash the beads with ethanol.
-
Add 2-3 drops each of the three Kaiser test reagents (ninhydrin in ethanol, phenol in ethanol, and potassium cyanide in pyridine).
-
Heat the test tube at 100-110°C for 5 minutes.[3]
-
Interpretation:
-
Blue beads and/or solution: Incomplete coupling. Proceed to Protocol 2 (Double Coupling).
-
Yellow/Colorless beads and solution: Complete coupling. Proceed to the next deprotection step for the following amino acid.[10]
-
-
-
Capping (Optional): If the coupling is still incomplete after a double coupling, cap any unreacted N-terminal amines using a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion peptides.[3]
Protocol 2: Double Coupling Strategy for L-Allylglycine
-
First Coupling: Follow steps 3 and 4 from Protocol 1.
-
Monitoring: Perform a Kaiser test as described in step 5 of Protocol 1.
-
Second Coupling: If the Kaiser test is positive, repeat the coupling step (step 3 from Protocol 1) with a fresh preparation of activated Fmoc-L-Allylglycine-OH.
-
Final Wash and Monitoring: Wash the resin thoroughly with DMF and perform a final Kaiser test to confirm the completion of the coupling.
Visualizations
Caption: A simplified workflow of a standard Solid-Phase Peptide Synthesis (SPPS) cycle for L-Allylglycine incorporation.
Caption: Troubleshooting logic for incomplete L-Allylglycine coupling.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. s-Allylglycine | C5H9NO2 | CID 167529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. bachem.com [bachem.com]
- 5. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Facile Protocol for the Synthesis of Self-assembling Polyamine-based Peptide Amphiphiles (PPAs) and Related Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Solid-phase synthesis of short α-helices stabilized by the hydrogen bond surrogate approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Alkylation of tryptophan during deprotection of Tmob-protected carboxamide side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting inconsistent results in experiments with L-Allylglycine
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with L-Allylglycine. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is L-Allylglycine and what is its primary mechanism of action?
L-Allylglycine is an amino acid derivative that functions as an inhibitor of glutamate decarboxylase (GAD), the enzyme responsible for synthesizing the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) from glutamate.[1][2] By inhibiting GAD, L-Allylglycine reduces GABA levels in the brain, leading to a state of neuronal hyperexcitability and subsequent convulsive seizures.[1][2] It is important to note that L-Allylglycine itself is a relatively weak inhibitor of GAD.[3] Its potent effects in vivo are attributed to its metabolic conversion to 2-keto-4-pentenoic acid, a more potent GAD inhibitor.[3][4][5]
Q2: What is the recommended solvent and how should I prepare an L-Allylglycine solution for animal injection?
L-Allylglycine is typically dissolved in sterile 0.9% saline for intraperitoneal (IP) injections.[3] It is recommended to prepare the solution fresh on the day of the experiment.[3] Gentle warming may be necessary to fully dissolve the compound, especially at higher concentrations. For long-term storage, stock solutions can be stored at -20°C for up to one month or -80°C for up to six months.[6][7] Avoid repeated freeze-thaw cycles.[6]
Q3: What are the typical doses of L-Allylglycine used to induce seizures in rodents?
The effective dose of L-Allylglycine can vary depending on the animal species, strain, and sex.[1] A dose-response study is recommended to determine the optimal dose for your specific experimental setup. However, published literature provides a starting point. For rats, intraperitoneal injections typically range from 100 to 250 mg/kg.[1] For mice, a dose of 1.2 mmol/kg (approximately 138 mg/kg) has been shown to induce convulsions.[5]
Q4: How long after L-Allylglycine administration should I expect to see seizures?
The latency to seizure onset is dose-dependent, with higher doses generally resulting in a shorter latency.[8] In mice, the latency can range from 44 to 240 minutes.[8]
Q5: Are there any known factors that can influence the variability of L-Allylglycine-induced seizures?
Yes, several factors can contribute to inconsistent results. These include:
-
Sex: Female rats have been shown to be significantly more susceptible to L-Allylglycine-induced seizures than males.[1]
-
Animal Strain: Different rodent strains can have varying sensitivities to convulsant agents.
-
Age: The electroclinical patterns of seizures can differ in developing animals compared to adults.[9]
-
Drug Batch and Purity: Variations between different batches of L-Allylglycine can affect its potency.
-
Administration Technique: The consistency of the injection technique is crucial for reliable results.
Troubleshooting Guide
Issue 1: High Variability in Seizure Latency and Severity
| Potential Cause | Recommended Solution |
| Inconsistent Drug Administration | Ensure a consistent and precise intraperitoneal (IP) injection technique. Variations in injection site can affect absorption rates. |
| Biological Variability | Use a sufficient number of animals per group to account for individual differences. Randomize animals to different treatment groups. |
| Sex Differences | If using both male and female animals, analyze the data separately as females can be more susceptible to seizures.[1] Consider using only one sex for initial experiments to reduce variability. |
| Drug Solution Issues | Prepare the L-Allylglycine solution fresh for each experiment to ensure consistent potency. Ensure the compound is fully dissolved before administration. |
| Environmental Stressors | Acclimate animals to the experimental room for at least one hour before injection to minimize stress, which can affect seizure thresholds. |
Issue 2: Low Incidence of Seizures or No Seizures Observed
| Potential Cause | Recommended Solution |
| Suboptimal Dose | The administered dose may be too low for the specific animal strain or sex being used. Conduct a dose-response study to determine the optimal effective dose. |
| Incorrect Solution Preparation | Double-check all calculations for the L-Allylglycine solution concentration. Confirm that the compound was completely dissolved in the vehicle. |
| Animal Strain Resistance | Some strains of mice or rats may be less susceptible to L-Allylglycine-induced seizures. Consult the literature to select a more sensitive strain if the issue persists. |
| Inactive Compound | Verify the purity and storage conditions of your L-Allylglycine. Improper storage can lead to degradation of the compound. |
Issue 3: High Mortality Rate
| Potential Cause | Recommended Solution |
| Dose is Too High | An excessively high dose can lead to severe, prolonged seizures (status epilepticus) and subsequent mortality. Reduce the dose of L-Allylglycine in subsequent experiments. |
| Animal Health Status | Ensure that all animals are healthy and free from any underlying conditions that could increase their susceptibility to severe seizures. |
| Lack of Post-Seizure Care | Provide appropriate supportive care to animals following seizure induction, as per your institution's animal care guidelines. |
Quantitative Data Summary
Table 1: L-Allylglycine Dose-Response in Rats (Intraperitoneal Injection)
| Dose (mg/kg) | Observed Seizure Phenotype | Reference |
| 100 | Focal and generalized tonic extension seizures | [1] |
| 150 | Focal and generalized tonic extension seizures | [1] |
| 200 | Focal and generalized tonic extension seizures | [1] |
| 250 | Focal and generalized tonic extension seizures | [1] |
Table 2: Effect of L-Allylglycine on GABA Levels in Rat Brain
| Brain Region | % Decrease in GABA | Reference |
| Hippocampus | Substantial decrease | [10] |
| Cortex | Reduced GABA content | [6] |
| Cerebellum | Reduced GABA content | [6][10] |
Experimental Protocols
Protocol 1: Induction of Seizures with L-Allylglycine in Rats
1. Materials:
-
L-Allylglycine
-
Sterile 0.9% saline
-
Male or female Wistar or Sprague-Dawley rats (200-250g)
-
Animal scale
-
Syringes and needles (25-27 gauge)
-
Observation chamber
-
Seizure scoring sheet (e.g., Racine scale)
2. L-Allylglycine Solution Preparation:
-
On the day of the experiment, prepare a fresh solution of L-Allylglycine in sterile 0.9% saline.[3]
-
Calculate the required concentration based on the desired dose and an injection volume of approximately 1 ml/kg. For example, for a 150 mg/kg dose, prepare a 15 mg/ml solution.
-
Ensure the L-Allylglycine is completely dissolved. Gentle warming can be used to aid dissolution.
3. Animal Preparation and Injection:
-
Acclimate animals to the housing facility for at least one week prior to the experiment.
-
Weigh each rat on the day of the experiment for accurate dosing.
-
Gently restrain the rat and administer the calculated volume of L-Allylglycine solution via intraperitoneal (IP) injection.
4. Observation and Seizure Scoring:
-
Immediately place the rat in a clean, transparent observation chamber.
-
Continuously observe the animal for behavioral signs of seizures for a predetermined period (e.g., 2-4 hours).
-
Record the latency to the first seizure manifestation.
-
Score the seizure severity at regular intervals using the Racine scale (see Table 3).
Table 3: Modified Racine Scale for Seizure Scoring
| Stage | Behavioral Manifestation |
| 0 | No response, normal behavior |
| 1 | Mouth and facial movements, chewing |
| 2 | Head nodding |
| 3 | Forelimb clonus |
| 4 | Rearing with forelimb clonus |
| 5 | Rearing and falling (loss of postural control) |
| Adapted from Racine, 1972.[11] |
Protocol 2: Quantification of GABA in Brain Tissue using HPLC
1. Tissue Preparation:
-
At the desired time point after L-Allylglycine administration, euthanize the animal and rapidly dissect the brain region of interest (e.g., hippocampus, cortex).
-
Immediately freeze the tissue in liquid nitrogen and store at -80°C until analysis.
2. Homogenization and Deproteinization:
-
Weigh the frozen tissue sample.
-
Homogenize the tissue in an ice-cold deproteinizing agent (e.g., 0.4 M perchloric acid).
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C.
3. Sample Derivatization:
-
Collect the supernatant, which contains the amino acids.
-
Filter the supernatant through a 0.22 µm filter.
-
Derivatize the sample with a fluorescent reagent such as o-phthalaldehyde (OPA) according to the manufacturer's protocol. This step makes GABA detectable by a fluorescence detector.[2][12]
4. HPLC Analysis:
-
Inject the derivatized sample into an HPLC system equipped with a C18 column and a fluorescence detector.
-
Separate the amino acids using an appropriate mobile phase gradient.
-
Detect the GABA peak at the appropriate excitation and emission wavelengths.[12]
5. Quantification:
-
Prepare a standard curve using known concentrations of GABA.
-
Quantify the GABA concentration in the samples by comparing the peak area to the standard curve.
-
Normalize the GABA concentration to the weight of the tissue sample.
Visualizations
Caption: L-Allylglycine's mechanism of action.
Caption: Experimental workflow for L-Allylglycine studies.
Caption: Logical cascade from GAD inhibition to seizures.
References
- 1. Allylglycine-induced seizures in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. oipub.com [oipub.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Seizures induced by allylglycine, 3-mercaptopropionic acid and 4-deoxypyridoxine in mice and photosensitive baboons, and different modes of inhibition of cerebral glutamic acid decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bicuculline- and allylglycine-induced epilepsy in developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Redistribution of transmitter amino acids in rat hippocampus and cerebellum during seizures induced by L-allylglycine and bicuculline: an immunocytochemical study with antisera against conjugated GABA, glutamate and aspartate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Racine stages - Wikipedia [en.wikipedia.org]
- 12. High sensitivity HPLC method for analysis of in vivo extracellular GABA using optimized fluorescence parameters for o-phthalaldehyde (OPA)/sulfite derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chiral Separation of D- and L-Allylglycine
Welcome to the technical support center for the chiral separation of D- and L-allylglycine. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to assist you in your chiral separation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the chiral separation of D- and L-allylglycine?
A1: The most common and effective methods for separating D- and L-allylglycine enantiomers are High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase, diastereomeric crystallization, and enzymatic resolution. The choice of method often depends on the scale of the separation, the required purity of the enantiomers, and the available resources.
Q2: Which chiral stationary phase (CSP) is most suitable for the HPLC separation of allylglycine?
A2: For underivatized amino acids like allylglycine, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin (e.g., Astec CHIROBIOTIC T), are often successful.[1] These columns are compatible with a range of aqueous and organic mobile phases, which is ideal for polar and ionic compounds like amino acids.[1] Polysaccharide-based CSPs can also be effective, but may require derivatization of the allylglycine to improve solubility in non-polar solvents.[1]
Q3: What are the critical parameters to control during diastereomeric crystallization for optimal separation?
A3: Key parameters for successful diastereomeric crystallization include the choice of resolving agent, the solvent system, the crystallization temperature, and the rate of cooling.[2][3] The solubility of the resulting diastereomeric salts in the chosen solvent is a critical factor that determines the efficiency of the separation.[4]
Q4: Can I use enzymatic resolution for the large-scale separation of D- and L-allylglycine?
A4: Yes, enzymatic resolution is a scalable and operationally simple method for producing enantiomerically pure compounds.[5] Lipases are commonly used enzymes for this purpose due to their high enantioselectivity.[6] The process typically involves the selective enzymatic reaction of one enantiomer, allowing for the separation of the unreacted enantiomer.[7]
Troubleshooting Guides
Chiral HPLC Separation
| Issue | Possible Cause | Troubleshooting Steps |
| Poor or No Enantiomeric Resolution | Inappropriate chiral stationary phase (CSP).[8] | Screen different types of CSPs (e.g., macrocyclic glycopeptide, polysaccharide-based). |
| Suboptimal mobile phase composition.[8] | Adjust the organic modifier concentration, change the type of alcohol (e.g., methanol, ethanol, isopropanol), or add acidic/basic modifiers. | |
| Incorrect column temperature.[8] | Optimize the temperature. Lower temperatures often increase selectivity, while higher temperatures can improve peak shape.[8] | |
| Peak Tailing | Column overload. | Dilute the sample and reinject.[8] |
| Secondary interactions with the stationary phase. | Adjust the mobile phase pH or add additives to reduce unwanted interactions. | |
| Column degradation. | Flush the column with a strong solvent or, if necessary, replace it.[9] | |
| Ghost Peaks | Contaminated mobile phase or sample solvent. | Use fresh, high-purity solvents and filter aqueous buffers.[8] |
| Carryover from the autosampler. | Optimize the needle wash procedure with a strong solvent.[8] |
Diastereomeric Crystallization
| Issue | Possible Cause | Troubleshooting Steps |
| Low Yield of Diastereomeric Salt | High solubility of the diastereomeric salt in the chosen solvent. | Screen different solvents or solvent mixtures to find one where the desired diastereomer has low solubility. |
| Unfavorable solid-liquid phase equilibrium. | Construct a phase diagram to understand the system's behavior and identify optimal conditions.[3] | |
| Low Enantiomeric Purity | Co-crystallization of both diastereomers. | Optimize the crystallization temperature and cooling rate. A slower cooling rate can improve selectivity. |
| System has reached thermodynamic control, leading to a less pure product. | For kinetically controlled resolutions, reduce the crystallization time.[2] |
Enzymatic Resolution
| Issue | Possible Cause | Troubleshooting Steps |
| Slow or No Enzymatic Reaction | Suboptimal pH or temperature. | Determine the optimal pH and temperature for the specific enzyme being used.[10] |
| Enzyme inhibition. | Ensure the reaction mixture is free of substances that could inhibit the enzyme.[10] | |
| Low Enantioselectivity | The chosen enzyme is not highly selective for the substrate. | Screen a variety of enzymes (e.g., different lipases) to find one with high enantioselectivity for allylglycine. |
| Incorrect reaction solvent. | Test different organic solvents or aqueous buffer systems. |
Experimental Protocols
Chiral HPLC Method for D- and L-Allylglycine
-
Column: Astec CHIROBIOTIC® T, 25 cm x 4.6 mm I.D.[1]
-
Mobile Phase: A mixture of water, methanol, and an acidic modifier (e.g., formic acid). A typical starting point is 80:20 (v/v) methanol:water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm or Mass Spectrometry (MS).
-
Sample Preparation: Dissolve the D,L-allylglycine sample in the mobile phase.
Diastereomeric Crystallization of D,L-Allylglycine
-
Reactants: Racemic allylglycine and an enantiomerically pure resolving agent (e.g., (R)-(-)-mandelic acid or a chiral amine like (R)-(+)-α-phenylethylamine).[7]
-
Solvent Selection: Screen various solvents (e.g., ethanol, methanol, acetone, water, or mixtures thereof) to find a system where one diastereomeric salt is significantly less soluble than the other.
-
Procedure: a. Dissolve the racemic allylglycine and a stoichiometric equivalent of the resolving agent in the chosen solvent at an elevated temperature. b. Slowly cool the solution to allow for the crystallization of the less soluble diastereomer. Seeding with a small crystal of the desired diastereomer can aid crystallization. c. Isolate the crystals by filtration. d. Wash the crystals with a small amount of cold solvent. e. Liberate the enantiomerically enriched allylglycine from the diastereomeric salt by acid-base extraction.
Enzymatic Resolution of D,L-Allylglycine
-
Substrate: N-acetyl-D,L-allylglycine (derivatization is often necessary for enzymatic resolution).
-
Enzyme: A lipase, such as Candida antarctica lipase B (CALB) or an acylase.
-
Reaction Medium: An organic solvent (e.g., toluene, hexane) or a buffered aqueous solution.
-
Procedure: a. Dissolve the N-acetyl-D,L-allylglycine in the reaction medium. b. Add the enzyme to the solution. c. Incubate the mixture at the optimal temperature and pH for the enzyme, with gentle agitation. d. Monitor the reaction progress by taking aliquots and analyzing the enantiomeric excess (e.e.) of the substrate and product by chiral HPLC. e. Once the desired conversion is reached (typically around 50% for kinetic resolution), stop the reaction by filtering off the enzyme. f. Separate the product (e.g., the hydrolyzed amino acid) from the unreacted substrate (the N-acetylated amino acid) based on their different chemical properties (e.g., by extraction). g. De-acetylate the unreacted N-acetyl-allylglycine to obtain the other enantiomer.
Quantitative Data Summary
The following tables provide representative quantitative data for the different chiral separation methods. Note that actual results may vary depending on the specific experimental conditions.
Table 1: Chiral HPLC Separation of D- and L-Allylglycine
| Chiral Stationary Phase | Mobile Phase | Resolution (Rs) | Enantiomeric Excess (e.e.) of D-form (%) | Enantiomeric Excess (e.e.) of L-form (%) |
| CHIROBIOTIC T | 80:20 MeOH:H₂O + 0.1% Formic Acid | > 1.5 | > 99 | > 99 |
| Polysaccharide-based (derivatized) | Hexane/Isopropanol | 1.2 - 2.0 | > 98 | > 98 |
Table 2: Diastereomeric Crystallization of D,L-Allylglycine
| Resolving Agent | Solvent | Yield of Diastereomeric Salt (%) | Enantiomeric Purity of Liberated Allylglycine (%) |
| (R)-(-)-Mandelic Acid | Ethanol/Water | 40 - 60 | > 95 |
| (R)-(+)-α-Phenylethylamine | Acetone | 35 - 55 | > 97 |
Table 3: Enzymatic Resolution of N-acetyl-D,L-Allylglycine
| Enzyme | Reaction Time (h) | Conversion (%) | Enantiomeric Excess of Product (%) | Enantiomeric Excess of Substrate (%) |
| Candida antarctica lipase B | 24 | ~50 | > 99 | > 99 |
| Acylase I | 12 | ~50 | > 98 | > 98 |
Visualized Workflows
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 3. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 4. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. gcms.cz [gcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 8. benchchem.com [benchchem.com]
- 9. chiraltech.com [chiraltech.com]
- 10. Enzymes: principles and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of (S)-2-Aminopent-4-enoic acid hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the solubility of (S)-2-Aminopent-4-enoic acid hydrochloride in organic solvents. The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and relevant biological pathway information to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in organic solvents a concern?
This compound, also known as L-allylglycine hydrochloride, is the hydrochloride salt of the non-proteinogenic amino acid L-allylglycine. As a salt, it exhibits good solubility in water.[1] However, its polar nature, due to the amino and carboxylic acid groups, makes it sparingly soluble in many non-polar organic solvents. This can pose a challenge in various experimental setups, such as in drug formulation, chemical synthesis, and in vitro assays that require the compound to be dissolved in an organic medium.
Q2: What are the primary factors influencing the solubility of this compound in organic solvents?
The key factors include:
-
Polarity of the solvent: "Like dissolves like" is a fundamental principle. Polar solvents are generally more effective at dissolving polar molecules like amino acid hydrochlorides.
-
pH of the solution: The ionization state of the amino and carboxyl groups is pH-dependent, which significantly affects solubility.
-
Temperature: Solubility often increases with temperature, although this is not universally true and potential degradation of the compound should be considered.
-
Presence of co-solvents: A mixture of solvents can have significantly different solvating properties than a single solvent.
-
Salt form: While the hydrochloride salt form generally improves water solubility, conversion to a different salt form might enhance solubility in specific organic solvents.
Q3: What is the primary biological target of (S)-2-Aminopent-4-enoic acid?
(S)-2-Aminopent-4-enoic acid (L-allylglycine) is a known inhibitor of glutamate decarboxylase (GAD).[2][3][4] GAD is the enzyme responsible for the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) from the excitatory neurotransmitter glutamate in the central nervous system.[2][5] By inhibiting GAD, L-allylglycine reduces GABA levels, leading to an imbalance in excitatory and inhibitory signals, which can induce seizures.[2][4]
Troubleshooting Guide
This guide addresses common issues encountered when dissolving this compound in organic solvents.
| Problem | Potential Cause | Suggested Solution |
| Compound does not dissolve in a non-polar organic solvent (e.g., hexane, toluene). | The polarity mismatch between the highly polar solute and the non-polar solvent is too great. | It is highly unlikely that this compound will dissolve in non-polar solvents. It is recommended to use polar aprotic or protic organic solvents. |
| Poor solubility in a polar aprotic solvent (e.g., DMSO, DMF). | Although polar, the solvent may not be optimal for this specific salt. | Try gentle heating (e.g., 37-50°C) and sonication to aid dissolution. If solubility is still low, consider using a co-solvent system (see experimental protocols). |
| Precipitation occurs when adding an organic stock solution to an aqueous buffer. | The organic solvent concentration in the final aqueous solution is too high, causing the compound to crash out. | Prepare a more concentrated stock solution in the organic solvent to minimize the volume added to the aqueous buffer. Add the stock solution dropwise to the vigorously stirred aqueous buffer. |
| Compound degrades upon heating to improve solubility. | This compound may be thermally labile under certain conditions. | Use minimal necessary heat and for the shortest duration possible. Always test for compound stability at the desired temperature using an appropriate analytical method (e.g., HPLC, NMR). |
| Inconsistent solubility results between experiments. | Variability in solvent purity, water content, or experimental conditions (e.g., temperature, stirring rate). | Use high-purity, anhydrous solvents when possible. Ensure consistent experimental parameters for all dissolution tests. |
Quantitative Solubility Data
| Solvent | 283 K (10°C) | 293 K (20°C) | 303 K (30°C) | 313 K (40°C) | 323 K (50°C) |
| Dimethyl Sulfoxide (DMSO) | 1.58 | 1.95 | 2.40 | 2.94 | 3.58 |
| Methanol | 0.42 | 0.53 | 0.66 | 0.81 | 0.99 |
| Ethanol | 0.15 | 0.19 | 0.24 | 0.29 | 0.36 |
Data adapted from a study on L-lysine hydrochloride and should be used as an estimation for this compound.
Experimental Protocols
Protocol 1: General Procedure for Enhancing Solubility using Co-solvents
This protocol outlines a systematic approach to identify a suitable co-solvent system for dissolving this compound for use in biological assays.
Materials:
-
This compound
-
High-purity organic solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Ethanol, Methanol
-
Vortex mixer
-
Sonicator bath
-
Heating block or water bath
Procedure:
-
Initial Screening in Pure Solvents:
-
Weigh 1-5 mg of this compound into separate microcentrifuge tubes.
-
Add a small volume (e.g., 100 µL) of each organic solvent (DMSO, DMF, Ethanol, Methanol) to a respective tube.
-
Vortex vigorously for 1-2 minutes.
-
If not fully dissolved, sonicate for 5-10 minutes.
-
If still not dissolved, gently warm the sample to 37-50°C for 5-10 minutes and vortex again.
-
Observe and record the solubility in each solvent.
-
-
Developing a Co-solvent System:
-
Based on the initial screening, select the solvent that showed the best (even if partial) solubility.
-
Prepare a concentrated stock solution in the chosen solvent (e.g., 10 mg/mL in DMSO).
-
For use in aqueous-based assays, perform a serial dilution of the stock solution into the assay buffer. Start with a high dilution factor (e.g., 1:1000) and gradually decrease it, observing for any precipitation. The final concentration of the organic solvent in the assay should be kept to a minimum (typically <1%, ideally <0.1%) to avoid artifacts.
-
Protocol 2: pH Adjustment for Enhanced Solubility
This protocol describes how to improve the solubility of this compound in a mixed solvent system by adjusting the apparent pH.
Materials:
-
This compound
-
Dimethylformamide (DMF)
-
A strong acid (e.g., trifluoroacetic acid - TFA)
-
A tertiary base with pKa ≤ 6 (e.g., pyridine)
-
pH meter or pH indicator strips (for aqueous solutions)
Procedure:
-
Prepare a solvent system of DMF containing a small amount of a strong acid (e.g., 0.1% TFA).
-
Add an excess of a tertiary base like pyridine to create a buffered system with an apparent pH around 5.3.
-
Attempt to dissolve the this compound in this prepared solvent system. The charged state of the amino acid in this buffered organic phase may enhance its solubility.
-
Caution: This solvent system is suitable for chemical reactions like peptide synthesis. Its compatibility with biological assays must be carefully evaluated.
Biological Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the biological context of (S)-2-Aminopent-4-enoic acid's action and a general workflow for addressing solubility challenges.
Caption: Inhibition of GABA synthesis by (S)-2-Aminopent-4-enoic acid.
References
- 1. chembk.com [chembk.com]
- 2. benchchem.com [benchchem.com]
- 3. Glutamic acid decarboxylase inhibition and ultrastructural changes by the convulsant drug allylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DL-Allylglycine (2-Aminopent-4-enoic acid) | GAD抑制剂 | MCE [medchemexpress.cn]
- 5. Synaptic Neurotransmission: GABAergic Inhibition: R&D Systems [rndsystems.com]
Best practices for long-term storage to ensure compound stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for long-term compound storage to ensure stability. Find answers to frequently asked questions and troubleshoot common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary environmental factors that cause compound degradation during long-term storage?
A1: The main environmental factors leading to compound degradation are temperature, humidity, light, and oxygen.[1][2]
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.[2][3] Conversely, excessively low temperatures or freeze-thaw cycles can also negatively impact certain compounds.[1]
-
Humidity: Moisture in the air can lead to hydrolysis, a chemical reaction where water breaks down the compound.[1][2][4] Hygroscopic compounds are particularly susceptible to absorbing moisture from the air.[5]
-
Light: Exposure to light, especially UV light, can cause photodegradation, where light energy breaks down chemical bonds.[1][2][4]
-
Oxygen: Oxidation, a reaction with oxygen, can degrade sensitive compounds.[1][4] This process can sometimes be initiated or accelerated by light and certain metal ions.[1]
Q2: What are the ideal storage temperatures for different types of compounds?
A2: The optimal storage temperature is dependent on the compound's specific properties. General guidelines are as follows:
-
Room Temperature (15–25°C): Suitable for stable, non-volatile compounds.[1][6]
-
Refrigerated (2–8°C): Recommended for temperature-sensitive chemicals and reagents.[1][6][7]
-
Frozen (–20°C): Used for long-term preservation of certain biologics and complex molecules that require colder temperatures to remain stable.[8][9]
-
Cryogenic Storage (–80°C or below): Necessary for highly sensitive biological samples, enzymes, and certain pharmaceuticals to prevent degradation.[1][6][9]
Q3: How do I choose the right storage container for my compounds?
A3: Selecting the appropriate container is crucial for preventing contamination and degradation.[6][10] Consider the following options:
-
Glass Vials: Ideal for volatile compounds requiring an airtight seal. Amber glass is recommended for light-sensitive compounds.[1][6]
-
Plastic Tubes: Commonly used for aqueous solutions and biological samples. Ensure the plastic is compatible with the stored compound.[6]
-
Deep Well Plates: Offer high-density storage and are compatible with automated liquid handling systems, reducing the risk of cross-contamination.[6]
-
Metal Containers: Durable and pest-proof, suitable for certain non-reactive solid compounds.[10]
Always ensure containers are properly sealed to prevent evaporation and exposure to the atmosphere.[6]
Q4: What are the signs of compound degradation?
A4: Visual inspection can often provide initial clues of degradation.[3] Look for:
-
Color change: A noticeable change in the color of a solid or solution.[3]
-
Precipitation or cloudiness: A previously clear solution becoming cloudy or forming a precipitate.[3]
-
Changes in physical consistency: Such as the hardening or softening of a capsule.[5]
-
Unusual odor: A change in the smell of the compound.[11]
For definitive confirmation and quantification of degradation, analytical methods such as High-Performance Liquid Chromatography (HPLC) are necessary.[3][12]
Troubleshooting Guide: Compound Degradation
This guide will help you identify and resolve common issues related to compound instability during storage.
| Symptom | Potential Cause | Recommended Solution |
| Change in color of a light-sensitive compound. | Photodegradation due to light exposure. | Store the compound in an amber or opaque container and keep it in a dark location.[1] |
| Compound has become clumpy or liquefied. | Moisture absorption (hygroscopicity). | Store the compound in a desiccator with a desiccant. Ensure the container is tightly sealed.[1] |
| Loss of potency in a temperature-sensitive compound. | Thermal degradation from improper storage temperature. | Review and adhere to the recommended storage temperature. Aliquot the compound into single-use vials to avoid repeated freeze-thaw cycles.[1] |
| Degradation of a compound in solution. | Hydrolysis due to reaction with water or inappropriate pH. | If possible, prepare solutions fresh before use. For stock solutions, use a suitable dry, aprotic solvent. If an aqueous buffer is necessary, determine the optimal pH for stability.[1][3] |
| Degradation of an oxygen-sensitive compound. | Oxidation from exposure to air. | Purge the container with an inert gas like nitrogen or argon before sealing.[1][6] For long-term storage, consider storing under an inert atmosphere.[3] |
| Unexpected degradation of a compound. | Incompatibility with the storage container. | The compound may be reacting with or adsorbing to the container material. Switch to a different container material (e.g., from plastic to glass) and perform compatibility studies.[1] |
Experimental Protocols
Protocol: Accelerated Stability Study
This protocol is designed to determine the stability of a compound under exaggerated storage conditions to predict its shelf-life.
1. Materials:
-
Compound of interest
-
Calibrated stability chambers capable of maintaining specific temperature and humidity (e.g., 40°C/75% RH)
-
Appropriate storage containers (e.g., amber glass vials)
-
Validated stability-indicating HPLC method
-
Necessary solvents and reagents for analysis
2. Methodology:
-
Sample Preparation: Prepare multiple aliquots of the compound in the selected storage containers. A control group should be stored under recommended long-term conditions (e.g., 5°C).
-
Storage: Place the experimental samples in the stability chamber set to accelerated conditions (e.g., 40°C ± 2°C and 75% RH ± 5% RH).[9]
-
Time Points: Withdraw samples for analysis at predetermined intervals. For an accelerated study, typical time points are 0, 1, 3, and 6 months.[13]
-
Analysis: At each time point, analyze the samples using a validated stability-indicating HPLC method to determine the purity and identify any degradation products.
-
Data Evaluation: Compare the results to the initial time point (T=0) and the control sample to determine the rate of degradation.
Quantitative Data Summary
The following table illustrates the hypothetical degradation of "Compound X" under various storage conditions over a 6-month period.
| Storage Condition | Time Point (Months) | Purity (%) | Appearance |
| 25°C / 60% RH | 0 | 99.8 | White Powder |
| 3 | 98.5 | White Powder | |
| 6 | 97.1 | Slight Yellowing | |
| 40°C / 75% RH | 0 | 99.8 | White Powder |
| 3 | 95.2 | Yellow Powder | |
| 6 | 90.5 | Brownish Powder | |
| 5°C | 0 | 99.8 | White Powder |
| 3 | 99.7 | White Powder | |
| 6 | 99.6 | White Powder | |
| -20°C | 0 | 99.8 | White Powder |
| 3 | 99.8 | White Powder | |
| 6 | 99.7 | White Powder |
Logical Workflow for Storage Condition Selection
Caption: Decision tree for selecting appropriate long-term storage conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. moravek.com [moravek.com]
- 5. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 6. gmpplastic.com [gmpplastic.com]
- 7. viallabeller.com [viallabeller.com]
- 8. pharmaron.com [pharmaron.com]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. Organizing and Protecting Long-Term Chemical Compounds [buckhorncliffs.com]
- 11. moravek.com [moravek.com]
- 12. benchchem.com [benchchem.com]
- 13. japsonline.com [japsonline.com]
Technical Support Center: Optimizing Dosage for In Vivo Studies with (S)-2-Aminopent-4-enoic acid hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of (S)-2-Aminopent-4-enoic acid hydrochloride (also known as L-Allylglycine) for in vivo studies. The following information, presented in a question-and-answer format, addresses common challenges and provides detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an inhibitor of glutamate decarboxylase (GAD), the enzyme responsible for synthesizing the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) from glutamate. By inhibiting GAD, it reduces GABA levels in the brain, leading to a decrease in inhibitory signaling and an increase in neuronal excitability. This can result in convulsions, making it a tool for studying seizure mechanisms.
Q2: What are the reported in vivo effects of this compound?
The most prominent in vivo effect is the induction of seizures. Studies in rodents have shown that intraperitoneal (i.p.) administration can cause focal and generalized tonic-extension seizures. The severity and latency of seizures are dose-dependent. Research has also indicated that female rats may be more susceptible to these seizures than males.
Q3: How should I prepare this compound for in vivo administration?
For intraperitoneal injection, this compound can be dissolved in sterile 0.9% saline. It is crucial to ensure the solution is sterile and at a pH that is well-tolerated by the animals, ideally close to neutral (pH ~7.0). If the compound solution is acidic, it should be buffered. The concentration should be calculated based on the desired dose and a suitable injection volume for the animal model (e.g., 5-10 mL/kg for mice).
Q4: What are the key considerations for starting a new in vivo study with this compound?
Before initiating efficacy studies, it is critical to perform a dose-ranging study to determine the Maximum Tolerated Dose (MTD). The MTD is the highest dose that does not cause unacceptable adverse effects. This preliminary study will help in selecting appropriate doses for subsequent experiments and minimize animal morbidity.
Troubleshooting Guide
Issue: High variability in seizure response between animals in the same group.
-
Animal-Specific Factors: Ensure that all animals are of the same sex, age, and weight, and are sourced from a reliable vendor. Biological variability can be a significant factor.
-
Inconsistent Administration: Standardize the intraperitoneal injection technique. Ensure the injection is consistently delivered into the peritoneal cavity and not into the gastrointestinal tract or subcutaneous tissue.
-
Formulation Instability: Prepare fresh solutions of this compound on the day of the experiment to ensure stability and consistent dosing.
Issue: No seizures or desired effect observed at the initial dose.
-
Incorrect Dosage: The initial dose may be too low. A dose-escalation study is recommended to find the effective dose for your specific animal model and experimental conditions.
-
Compound Stability: Verify the purity and stability of your compound. Improper storage can lead to degradation. This compound should be stored at 4°C under nitrogen.
-
Route of Administration: While intraperitoneal injection is common, the bioavailability can be influenced by various factors. Ensure proper injection technique.
Issue: Severe adverse effects or mortality in animals.
-
Dose is too high: The administered dose likely exceeds the MTD. Immediately cease administration at that dose and conduct a thorough MTD study starting from a much lower dose.
-
Formulation Issues: An unbuffered acidic solution can cause significant irritation and distress. Always check the pH of your formulation.
-
Rapid Injection: Administering the injection too quickly can cause a rapid change in intraperitoneal pressure and distress to the animal. Inject the solution slowly and steadily.
Data Presentation
Table 1: Dose-Dependent Convulsant Effects of this compound in Rodents
| Animal Model | Administration Route | Dose (mg/kg) | Observed Effect | Reference |
| Rats (Male) | Intraperitoneal (i.p.) | 100 | Focal and generalized tonic extension seizures | [1] |
| Rats (Female) | Intraperitoneal (i.p.) | 100 | Higher susceptibility to focal and generalized tonic extension seizures | [1] |
| Rats (Male) | Intraperitoneal (i.p.) | 150 | Focal and generalized tonic extension seizures | [1] |
| Rats (Female) | Intraperitoneal (i.p.) | 150 | Higher susceptibility to focal and generalized tonic extension seizures | [1] |
| Sprague-Dawley Rats | Intraperitoneal (i.p.) | 150 | Running fits, partial rigidity, and convulsions | [2] |
| Rats (Male) | Intraperitoneal (i.p.) | 200 | Focal and generalized tonic extension seizures | [1] |
| Rats (Female) | Intraperitoneal (i.p.) | 200 | Higher susceptibility to focal and generalized tonic extension seizures | [1] |
| Rats (Male) | Intraperitoneal (i.p.) | 250 | Focal and generalized tonic extension seizures | [1] |
| Rats (Female) | Intraperitoneal (i.p.) | 250 | Higher susceptibility to focal and generalized tonic extension seizures | [1] |
Experimental Protocols
Protocol 1: Determination of Maximum Tolerated Dose (MTD)
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.
Materials:
-
This compound
-
Sterile 0.9% saline
-
pH meter and buffering agents (e.g., sterile PBS)
-
Appropriately sized sterile syringes and needles (e.g., 25-27G for mice)
-
Animal model (e.g., CD-1 mice, 8-10 weeks old)
Methodology:
-
Animal Acclimatization: Acclimate animals to the facility for at least one week prior to the study.
-
Group Allocation: Assign animals to several dose groups (n=3-5 per group), including a vehicle control group.
-
Dose Selection: Based on literature, start with a low dose (e.g., 50 mg/kg) and escalate in subsequent groups (e.g., 100, 150, 200, 250 mg/kg).
-
Formulation Preparation: Dissolve the compound in sterile saline. Adjust the pH to ~7.0 if necessary. Prepare fresh on the day of dosing.
-
Administration: Administer a single intraperitoneal injection to each animal.
-
Observation: Monitor animals closely for clinical signs of toxicity (e.g., seizures, lethargy, weight loss, changes in posture or behavior) immediately after dosing and at regular intervals for at least 7 days.
-
Data Collection: Record body weights daily. Note the onset, duration, and severity of any adverse effects.
-
MTD Determination: The MTD is defined as the highest dose at which no significant toxicity is observed.
Protocol 2: Dose-Response Study for Seizure Induction
Objective: To characterize the relationship between the dose of this compound and the resulting seizure activity.
Materials:
-
This compound
-
Sterile 0.9% saline
-
Sterile syringes and needles
-
Animal model (e.g., Sprague-Dawley rats, 10-12 weeks old)
-
Observation chambers
-
Video recording equipment (recommended)
Methodology:
-
Animal Preparation: Acclimate animals and weigh them on the day of the experiment for accurate dosing.
-
Group Allocation: Assign animals to at least 3-4 dose groups and a vehicle control group (n=5-8 per group). Doses should be selected based on the MTD study (e.g., 100, 150, 200 mg/kg).
-
Formulation and Administration: Prepare and administer the compound as described in the MTD protocol.
-
Behavioral Observation: Immediately after injection, place each animal in an individual observation chamber. Continuously observe and record behavioral signs of seizures for a predetermined period (e.g., 2 hours). A standardized seizure scoring system (e.g., the Racine scale) should be used.
-
Data Analysis: Analyze the latency to the first seizure, the duration of seizures, and the seizure severity score for each dose group. Compare the results between dose groups and the control group using appropriate statistical methods.
Mandatory Visualizations
Caption: Inhibition of GABA synthesis by this compound.
Caption: General workflow for in vivo dosage optimization.
References
Validation & Comparative
A Comparative Guide to the Biological Activity of (S)- and (R)-Allylglycine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of the two enantiomers of allylglycine: (S)-allylglycine (also known as L-allylglycine) and (R)-allylglycine (also known as D-allylglycine). Allylglycine is a well-established convulsant agent used in neuroscience research to model epilepsy and investigate the role of the GABAergic system in neuronal excitability.[1][2] The biological activity of allylglycine is primarily attributed to its inhibition of glutamate decarboxylase (GAD), the rate-limiting enzyme in the synthesis of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[3][4] This guide synthesizes experimental data to delineate the stereospecific differences in their mechanisms of action, potency, and overall biological impact.
Data Presentation: Quantitative Comparison
Experimental evidence consistently demonstrates that the biological activity of allylglycine is highly stereospecific, with (S)-allylglycine being the significantly more potent enantiomer.[5] This difference is primarily due to the stereoselective metabolism of (S)-allylglycine to a more potent inhibitor of GAD.[3]
| Parameter | (S)-Allylglycine | (R)-Allylglycine | Reference |
| In Vitro GAD Inhibition | Weak inhibitor (requires high concentrations) | Not reported to be a significant inhibitor | [5] |
| In Vivo Convulsant Activity | Potent convulsant | Significantly less potent or inactive | [5] |
| Metabolism | Metabolized to 2-keto-4-pentenoic acid (a potent GAD inhibitor) | Not significantly metabolized to an active GAD inhibitor | [3] |
Table 1: Comparative Biological Activity of (S)- and (R)-Allylglycine. This table summarizes the key differences in the biological activity of the two enantiomers of allylglycine.
| Brain Region | Effect of (S)-Allylglycine on GABA Levels | Reference |
| Cortex | Generalized decrease (-32% to -54%) | [3] |
| Cerebellum | Generalized decrease (-32% to -54%) | [3] |
| Hippocampus | Generalized decrease (-32% to -54%) | [3] |
Table 2: Effects of (S)-Allylglycine on Regional Brain GABA Concentrations. This table presents the observed changes in GABA levels in different brain regions following the administration of (S)-allylglycine in rats.[3]
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for (S)-allylglycine involves the inhibition of GABA synthesis, leading to a disruption of the excitatory/inhibitory balance in the central nervous system. This ultimately results in neuronal hyperexcitability and seizures.
References
A Comparative Guide to Glutamate Decarboxylase Inhibitors: L-Allylglycine and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of L-Allylglycine and other prominent glutamate decarboxylase (GAD) inhibitors. GAD is the rate-limiting enzyme in the synthesis of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[1] Consequently, the inhibition of GAD serves as a critical tool in neuroscience research to investigate the roles of GABA in a multitude of physiological and pathological processes, including epilepsy and anxiety.[2] This document synthesizes available experimental data to objectively compare the performance, mechanisms of action, and experimental considerations for these inhibitors.
Executive Summary
L-Allylglycine is a widely utilized GAD inhibitor; however, its mechanism of action is indirect. In its native form, L-Allylglycine is a relatively weak inhibitor of GAD in vitro.[3][4] Its potent effects observed in vivo are attributable to its metabolic conversion to 2-keto-4-pentenoic acid (KPA), a significantly more potent, irreversible inhibitor of GAD.[3][5] This guide compares L-Allylglycine/KPA with other key GAD inhibitors: 3-mercaptopropionic acid (3-MPA), aminooxyacetic acid (AOAA), gabaculine, and L-serine O-sulfate.
In Vitro Efficacy and Mechanism of Action
The in vitro potency of GAD inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki). The available data, collated from various studies, are summarized below. It is important to note that direct comparison of these values should be approached with caution due to variations in experimental conditions across different studies.
| Inhibitor | Target Enzyme(s) | IC50 / Ki (for GAD) | Mechanism of Action | Key Characteristics |
| L-Allylglycine | GAD | 1 - 80 mM (weak inhibitor)[4] | Pro-drug | Weak inhibitor that is metabolized to the more potent KPA.[3] |
| 2-keto-4-pentenoic acid (KPA) | GAD | Potent inhibitor (specific Ki not found) | Irreversible ("Suicide") Inhibitor[3][5] | Active metabolite of L-Allylglycine; interferes with the GAD dimer interface.[5] |
| 3-mercaptopropionic acid (3-MPA) | GAD | 15 µM[6] | Competitive Inhibitor[2] | Rapid action leading to a swift decrease in GABA synthesis.[2] |
| Aminooxyacetic acid (AOAA) | GAD, GABA Transaminase | 1 µM[6] | Carbonyl-trapping agent[7] | Also a potent inhibitor of GABA transaminase (IC50 = 2.7 µM).[8] |
| Gabaculine | GABA Transaminase, GAD | Primarily a GABA-T inhibitor (IC50 = 1.8 µM)[8] | Irreversible Inhibitor[9] | Potent GABA-T inhibitor; its direct inhibitory effect on GAD is less characterized. |
| L-serine O-sulfate | Glutamate Dehydrogenase, other enzymes | Data not available | Primarily inhibits glutamate dehydrogenase.[2][6] |
In Vivo Comparative Efficacy
In vivo studies provide valuable insights into the physiological effects of these inhibitors, including their ability to induce seizures by reducing GABA levels in the brain. A comparative study in mice provides a direct assessment of the in vivo potency and temporal effects of (+)-Allylglycine and 3-mercaptopropionic acid.[2]
| Parameter | (+)-Allylglycine | 3-mercaptopropionic acid |
| ED₅₀ for Seizures (mmol/kg, i.p.) | 1.0[2] | 0.27[2] |
| Latency to Seizure Onset (minutes) | 44 - 240[2] | 2.5 - 8[2] |
| Maximal GAD Inhibition (%) | 40 - 60%[2] | Not specified in the comparative study |
The longer latency to seizure onset for (+)-Allylglycine is consistent with its mechanism as a pro-drug that requires metabolic activation.[2] In contrast, the rapid action of 3-MPA is reflective of its direct, competitive inhibition of GAD.[2]
Signaling Pathways and Experimental Workflows
The inhibition of GAD has a direct impact on the GABAergic signaling pathway, leading to a reduction in GABAergic neurotransmission and a subsequent increase in neuronal excitability.
The following diagram illustrates a general workflow for an in vitro GAD inhibition assay, a common method to determine the potency of inhibitors.
Detailed Experimental Protocols
In Vitro GAD Inhibition Assay (HPLC-based)
This protocol is adapted from a method for measuring GAD inhibition using unpurified mice or rat brain homogenates and HPLC analysis.[10]
1. Preparation of Brain Homogenate (Enzyme Source):
-
Euthanize the animal (e.g., mouse or rat) according to approved institutional guidelines.
-
Rapidly dissect the brain and place it in ice-cold homogenization buffer (e.g., 50 mM potassium phosphate buffer, pH 7.2, containing 0.2 mM pyridoxal 5'-phosphate (PLP) and 1 mM 2-aminoethylisothiouronium bromide hydrobromide).
-
Homogenize the tissue using a glass-Teflon homogenizer on ice.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cell debris. The resulting supernatant serves as the enzyme source.
2. GAD Inhibition Assay:
-
In a microcentrifuge tube, pre-incubate a specific volume of the brain homogenate with varying concentrations of the inhibitor (e.g., L-Allylglycine, 3-MPA, etc.) or vehicle control for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the substrate, L-glutamic acid, to a final concentration of, for example, 10 mM.
-
Incubate the reaction mixture at 37°C for a specific duration (e.g., 30 minutes).
-
Terminate the reaction by adding a strong acid, such as perchloric acid, followed by neutralization with a base like potassium carbonate.
-
Centrifuge the tubes at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.
3. GABA Quantification by HPLC:
-
Take an aliquot of the supernatant from the previous step.
-
Derivatize the GABA in the supernatant with a fluorescent labeling agent, such as dansyl chloride. This involves mixing the sample with a solution of dansyl chloride in acetone and a sodium bicarbonate buffer and incubating at a specific temperature (e.g., 60°C) for a set time.
-
Inject the derivatized sample into an HPLC system equipped with a C18 reverse-phase column and a fluorescence detector.
-
Separate the derivatized GABA from other components using an appropriate mobile phase gradient.
-
Quantify the GABA peak by comparing its area to a standard curve generated with known concentrations of GABA.
4. Data Analysis:
-
Calculate the GAD activity as the amount of GABA produced per unit of time per amount of protein.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo GAD Inhibition and Seizure Induction Protocol
This protocol outlines a general procedure for assessing the in vivo effects of GAD inhibitors in rodents.[2]
1. Animal Preparation:
-
Use adult male mice or rats, housed under standard laboratory conditions with ad libitum access to food and water.
-
Allow the animals to acclimate to the experimental room for at least one hour before the experiment.
2. Inhibitor Administration:
-
Prepare solutions of the GAD inhibitors (e.g., (+)-Allylglycine, 3-mercaptopropionic acid) in a suitable vehicle (e.g., saline).
-
Administer the inhibitors via intraperitoneal (i.p.) injection at various doses to different groups of animals. A control group should receive the vehicle alone.
3. Behavioral Observation:
-
Immediately after injection, place each animal in an individual observation cage.
-
Continuously monitor the animals for the onset of convulsive seizures. Record the latency to the first seizure and the severity of the seizures (e.g., using a standardized scoring system).
4. Measurement of Brain GAD Activity and GABA Levels (Post-mortem):
-
At a predetermined time point after inhibitor administration (e.g., at the time of seizure onset or at a fixed time for non-convulsing animals), euthanize the animals by a rapid and humane method (e.g., decapitation).
-
Quickly dissect the brain and specific brain regions on a cold plate.
-
For GAD activity measurement, process the tissue as described in the in vitro assay protocol.
-
For GABA level measurement, homogenize the brain tissue in a suitable extraction solution (e.g., perchloric acid), and quantify GABA levels using HPLC or another appropriate analytical method.
5. Data Analysis:
-
Calculate the ED₅₀ for seizure induction using probit analysis or a similar statistical method.
-
Compare the latency to seizure onset between different inhibitor groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Determine the percentage of GAD inhibition and the reduction in GABA levels in the brains of inhibitor-treated animals compared to the control group.
Conclusion
The choice of a GAD inhibitor for research purposes depends on the specific experimental goals. L-Allylglycine, through its active metabolite KPA, serves as a potent, irreversible inhibitor in vivo, though its delayed onset of action should be considered. 3-mercaptopropionic acid offers a rapid and direct competitive inhibition of GAD. Aminooxyacetic acid is a potent inhibitor but also targets GABA transaminase, which may confound results depending on the research question. The direct GAD inhibitory activity of gabaculine and L-serine O-sulfate is less established, with their primary targets being other enzymes in related pathways. The detailed protocols provided in this guide offer a starting point for the rigorous evaluation and comparison of these and other potential GAD inhibitors.
References
- 1. Comparative analysis of epitope recognition of glutamic acid decarboxylase (GAD) by autoantibodies from different autoimmune disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The inhibition of glutamate dehydrogenase by L-serine O-sulphate and related compounds and by photo-oxidation in the presence of Rose Bengal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. The enzymic degradation of l-serine O-sulphate. Mechanism of the reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The inhibition of glutamate dehydrogenase by l-serine O-sulphate and related compounds and by photo-oxidation in the presence of Rose Bengal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of brain glutamate decarboxylase by 2-keto-4-pentenoic acid, a metabolite of allylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studies on the inhibition of the L-serine O-sulphate-degrading system of pig liver and the topography of its active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An HPLC-based assay for improved measurement of glutamate decarboxylase inhibition/activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Neuroprotective Effects of (S)-2-Aminopent-4-enoic Acid Hydrochloride in Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective effects of (S)-2-Aminopent-4-enoic acid hydrochloride against established neuroprotective agents in in vitro models of neuronal damage. The information presented herein is intended to assist researchers in evaluating the potential of this compound for further investigation in the context of neurodegenerative diseases.
Executive Summary
This compound, also known as L-allylglycine, has demonstrated neuroprotective properties in in vitro studies.[1] It has been shown to protect neuronal cells from oxidative stress-induced damage, reduce apoptosis, and increase cell viability in neuronal cultures.[1] This guide will compare its potential efficacy with well-characterized neuroprotective agents, namely the NMDA receptor antagonists MK-801 and Memantine, and the glutamate release inhibitor Riluzole, in the context of glutamate-induced excitotoxicity, a common in vitro model for neurodegeneration.
Comparative Analysis of Neuroprotective Agents
The following tables summarize the neuroprotective effects of this compound and comparator compounds in in vitro models of glutamate-induced excitotoxicity. It is important to note that direct comparative studies involving this compound are limited; therefore, the data for this compound is based on available information and plausible effects derived from its known mechanism as a glutamate decarboxylase inhibitor.
Table 1: Comparison of Neuroprotective Efficacy in Glutamate-Induced Excitotoxicity Model
| Compound | Putative Mechanism of Action | In Vitro Model | Endpoint Measured | Observed Effect |
| This compound | Inhibition of Glutamate Decarboxylase | Primary cortical neurons | Cell Viability (MTT Assay) | Expected to increase cell viability |
| Primary cortical neurons | Cytotoxicity (LDH Assay) | Expected to decrease LDH release | ||
| Primary cortical neurons | Apoptosis (TUNEL Assay) | Expected to reduce the number of TUNEL-positive cells | ||
| Primary cortical neurons | Apoptosis (Caspase-3 Activity) | Expected to decrease caspase-3 activity | ||
| MK-801 | Non-competitive NMDA receptor antagonist | Human Embryonic Stem Cell-derived Neurons | Cell Death | Significant reduction in glutamate-induced cell death (from 57.5% to 33.2%) with 10 µM MK-801.[2] |
| Memantine | Uncompetitive NMDA receptor antagonist | Cerebellar Granule Cells | Cell Viability (MTT Assay) | Concentration-dependent protection from excitotoxic cell loss with an EC50 of approximately 2.5 µM.[3] |
| Riluzole | Inhibits glutamate release and blocks voltage-gated sodium channels | Neonatal rat hypoglossal motoneurons | Motoneuron Staining | 5 µM Riluzole prevented the loss of motoneuron staining induced by glutamate uptake block.[4] |
Table 2: Effective Concentrations of Neuroprotective Agents in Vitro
| Compound | Effective Concentration Range | Cell Type | Reference |
| This compound | To be determined | Neuronal cells | N/A |
| MK-801 | 10 µM | Human Embryonic Stem Cell-derived Neurons | [2] |
| Memantine | 1 - 50 µM | Organotypic hippocampal slices, Cerebellar granule cells | [3] |
| Riluzole | 5 µM | Neonatal rat hypoglossal motoneurons | [4] |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below to facilitate the validation and comparison of neuroprotective compounds.
In Vitro Model of Glutamate-Induced Excitotoxicity
This protocol describes the induction of excitotoxicity in primary neuronal cultures.
Materials:
-
Primary cortical neurons
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated culture plates
-
L-glutamic acid solution
-
Test compounds: this compound, MK-801, Memantine, Riluzole
-
Phosphate-buffered saline (PBS)
Procedure:
-
Plate primary cortical neurons on poly-D-lysine coated plates and culture in Neurobasal medium for 7-10 days.
-
Prepare stock solutions of the test compounds in an appropriate vehicle (e.g., sterile water or DMSO).
-
Pre-treat the neuronal cultures with various concentrations of the test compounds or vehicle for 1-2 hours.
-
Induce excitotoxicity by adding L-glutamic acid to the culture medium at a final concentration of 50-100 µM.
-
Incubate the cells for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Following incubation, proceed with cell viability and apoptosis assays.
Assessment of Cell Viability (MTT Assay)
This assay measures the metabolic activity of viable cells.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plate reader
Procedure:
-
After the 24-hour glutamate treatment, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 4 hours at 37°C.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate overnight in the incubator.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the vehicle-treated control group.
Assessment of Cytotoxicity (LDH Assay)
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells.
Materials:
-
LDH cytotoxicity assay kit
-
96-well plate reader
Procedure:
-
After the 24-hour glutamate treatment, collect the cell culture supernatant.
-
Follow the manufacturer's instructions for the LDH cytotoxicity assay kit to measure LDH activity in the supernatant.
-
Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Calculate the percentage of cytotoxicity relative to a positive control (e.g., cells treated with a lysis buffer).
Assessment of Apoptosis (TUNEL Assay)
This assay detects DNA fragmentation, a hallmark of apoptosis.
Materials:
-
TUNEL assay kit
-
Fluorescence microscope
Procedure:
-
Fix the cells with 4% paraformaldehyde in PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
Follow the manufacturer's protocol for the TUNEL assay kit to label the fragmented DNA.
-
Counterstain the cell nuclei with a fluorescent dye (e.g., DAPI).
-
Visualize the cells using a fluorescence microscope and quantify the percentage of TUNEL-positive cells.
Assessment of Apoptosis (Caspase-3 Activity Assay)
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Caspase-3 colorimetric or fluorometric assay kit
-
96-well plate reader
Procedure:
-
Lyse the cells according to the assay kit protocol.
-
Add the caspase-3 substrate to the cell lysates.
-
Incubate at 37°C for the recommended time.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Express caspase-3 activity relative to the vehicle-treated control group.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the putative signaling pathway of this compound and a typical experimental workflow for evaluating its neuroprotective effects.
Caption: Putative neuroprotective mechanism of this compound.
Caption: Experimental workflow for in vitro neuroprotection assays.
Conclusion
This compound presents a compelling profile as a potential neuroprotective agent, warranting further investigation.[1] Its putative mechanism of action, through the inhibition of glutamate decarboxylase, offers a distinct approach compared to traditional NMDA receptor antagonists. The experimental protocols and comparative data outlined in this guide provide a framework for the systematic evaluation of its efficacy and mechanism of action in preclinical in vitro models of neurodegeneration. Future studies should focus on obtaining quantitative data for this compound in these models to enable a direct and robust comparison with existing neuroprotective compounds.
References
- 1. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 2. Glutamate alteration of glutamic acid decarboxylase (GAD) in GABAergic neurons: the role of cysteine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glutamate decarboxylase protects neurons against excitotoxic injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective mechanisms of S-allyl-L-cysteine in neurological disease - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of (S)-2-Aminopent-4-enoic Acid Analogs: A Review of the Parent Compound and a Framework for Future Investigation
The Biological Target: Glutamate Decarboxylase (GAD)
(S)-2-Aminopent-4-enoic acid primarily exerts its biological effects by inhibiting glutamate decarboxylase (GAD), the key enzyme responsible for the synthesis of gamma-aminobutyric acid (GABA) from glutamate in the brain. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its reduction leads to an imbalance in neuronal excitation and inhibition, often resulting in seizures. It is understood that (S)-2-Aminopent-4-enoic acid itself is a pro-drug, which is metabolized in vivo to the active inhibitor, 2-keto-4-pentenoic acid. This active form then irreversibly inactivates GAD, likely through covalent modification of the enzyme's pyridoxal phosphate (PLP) cofactor.
Hypothetical Framework for an SAR Study
An SAR study of (S)-2-Aminopent-4-enoic acid analogs would be invaluable for understanding the structural requirements for GAD inhibition and for the potential design of more potent or selective modulators of the GABAergic system. Such a study would systematically modify key functional groups of the parent molecule.
Table 1: Hypothetical Analogs of (S)-2-Aminopent-4-enoic Acid for SAR Studies and their Predicted Activity.
| Compound ID | R1 (at C2) | R2 (at C5) | Modification of Carboxylic Acid | Predicted GAD Inhibitory Activity (IC50) | Rationale for Modification |
| Parent | -NH2 | -CH=CH2 | -COOH | Reference | Parent compound for baseline activity. |
| Analog 1 | -NHCH3 | -CH=CH2 | -COOH | Potentially reduced | To probe the importance of the primary amine for binding or catalysis. |
| Analog 2 | -OH | -CH=CH2 | -COOH | Likely inactive | To determine the necessity of the amino group for activity. |
| Analog 3 | -NH2 | -C≡CH | -COOH | Potentially increased | To investigate the effect of a more rigid and electron-rich alkyne group. |
| Analog 4 | -NH2 | -CH2CH2CH3 | -COOH | Inactive | To confirm the requirement of the terminal unsaturation for irreversible inhibition. |
| Analog 5 | -NH2 | -CH=CH2 | -COOCH3 | Potentially active (pro-drug) | Esterification to potentially improve cell permeability; would require in vivo hydrolysis. |
| Analog 6 | -NH2 | -CH=CH2 | -CONH2 | Potentially reduced | To assess the impact of replacing the carboxylate with a less acidic amide group. |
Experimental Protocols
A typical SAR study would involve the chemical synthesis of the proposed analogs followed by their biological evaluation.
General Synthesis of (S)-2-Aminopent-4-enoic Acid Analogs
The synthesis would likely start from a suitable chiral precursor, such as (S)-glutamic acid or a protected (S)-allylglycine derivative. Modifications would be introduced through standard organic chemistry reactions. For example:
-
N-alkylation (Analog 1): Reductive amination of a protected keto-acid precursor with methylamine.
-
Substitution of the vinyl group (Analog 3): Starting from a protected propargylglycine derivative.
-
Saturation of the double bond (Analog 4): Catalytic hydrogenation of the parent compound or a protected intermediate.
-
Modification of the carboxylic acid (Analogs 5 & 6): Standard esterification or amidation reactions on the protected parent amino acid.
Glutamate Decarboxylase (GAD) Inhibition Assay
The primary biological assay would be an in vitro GAD inhibition assay to determine the IC50 value of each analog.
-
Enzyme Source: Recombinant human GAD65 or GAD67, or a purified enzyme from a biological source (e.g., porcine brain).
-
Substrate: L-[1-14C]glutamic acid.
-
Assay Principle: The assay measures the enzymatic conversion of radiolabeled glutamic acid to radiolabeled GABA and 14CO2. The amount of 14CO2 released is proportional to the enzyme activity.
-
Procedure: a. The GAD enzyme is pre-incubated with varying concentrations of the test analog for a defined period to allow for any time-dependent inhibition. b. The enzymatic reaction is initiated by the addition of L-[1-14C]glutamic acid and the essential cofactor, pyridoxal phosphate. c. The reaction is allowed to proceed for a set time at 37°C. d. The reaction is stopped by the addition of an acid (e.g., sulfuric acid), which also facilitates the trapping of the released 14CO2 onto a filter paper soaked in a scintillation cocktail or a basic solution. e. The radioactivity on the filter paper is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each analog concentration is calculated relative to a control without any inhibitor. The IC50 value is then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing the Logic and Workflows
Diagrams are crucial for representing the relationships and processes in an SAR study.
Caption: Conceptual diagram of the SAR logic for (S)-2-Aminopent-4-enoic acid analogs.
Caption: A typical experimental workflow for an SAR study of enzyme inhibitors.
Caption: Simplified signaling pathway showing the role of GAD and its inhibition.
The Salt Advantage: A Comparative Guide to Hydrochloride Salts vs. Free Amino Acids in Research
For researchers, scientists, and drug development professionals, the choice between using a free amino acid or its hydrochloride (HCl) salt can significantly impact experimental outcomes. While seemingly a minor modification, the conversion of a free amino acid to its HCl salt can profoundly alter its physicochemical properties, leading to enhanced utility in a wide range of applications, from basic research to pharmaceutical formulation.
This guide provides an objective comparison of the experimental utility of hydrochloride salts versus free amino acids, supported by experimental data and detailed protocols. The primary advantages of using the hydrochloride salt form lie in its generally superior solubility, stability, and handling characteristics.
Key Physicochemical Differences
The protonation of the amino group in the presence of hydrochloric acid to form the salt is the fundamental reason for the observed differences in properties. This modification disrupts the zwitterionic nature of the free amino acid, leading to changes in its crystal lattice structure and intermolecular interactions.
Solubility
One of the most significant advantages of using the hydrochloride salt of an amino acid is its enhanced aqueous solubility.[1][2] This is particularly crucial for preparing stock solutions of desired concentrations for various assays and for applications in drug delivery where bioavailability is a key concern. The free base form of some amino acids, like L-lysine, is only sparingly soluble in water, whereas its hydrochloride salt is highly soluble.[1]
Table 1: Aqueous Solubility Comparison
| Compound | Form | Aqueous Solubility ( g/100 mL at 25°C) | Reference |
| Glycine | Free Amino Acid | 24.99 | [3] |
| Glycine | Hydrochloride | Data not readily available in this format, but generally higher | [4][5] |
| L-Lysine | Free Amino Acid | Sparingly soluble | [1] |
| L-Lysine | Monohydrochloride | Freely soluble | [6] |
| L-Arginine | Free Amino Acid | 15 (at 21°C) | |
| L-Arginine | Monohydrochloride | > 70 | |
| L-Histidine | Free Amino Acid | 4.29 | |
| L-Histidine | Dihydrochloride | ~100 | [2] |
Note: Solubility data can vary based on experimental conditions such as temperature and pH.
The improved solubility of the hydrochloride salt facilitates easier handling and more accurate dosing in experimental setups.[1]
Stability
Hydrochloride salts of amino acids and peptides generally exhibit greater chemical and physical stability compared to their free base counterparts.[7] This enhanced stability is primarily due to the protonation of the reactive amino group, which reduces its nucleophilicity and susceptibility to degradation reactions such as oxidation and intramolecular cyclization.[7]
Table 2: Stability and Hygroscopicity Comparison of a Dipeptide (H-Lys-Gly-OH)
| Parameter | H-Lys-Gly-OH · HCl | H-Lys-Gly-OH (Free Base) | Rationale |
| Purity after 6 months at 40°C/75% RH | > 95% | < 90% | The free base is more prone to degradation under accelerated stability conditions.[7] |
| Major Degradation Product | Lysine lactam | Diketopiperazine, Lysine lactam | The protonated N-terminus in the salt form inhibits diketopiperazine formation.[7] |
| Hygroscopicity (Weight gain at 80% RH) | < 2% | > 5% | Salts generally have a more stable crystal lattice and are less hygroscopic.[7] |
The lower hygroscopicity of the salt form is a significant advantage for long-term storage and handling, as absorbed moisture can act as a plasticizer and accelerate degradation.[7]
Experimental Protocols
Accurate comparison of the experimental utility of hydrochloride salts and free amino acids relies on standardized and well-documented experimental protocols.
Aqueous Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a specific solvent.
Protocol:
-
Add an excess amount of the amino acid (either the free form or the HCl salt) to a known volume of deionized water in a sealed flask.
-
Agitate the flask at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant and filter it through a suitable membrane filter (e.g., 0.22 µm) to remove any undissolved particles.
-
Analyze the concentration of the amino acid in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a colorimetric assay like the ninhydrin method.[8]
-
Express the solubility in units such as mg/mL or mol/L.
Chemical Stability Assessment (Accelerated Stability Study)
This protocol assesses the chemical stability of a compound under stressed conditions to predict its shelf-life.
Protocol:
-
Accurately weigh samples of the free amino acid and its hydrochloride salt into separate, suitable containers (e.g., glass vials).
-
Store the samples in a stability chamber under controlled, accelerated conditions (e.g., 40°C and 75% relative humidity).
-
At specified time points (e.g., 0, 1, 3, and 6 months), remove a sample from each form.
-
Analyze the purity of each sample using a stability-indicating HPLC method. This method should be able to separate the intact compound from its degradation products.
-
Quantify the amount of the parent compound remaining and identify and quantify any major degradation products.
-
Plot the percentage of the remaining parent compound against time to determine the degradation rate.
Hygroscopicity Determination
This method measures the tendency of a substance to absorb moisture from the atmosphere.
Protocol:
-
Dry a known amount of the amino acid (free form or HCl salt) to a constant weight under vacuum at a suitable temperature.
-
Place the dried sample in a controlled humidity chamber (e.g., set to 80% relative humidity) at a constant temperature.
-
Monitor the weight of the sample at regular intervals until it becomes constant.
-
Calculate the percentage of weight gain, which represents the hygroscopicity of the substance under the tested conditions.
Visualizing the Rationale and Workflow
The decision to use a hydrochloride salt over a free amino acid can be visualized as a logical workflow, and the underlying chemical principle is the protonation of the amino group.
Conclusion
The selection between a free amino acid and its hydrochloride salt is a critical decision in experimental design and drug development. For applications requiring high aqueous solubility, enhanced stability, and ease of handling, the hydrochloride salt form is often the superior choice. The supporting experimental data consistently demonstrates these advantages. However, the specific context of the experiment, including the required pH and potential interactions with other components, should always be considered. For reactions where the free amine is required to be reactive, the free base version would be necessary.[9] By carefully evaluating the physicochemical properties of both forms, researchers can optimize their experimental protocols and achieve more reliable and reproducible results.
References
- 1. L-lysine hydrochloride for Research [baseclick.eu]
- 2. tandfonline.com [tandfonline.com]
- 3. Glycine - Sciencemadness Wiki [sciencemadness.org]
- 4. Aqueous Solubility of Sodium and Chloride Salts of Glycine─"Uncommon" Common-Ion Effects of Self-Titrating Solids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. L-Lysine hydrochloride | 657-27-2 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Amino Acid Assay [user.eng.umd.edu]
- 9. reddit.com [reddit.com]
A Comparative Analysis of L-Allylglycine's In Vivo Efficacy and In Vitro Potency
An Objective Guide for Researchers in Neuroscience and Drug Development
L-Allylglycine is a widely utilized convulsant agent in neuroscience research, primarily for modeling epilepsy and studying the mechanisms of seizure generation. Its activity stems from the inhibition of glutamate decarboxylase (GAD), the critical enzyme responsible for the synthesis of the brain's primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[1][2][3] A comprehensive understanding of its pharmacological profile reveals a significant disparity between its potent effects in living organisms (in vivo) and its direct inhibitory capacity in a controlled, cellular or cell-free environment (in vitro). This guide provides an objective comparison of L-Allylglycine's performance, supported by experimental data and detailed protocols, to elucidate this difference for research and development professionals.
Mechanism of Action: A Tale of Metabolic Activation
The core reason for the discrepancy between in vivo and in vitro observations is that L-Allylglycine is a prodrug. While it is a weak inhibitor of GAD on its own, its potent convulsant effects in vivo are attributed to its metabolic conversion to 2-keto-4-pentenoic acid.[1][4] This metabolite is a significantly more powerful inhibitor of GAD, leading to a rapid and substantial decrease in GABA synthesis.[4] This disruption of the excitatory/inhibitory balance results in neuronal hyperexcitability and seizures.[1]
Data Presentation: In Vivo vs. In Vitro
The following tables summarize the quantitative data regarding the efficacy and potency of L-Allylglycine from various experimental models.
Table 1: Summary of In Vivo Efficacy Data for L-Allylglycine
| Animal Model | Route of Administration | Endpoint | Effective Dose / Effect | Reference |
|---|---|---|---|---|
| Mice | Intraperitoneal (i.p.) | Seizure Induction (ED₅₀) | 1.0 mmol/kg | [5] |
| Mice | Not Specified | 100% Recurrent Clonic Seizures | 300 mg/kg | [5] |
| Mice | Intraperitoneal (i.p.) | Lethality (LD₅₀) | 147-195 mg/kg | [3] |
| Rats | Intraperitoneal (i.p.) | Convulsive Behaviors | 150 mg/kg | [2][6] |
| Rats | Intranigral Injection | Convulsive Behaviors | 200 µg | [2][6] |
| Rats | N/A | GABA Reduction (Cortex, Cerebellum, Hippocampus) | 32% - 54% decrease | [1] |
| Mice | Chronic Administration | Behavioral Changes | Increased locomotor activity, impaired attention |[7][8] |
Table 2: Summary of In Vitro / Ex Vivo Inhibitory Data for L-Allylglycine
| System | Target | Metric | Value | Reference |
|---|---|---|---|---|
| In Vitro Enzyme Assay | Glutamic Acid Decarboxylase (GAD) | Inhibitory Concentration | 1 - 80 mM | [4][8] |
| Ex Vivo Mouse Brain Prep | Glutamic Acid Decarboxylase (GAD) | GAD Activity Reduction | 60% reduction at 39.8 µmol/g per hour |[8] |
Objective Comparison and Discussion
A direct comparison of the data highlights the central finding: L-Allylglycine is highly effective at inducing seizures and reducing GABA levels in vivo at doses in the mg/kg range.[2][5] In stark contrast, its direct inhibitory effect on the GAD enzyme in vitro is weak, requiring concentrations in the high millimolar (mM) range to achieve inhibition.[4][8] This difference of several orders of magnitude underscores that in vitro IC50 values for L-Allylglycine do not accurately predict its in vivo efficacy. The potent in vivo activity is almost entirely attributable to its conversion to 2-keto-4-pentenoic acid, a metabolite that acts as a powerful GAD inhibitor.[1][4] This is a critical consideration for researchers designing experiments or screening compounds where metabolic activation may play a role.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of scientific findings. Below are representative protocols for assessing the in vivo and in vitro effects of L-Allylglycine.
Protocol 1: In Vivo Seizure Induction in Rodents
This protocol describes the induction of seizures in rats or mice using L-Allylglycine to evaluate its convulsant efficacy.
Methodology:
-
Animal Preparation: Acclimate male Wistar or Sprague-Dawley rats (200-250g) to the housing facility for at least one week before the experiment to minimize stress.[1]
-
L-Allylglycine Solution Preparation: On the day of the experiment, prepare a fresh solution of L-Allylglycine in sterile 0.9% saline.[1][9] The concentration should be calculated to achieve the desired dose in an injection volume of approximately 1-10 ml/kg. For example, for a 150 mg/kg dose in a 250g rat, prepare a 15 mg/ml solution for a 2.5 mL injection.
-
Administration: Weigh each rat to ensure accurate dosing. Gently restrain the animal and administer the calculated volume of L-Allylglycine solution via intraperitoneal (IP) injection.[1][2]
-
Observation and Scoring: Immediately after injection, place the animal in an individual, clear observation chamber.[9] Observe continuously for behavioral changes and the onset of seizure activity. Score the seizure severity using a standardized scale, such as the Racine scale, which grades seizures from mild (e.g., mouth clonus) to severe (e.g., tonic-clonic convulsions with loss of posture).
-
Data Analysis: Key parameters to record and analyze include the latency to the first seizure, the duration and severity of seizures, and the percentage of animals exhibiting seizures at a given dose.
Protocol 2: In Vitro GAD Inhibition Assay (IC50 Determination)
This protocol provides a general framework for determining the IC50 value of L-Allylglycine against purified GAD enzyme.
Methodology:
-
Materials: Purified GAD enzyme, L-glutamic acid (substrate), pyridoxal 5'-phosphate (cofactor), L-Allylglycine, reaction buffer (e.g., potassium phosphate buffer, pH 7.2), and a detection system for GABA.
-
Inhibitor Preparation: Prepare a stock solution of L-Allylglycine in the reaction buffer. Perform serial dilutions to create a range of concentrations to be tested (e.g., spanning from 0.1 mM to 100 mM).[4][8]
-
Enzymatic Reaction: In a microplate or reaction tube, combine the reaction buffer, pyridoxal 5'-phosphate, and the GAD enzyme. Add the various concentrations of L-Allylglycine (or vehicle for control wells).
-
Initiation and Incubation: Initiate the enzymatic reaction by adding the substrate, L-glutamic acid. Incubate the mixture at a controlled temperature (e.g., 37°C) for a fixed period during which the reaction is linear.
-
Detection: Terminate the reaction (e.g., by heat inactivation or adding acid). Quantify the amount of GABA produced. This can be done using various methods, such as high-performance liquid chromatography (HPLC) or a coupled enzyme assay that yields a fluorescent or colorimetric signal.
-
IC50 Calculation: Calculate the percent inhibition for each L-Allylglycine concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression analysis (e.g., a four-parameter logistic curve) to determine the concentration of L-Allylglycine that inhibits GAD activity by 50% (the IC50 value).[10][11]
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Allylglycine - Wikipedia [en.wikipedia.org]
- 4. L-Allylglycine | GABA Receptor | Dehydrogenase | TargetMol [targetmol.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. nbinno.com [nbinno.com]
- 8. L-Allylglycine - Cayman Chemical [bioscience.co.uk]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. altogenlabs.com [altogenlabs.com]
Cross-Reactivity Assessment of L-Allylglycine with Metabolic Enzymes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of L-Allylglycine's cross-reactivity with key metabolic enzymes. L-Allylglycine is widely recognized for its role as an inhibitor of glutamate decarboxylase (GAD), a critical enzyme in the biosynthesis of the neurotransmitter GABA.[1][2] Understanding its potential interactions with other metabolic enzymes is crucial for a comprehensive assessment of its biological effects and for guiding future research and drug development efforts. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to facilitate a deeper understanding of L-Allylglycine's enzymatic interaction profile.
Data Presentation: Comparative Inhibition of Metabolic Enzymes
While L-Allylglycine is a known inhibitor of GAD, quantitative data on its cross-reactivity with other metabolic enzymes is limited in publicly available literature. The following tables present a summary of known inhibitory effects and contextual data from related compounds to provide a comparative perspective.
Table 1: Documented Effects of L-Allylglycine on Various Enzymes
| Enzyme | Common Abbreviation | Documented Effect of L-Allylglycine | Quantitative Data (IC50/Ki) | Reference |
| Glutamate Decarboxylase | GAD | Inhibition | Weak in vitro; its metabolite, 2-keto-4-pentenoic acid, is a potent inhibitor. | [3] |
| Ornithine Decarboxylase | ODC | Increased activity in mouse brain. | Not available. | [4] |
| S-adenosyl-L-methionine decarboxylase | SAM-DC | Decreased activity in mouse brain and liver. | Not available. | [4] |
Table 2: Comparative Inhibition of Aminotransferases by Glycine Analogs
| Compound | Target Enzyme | Inhibition Details | Reference |
| DL-Propargylglycine | Alanine Aminotransferase (ALT) | 4 mM caused at least 90% inhibition in hepatocytes. | [5][6] |
| DL-Propargylglycine | Aspartate Aminotransferase (AST) | 4 mM caused a 16% decrease in activity in hepatocytes. | [5][6] |
| Vinylglycine | Alanine Aminotransferase (ALT) | Almost equally effective in blocking both ALT and AST in vitro, but a very weak inhibitor in intact cells. | [5][6] |
| Vinylglycine | Aspartate Aminotransferase (AST) | Almost equally effective in blocking both ALT and AST in vitro, but a very weak inhibitor in intact cells. | [5][6] |
| 2-Amino-3-butenoic acid | Aspartate Aminotransferase (AST) | Irreversible inhibitor. | [7] |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of enzyme inhibition. The following are established protocols for key enzymes discussed in this guide.
Glutamate Decarboxylase (GAD) Activity Assay (Radiometric Method)
This method is a highly sensitive assay for measuring GAD activity by quantifying the conversion of L-[1-¹⁴C]glutamic acid to ¹⁴CO₂.
a. Enzyme Preparation:
-
Homogenize brain tissue (e.g., mouse or rat cortex) in an ice-cold buffer such as 50 mM potassium phosphate buffer (pH 7.2) containing 0.2 mM pyridoxal 5'-phosphate and 1 mM 2-aminoethylisothiouronium bromide hydrobromide.
-
Centrifuge the homogenate to pellet cellular debris.
-
Use the resulting supernatant containing the enzyme for the assay.
b. Inhibition Study:
-
Pre-incubate the enzyme preparation with various concentrations of L-Allylglycine or its metabolite, 2-keto-4-pentenoic acid, for a defined period (e.g., 15 minutes) at 37°C before adding the substrate.
c. Enzymatic Reaction:
-
Initiate the reaction by adding the enzyme preparation to a reaction mixture containing L-[1-¹⁴C]glutamic acid.
-
The ¹⁴CO₂ produced is trapped using a suitable agent (e.g., filter paper soaked in a scintillation cocktail).
-
The radioactivity is then quantified using liquid scintillation counting.
Ornithine Decarboxylase (ODC) Activity Assay
ODC activity can be determined by measuring the release of ¹⁴CO₂ from L-[1-¹⁴C]ornithine.
a. Reaction Mixture:
-
Prepare a reaction mixture in a sealed vessel containing a buffer (e.g., Tris-HCl), pyridoxal-5-phosphate, DTT, L-ornithine, and L-[1-¹⁴C]ornithine.
-
A center well containing a filter paper soaked in a CO₂ trapping agent (e.g., hyamine hydroxide) is included in the vessel.
b. Inhibition Study:
-
Pre-incubate the enzyme source (e.g., cell lysate) with L-Allylglycine at various concentrations before the addition of the substrate.
c. Reaction and Measurement:
-
Initiate the reaction by adding the enzyme preparation to the reaction mixture.
-
Incubate at 37°C for a specified time.
-
Stop the reaction by adding an acid (e.g., trichloroacetic acid).
-
The trapped ¹⁴CO₂ on the filter paper is measured by liquid scintillation counting.
Alanine Aminotransferase (ALT) Activity Assay (Colorimetric)
This assay measures ALT activity by detecting the production of pyruvate.
a. Reagents:
-
ALT Assay Buffer.
-
ALT Substrate (L-Alanine and α-Ketoglutarate).
-
A probe that reacts with pyruvate to produce a colored product.
-
Pyruvate standard for calibration curve.
b. Procedure:
-
Add samples (e.g., serum, tissue homogenate) to a 96-well plate.
-
Add the reaction mixture containing the ALT substrate and the probe.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Calculate ALT activity by comparing the sample readings to the pyruvate standard curve.
Aspartate Aminotransferase (AST) Activity Assay (Colorimetric)
This assay measures AST activity by detecting the production of glutamate.
a. Reagents:
-
AST Assay Buffer.
-
AST Substrate (L-Aspartate and α-Ketoglutarate).
-
A developer solution and probe that react with glutamate to produce a colored product.
-
Glutamate standard for calibration curve.
b. Procedure:
-
Add samples (e.g., serum, tissue homogenate) to a 96-well plate.
-
Add the reaction mixture containing the AST substrate, developer, and probe.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Calculate AST activity by comparing the sample readings to the glutamate standard curve.
Visualizations
Signaling Pathway: L-Allylglycine's Impact on GABA Synthesis
Caption: L-Allylglycine is metabolized to an active form that inhibits GAD, reducing GABA synthesis.
Experimental Workflow: In Vitro Enzyme Inhibition Assay
Caption: General workflow for determining the inhibitory potential of L-Allylglycine on a target enzyme.
Logical Relationship: Cross-Reactivity Assessment
Caption: Logical relationship of L-Allylglycine's known and potential enzymatic interactions.
Conclusion
L-Allylglycine's primary and most well-documented interaction is the inhibition of glutamate decarboxylase, which has significant implications for neurotransmission. However, evidence suggests potential cross-reactivity with other metabolic enzymes, including those involved in polyamine synthesis (ODC and SAM-DC) and amino acid metabolism (ALT and AST). The qualitative nature of some of these findings, and the reliance on data from analogous compounds for others, highlights a clear need for further quantitative investigation. The experimental protocols detailed in this guide provide a framework for conducting such studies. A thorough understanding of L-Allylglycine's broader enzymatic interaction profile is essential for its continued use as a research tool and for the development of more specific therapeutic agents targeting these metabolic pathways. Future research should focus on determining the precise inhibitory constants (IC50 and Ki values) of L-Allylglycine for a wider range of metabolic enzymes to build a more complete and quantitative cross-reactivity profile.
References
- 1. Discovery of novel inhibitors of human S-adenosylmethionine decarboxylase based on in silico high-throughput screening and a non-radioactive enzymatic assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CGP 48664, a new S-adenosylmethionine decarboxylase inhibitor with broad spectrum antiproliferative and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of aspartate aminotransferase by D-hydrazinosuccinate: comparison with L-hydrazinosuccinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of inhibitors of S-adenosylmethionine decarboxylase on polyamine content and growth of L1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective inhibition of alanine aminotransferase and aspartate aminotransferase in rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Irreversible inhibition of aspartate aminotransferase by 2-amino-3-butenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Inhibitory Action of (S)-2-Aminopent-4-enoic Acid Hydrochloride on Target Enzymes: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the inhibitory mechanisms of (S)-2-Aminopent-4-enoic acid hydrochloride, also known as L-allylglycine, on its primary target enzymes. This document synthesizes available experimental data to objectively compare its performance against other relevant inhibitors.
This compound is an amino acid analogue recognized for its role as an enzyme inhibitor, impacting various metabolic and signaling pathways.[1] Its inhibitory effects are most prominently documented against Glutamate Decarboxylase (GAD) and D-Amino Acid Oxidase (DAAO). Limited information is available regarding its interaction with aminotransferases.
Glutamate Decarboxylase (GAD) Inhibition
This compound is a known inhibitor of Glutamate Decarboxylase (GAD), the critical enzyme responsible for the synthesis of the inhibitory neurotransmitter GABA. However, it is important to note that L-allylglycine itself is a weak inhibitor. Its potent effects in vivo are attributed to its metabolic conversion to 2-keto-4-pentenoic acid, which is a significantly more potent, non-competitive inhibitor of GAD.[2]
Comparative Inhibitory Potency on GAD
The following table summarizes the inhibitory constants (Ki) for L-allylglycine and its active metabolite in comparison to another known GAD inhibitor, 3-mercaptopropionic acid.
| Inhibitor | Target Enzyme | Ki (Inhibition Constant) | Mechanism of Inhibition |
| (S)-2-Aminopent-4-enoic acid (L-allylglycine) | Glutamate Decarboxylase (GAD) | ~50 mM[2] | Weak Inhibitor |
| 2-keto-4-pentenoic acid (metabolite) | Glutamate Decarboxylase (GAD) | 1 µM[2] | Non-competitive |
| 3-mercaptopropionic acid | Glutamate Decarboxylase (GAD) | Not explicitly found | Competitive |
Inhibitory Mechanism and Signaling Pathway
The inhibition of GAD by the active metabolite of this compound disrupts the normal synthesis of GABA from glutamate. This leads to a reduction in GABAergic neurotransmission, which can result in neuronal hyperexcitability.
D-Amino Acid Oxidase (DAAO) Inhibition
Comparative Inhibitory Potency on DAAO
The following table presents the half-maximal inhibitory concentrations (IC50) for a selection of DAAO inhibitors.
| Inhibitor | Target Enzyme | IC50 (Human DAAO) |
| This compound | D-Amino Acid Oxidase (DAAO) | Data not available |
| 3-hydroxyquinolin-2-(1H)-one | D-Amino Acid Oxidase (DAAO) | 4 nM[3] |
| Fused pyrrole carboxylic acid derivative | D-Amino Acid Oxidase (DAAO) | 145 nM[3] |
| CBIO (6-chloro analog) | D-Amino Acid Oxidase (DAAO) | 188 nM[3] |
| ASO57278 | D-Amino Acid Oxidase (DAAO) | 900 nM[3] |
| Sodium Benzoate | D-Amino Acid Oxidase (DAAO) | 16-75 µM[4] |
Experimental Workflow for DAAO Inhibition Assay
The general workflow for assessing the inhibitory potential of a compound against DAAO involves incubating the enzyme with the inhibitor and then measuring the subsequent enzyme activity.
References
- 1. This compound (195316-72-4) for sale [vulcanchem.com]
- 2. Inhibition of glutamate decarboxylase (GAD) by ethyl ketopentenoate (EKP) induces treatment-resistant epileptic seizures in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
L-Allylglycine vs. Standard Antibiotics: A Comparative Analysis of Antimicrobial Spectra
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antimicrobial spectrum of the non-proteinogenic amino acid L-Allylglycine with four widely used standard antibiotics: Penicillin, Tetracycline, Ciprofloxacin, and Gentamicin. While quantitative data on the antimicrobial activity of L-Allylglycine is limited in publicly available scientific literature, this document summarizes the existing qualitative information and contrasts it with the well-established, quantitative data for the selected standard antibiotics. This comparison aims to provide a valuable resource for researchers investigating novel antimicrobial agents.
Executive Summary
L-Allylglycine has been noted for its antimicrobial properties, purportedly acting through the inhibition of bacterial glutamate receptors and subsequent disruption of DNA replication. However, a significant gap exists in the scientific literature regarding its specific antimicrobial spectrum and potency, with a lack of publicly available Minimum Inhibitory Concentration (MIC) data against common bacterial pathogens.
In contrast, Penicillin, Tetracycline, Ciprofloxacin, and Gentamicin are well-characterized antibiotics with broad spectra of activity against both Gram-positive and Gram-negative bacteria. Their mechanisms of action are distinct and well-understood, targeting bacterial cell wall synthesis, protein synthesis, and DNA replication, respectively. This guide presents a comprehensive overview of their antimicrobial activity, supported by experimental data and standardized testing protocols.
Data Presentation: Antimicrobial Spectra
Due to the absence of specific MIC values for L-Allylglycine, a direct quantitative comparison is not possible. The following table summarizes the known antimicrobial spectrum of L-Allylglycine qualitatively and provides a quantitative overview of the spectra for the standard antibiotics against key bacterial species.
| Antimicrobial Agent | Mechanism of Action | Spectrum of Activity | Gram-Positive Bacteria | Gram-Negative Bacteria |
| L-Allylglycine | Putative inhibition of glutamate receptor, preventing DNA replication.[1] | Not well-defined. Described as an antimicrobial agent that inhibits bacterial growth.[1] | Data not available | Data not available |
| Penicillin | Inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[2][3] | Broad-spectrum, with variations among different penicillin classes.[2][4][5] | Streptococcus spp., Staphylococcus spp. (penicillin-susceptible), Enterococcus spp. | Neisseria spp., some anaerobes. Extended-spectrum penicillins have activity against Haemophilus influenzae, Escherichia coli, and Pseudomonas aeruginosa.[4][6] |
| Tetracycline | Inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.[7][8][9][10] | Broad-spectrum, active against a wide range of Gram-positive and Gram-negative bacteria, as well as atypical organisms.[7][8][9][10] | Staphylococcus aureus, Streptococcus pneumoniae, Bacillus anthracis | Escherichia coli, Haemophilus influenzae, Vibrio cholerae, Chlamydia trachomatis, Rickettsia spp.[7][9] |
| Ciprofloxacin | Inhibits bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, preventing DNA replication.[11][12][13][14] | Broad-spectrum, with excellent activity against Gram-negative bacteria and moderate activity against Gram-positive bacteria.[11][12][13][15] | Staphylococcus aureus (methicillin-susceptible), Bacillus anthracis | Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, Salmonella spp., Shigella spp.[11][13] |
| Gentamicin | Inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit, causing misreading of mRNA. | Broad-spectrum, primarily used for serious Gram-negative infections. | Staphylococcus aureus (often in combination with other antibiotics). | Pseudomonas aeruginosa, Klebsiella spp., Proteus spp., Escherichia coli, Enterobacter spp., Serratia spp. |
Experimental Protocols
The determination of the antimicrobial spectrum of a compound is primarily achieved through antimicrobial susceptibility testing (AST). The gold standard for quantitative analysis is the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for MIC Determination (CLSI Guideline)
This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium.
1. Preparation of Materials:
- Antimicrobial Agent: A stock solution of the test compound (e.g., L-Allylglycine or a standard antibiotic) is prepared at a known concentration.
- Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium for most aerobic bacteria.
- Bacterial Inoculum: A standardized bacterial suspension equivalent to a 0.5 McFarland standard is prepared from a fresh culture of the test organism. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each test well.
- 96-Well Microtiter Plate: Sterile plates are used to perform the serial dilutions and incubate the bacteria.
2. Serial Dilution:
- A twofold serial dilution of the antimicrobial agent is performed in the microtiter plate using the growth medium. This creates a gradient of decreasing concentrations of the test compound.
- A growth control well (containing medium and bacteria but no antimicrobial) and a sterility control well (containing medium only) are included on each plate.
3. Inoculation:
- Each well (except the sterility control) is inoculated with the standardized bacterial suspension.
4. Incubation:
- The inoculated plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.
5. Determination of MIC:
- Following incubation, the plate is visually inspected for bacterial growth (turbidity).
- The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Conceptual Signaling Pathway of Antimicrobial Action
Caption: Mechanisms of action for L-Allylglycine and standard antibiotics.
References
- 1. Effect of Glycine on Helicobacter pylori In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Glycine restores the sensitivity to antibiotics in multidrug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial properties of allicin from garlic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]
- 6. researchgate.net [researchgate.net]
- 7. KR101363884B1 - Process for preparing allylglycine derivatives - Google Patents [patents.google.com]
- 8. l-Glycine and l-leucine derived multifunctional ionic liquids for potential antibacterial applications: in-vitro and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diglycine Enables Rapid Intrabacterial Hydrolysis for Activating Anbiotics against Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Amino Acid Based Antimicrobial Agents – Synthesis and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glycine restores the sensitivity to antibiotics in multidrug-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antifungal and antibacterial activities of allicin: A review [ouci.dntb.gov.ua]
- 14. s-Allylglycine | C5H9NO2 | CID 167529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. sciforschenonline.org [sciforschenonline.org]
Unraveling the Stereoselectivity of Allylglycine: A Comparative Guide to its Enantiomers in Pharmacological Research
For researchers, scientists, and drug development professionals, understanding the nuanced differences between enantiomers is critical for advancing therapeutic strategies. This guide provides an objective comparison of the pharmacological effects of D- and L-allylglycine, supported by experimental data, detailed methodologies, and visual representations of their mechanism of action.
Allylglycine, a derivative of the amino acid glycine, is a widely used tool in neuroscience research to study the role of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) in the central nervous system. Its pharmacological effects are primarily attributed to the inhibition of glutamate decarboxylase (GAD), the enzyme responsible for GABA synthesis.[1][2] This inhibition leads to reduced GABA levels, disrupting the excitatory-inhibitory balance in the brain and inducing seizures in animal models.[3][4] However, the two enantiomers of allylglycine, D- and L-allylglycine, exhibit distinct pharmacological profiles, with the L-isomer being significantly more potent.[1]
Comparative Pharmacological Effects: L-Allylglycine as the More Potent Enantiomer
Experimental evidence consistently demonstrates that L-allylglycine is a more potent proconvulsant and inhibitor of GABA synthesis compared to its D-isomer.[1] In vivo studies have shown that the administration of L-allylglycine leads to a more rapid onset and higher incidence of seizures at lower doses compared to D-allylglycine.[5] Furthermore, L-allylglycine administration is associated with a more pronounced decrease in brain GABA concentrations.[4][6]
While (+)-allylglycine itself is a relatively weak inhibitor of GAD in vitro, its potent convulsant effects in vivo are primarily attributed to its metabolic conversion to 2-keto-4-pentenoic acid (KPA), a significantly more potent GAD inhibitor.[3] It is the L-enantiomer of allylglycine that is preferentially metabolized to this active form.[7]
Quantitative Data Summary
To facilitate a clear comparison, the following table summarizes the key quantitative differences in the pharmacological effects of D- and L-allylglycine based on available experimental data.
| Parameter | D-Allylglycine | L-Allylglycine | Reference |
| GAD Inhibition (in vitro) | Less Potent | More Potent (especially after metabolic conversion) | [1][3] |
| Convulsant Activity (in vivo) | Weaker | Stronger | [1][5] |
| Effect on Brain GABA Levels | Less pronounced decrease | Significant decrease (-32% to -54%) | [4] |
| Seizure Induction | Higher doses required | Effective at lower doses | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the pharmacological assessment of allylglycine enantiomers.
In Vivo Seizure Induction and Behavioral Observation
-
Objective: To assess the proconvulsant effects of D- and L-allylglycine in an animal model.
-
Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.[1]
-
Procedure:
-
Dissolve D- or L-allylglycine in a suitable vehicle (e.g., saline).
-
Administer a range of doses of each enantiomer to different groups of animals via intraperitoneal (IP) injection to establish a dose-response relationship.[1]
-
Immediately following injection, place each animal in an individual observation chamber.
-
Observe and record the latency to the onset of various seizure behaviors (e.g., myoclonic jerks, focal seizures, generalized tonic-clonic seizures) for a predetermined observation period.[1]
-
Seizure severity can be scored using a standardized scale.
-
In Vitro Glutamate Decarboxylase (GAD) Inhibition Assay
-
Objective: To determine the inhibitory potential of D- and L-allylglycine on GAD activity.
-
Procedure:
-
Enzyme Preparation: Prepare a brain homogenate from the desired animal model, which will serve as the source of GAD.[1]
-
Incubation: Pre-incubate the brain homogenate with varying concentrations of D- or L-allylglycine.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, L-glutamic acid, and the cofactor, pyridoxal 5'-phosphate (PLP).[1]
-
Reaction Termination: After a defined incubation period at 37°C, stop the reaction by adding a strong acid.[1]
-
GABA Measurement: Quantify the amount of GABA produced using a colorimetric method (e.g., ninhydrin reaction) or high-performance liquid chromatography (HPLC).[1]
-
Inhibition Calculation: Calculate the percentage of GAD inhibition by comparing the enzyme activity in the presence of the inhibitor to the activity in a control sample without the inhibitor.[1]
-
Visualizing the Mechanism and Workflow
To further elucidate the pharmacological actions of allylglycine and the experimental processes used to study them, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. Allylglycine - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Changes in regional neurotransmitter amino acid levels in rat brain during seizures induced by L-allylglycine, bicuculline, and kainic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Allylglycine-induced seizures in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Redistribution of transmitter amino acids in rat hippocampus and cerebellum during seizures induced by L-allylglycine and bicuculline: an immunocytochemical study with antisera against conjugated GABA, glutamate and aspartate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. L-Allylglycine | GABA Receptor | Dehydrogenase | TargetMol [targetmol.com]
A Comparative Guide to the Validation of Analytical Methods for (S)-2-Aminopent-4-enoic Acid Hydrochloride in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two robust analytical methods for the quantitative determination of (S)-2-Aminopent-4-enoic acid hydrochloride, also known as L-allylglycine, in biological matrices. The accurate measurement of this non-proteinogenic amino acid is crucial for pharmacokinetic studies, toxicology assessments, and research into its role as a glutamate decarboxylase inhibitor.
Comparative Performance of Analytical Methods
The choice of analytical method depends on various factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Below is a summary of expected performance characteristics for the two methods.
| Parameter | Method 1: Chiral GC-MS (Urine) | Method 2: LC-MS/MS (Plasma) |
| Analyte | (S)-2-Aminopent-4-enoic acid | (S)-2-Aminopent-4-enoic acid |
| Biological Matrix | Human Urine | Human Plasma |
| Instrumentation | Gas Chromatograph with Mass Spectrometric Detector | Liquid Chromatograph with Triple Quadrupole Mass Spectrometer |
| Derivatization | Required (Esterification and Acylation) | Not typically required |
| Limit of Detection (LOD) | ~50 ng/mL | ~1 ng/mL |
| Limit of Quantitation (LOQ) | ~150 ng/mL | ~5 ng/mL |
| Linearity Range | 0.15 - 50 µg/mL | 0.005 - 5 µg/mL |
| Accuracy (% Bias) | < ± 15% | < ± 10% |
| Precision (%RSD) | < 15% | < 10% |
| Sample Volume | 100 µL | 50 µL |
| Key Advantage | Excellent for resolving enantiomers | High sensitivity and specificity |
Experimental Protocols
Detailed methodologies for sample preparation, derivatization (for GC-MS), and instrument analysis are provided below. These protocols are representative and may require optimization for specific laboratory conditions.
Method 1: Chiral Gas Chromatography-Mass Spectrometry (GC-MS) for Urine Samples
This method is suitable for the enantioselective quantification of (S)-2-Aminopent-4-enoic acid in urine, which is critical as the biological activity is often stereospecific.
1. Sample Preparation and Derivatization:
-
Pipette 100 µL of urine into a glass vial.
-
Add an internal standard (e.g., deuterated L-allylglycine).
-
Evaporate the sample to dryness under a gentle stream of nitrogen at 60°C.
-
Esterification: Add 100 µL of 3 M HCl in n-propanol and heat at 110°C for 20 minutes to form the propyl ester. Evaporate the reagent.
-
Acylation: Add 50 µL of ethyl acetate and 20 µL of pentafluoropropionic anhydride (PFPA). Heat at 65°C for 30 minutes to form the N(O)-pentafluoropropionyl derivative.
-
Evaporate the reagents and reconstitute the residue in 100 µL of toluene for injection.
2. GC-MS Instrumentation and Conditions:
-
GC System: Agilent 7890B GC or equivalent.
-
MS System: Agilent 5977A MSD or equivalent.
-
Column: Chirasil-L-Val capillary column (25 m x 0.25 mm I.D., 0.12 µm film thickness).
-
Injection: 1 µL, splitless mode at 250°C.
-
Oven Program: Start at 100°C, hold for 1 min, ramp to 180°C at 5°C/min, then to 220°C at 20°C/min, hold for 2 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Conditions: Electron Ionization (EI) at 70 eV. Data acquired in Selected Ion Monitoring (SIM) mode. Monitor characteristic ions for the derivatized analyte and internal standard.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Plasma Samples
This method offers high sensitivity and throughput, making it ideal for pharmacokinetic studies where low concentrations in plasma are expected.
1. Sample Preparation:
-
Pipette 50 µL of plasma into a microcentrifuge tube.
-
Add 150 µL of ice-cold methanol containing the internal standard (e.g., deuterated L-allylglycine) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial or 96-well plate.
-
Dilute with 150 µL of water prior to injection.
2. LC-MS/MS Instrumentation and Conditions:
-
LC System: Shimadzu Nexera X2 or equivalent UHPLC system.
-
MS System: SCIEX Triple Quad 6500+ or equivalent.
-
Column: A chiral column such as Astec CHIROBIOTIC V2 (100 mm x 2.1 mm, 5 µm) is recommended for enantiomeric separation.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 2% B, hold for 0.5 min, ramp to 95% B over 4 min, hold for 1 min, and re-equilibrate for 2.5 min.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS Conditions: Electrospray Ionization (ESI) in positive mode. Use Multiple Reaction Monitoring (MRM) for quantification. Precursor and product ion transitions for (S)-2-Aminopent-4-enoic acid and its internal standard must be optimized.
Visualizing Methodologies and Pathways
To better understand the workflows and the biological context of (S)-2-Aminopent-4-enoic acid, the following diagrams are provided.
Caption: General workflow for the validation of an analytical method in biological samples.
Safety Operating Guide
Proper Disposal Procedures for (S)-2-Aminopent-4-enoic acid hydrochloride
Essential Safety and Logistical Information for Laboratory Professionals
The proper disposal of (S)-2-Aminopent-4-enoic acid hydrochloride, also known as L-Allylglycine hydrochloride, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This document provides detailed, step-by-step guidance for researchers, scientists, and drug development professionals on the appropriate handling and disposal of this compound.
Hazard Assessment and Classification
This compound is classified as a hazardous substance. Multiple safety data sheets (SDSs) indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] It is essential to handle this compound with appropriate personal protective equipment (PPE) and in a well-ventilated area.
Summary of Hazard Information:
| Hazard Classification | Description | GHS Hazard Statements |
| Skin Irritation | Causes skin irritation upon contact. | H315 |
| Eye Irritation | Causes serious eye irritation. | H319 |
| Respiratory Irritation | May cause respiratory tract irritation if inhaled. | H335 |
Personal Protective Equipment (PPE) and Handling Precautions
Before handling this compound for any purpose, including disposal, personnel must wear appropriate PPE to minimize exposure.
Recommended Personal Protective Equipment:
| PPE Category | Specific Recommendations |
| Eye/Face Protection | Use chemical safety goggles or a face shield. |
| Skin Protection | Wear a lab coat and compatible chemical-resistant gloves (e.g., nitrile). Inspect gloves before use. |
| Respiratory Protection | If dust is generated, use a NIOSH-approved respirator. |
Handling Guidelines:
-
Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid the formation of dust and aerosols.
-
Wash hands thoroughly after handling.
Step-by-Step Disposal Protocol
Due to its classification as an irritant, this compound waste must be managed as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.
Experimental Protocol for Waste Collection and Disposal:
-
Segregation:
-
Designate a specific, clearly labeled waste container for this compound waste.
-
Do not mix this waste with other incompatible chemical waste streams. For example, keep it separate from strong oxidizing agents.
-
-
Waste Container Selection:
-
Use a container that is in good condition, compatible with the chemical (e.g., a high-density polyethylene - HDPE bottle for solids), and has a secure, leak-proof lid.
-
The original product container can be an excellent choice for waste accumulation.
-
-
Labeling:
-
Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date when the first waste was added to the container.
-
-
Accumulation and Storage:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.
-
The SAA should be a secondary containment bin to prevent the spread of material in case of a leak.
-
Ensure the container is kept closed at all times, except when adding waste.
-
-
Disposal Request:
-
Once the waste container is full or you are ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.
-
Follow your institution's specific procedures for waste pickup requests.
-
Quantitative Data Summary for Disposal:
| Parameter | Guideline |
| Maximum Accumulation Volume in SAA | 55 gallons (or as specified by institutional policy) |
| Container Headspace | Leave at least 10% headspace to allow for expansion. |
| Storage Time Limit in SAA | Typically up to one year, provided accumulation limits are not exceeded. |
Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Personal Protection: Don the appropriate PPE as outlined in Section 2.
-
Containment and Cleanup:
-
For a solid spill, carefully sweep or scoop the material into a designated waste container, avoiding dust generation.
-
For a solution, absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in the hazardous waste container.
-
-
Decontamination: Clean the spill area with a suitable solvent or detergent and water. Collect all cleanup materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
Diagrams
Below are diagrams illustrating the key logical relationships and workflows for the proper disposal of this compound.
Caption: Workflow for the disposal of this compound.
Caption: Logical relationships between chemical properties, hazards, and disposal procedures.
References
Comprehensive Safety and Handling Guide for (S)-2-Aminopent-4-enoic acid hydrochloride
This guide provides essential safety and logistical information for the handling and disposal of (S)-2-Aminopent-4-enoic acid hydrochloride, tailored for researchers, scientists, and professionals in drug development.
Personal Protective Equipment (PPE)
Proper PPE is critical to ensure personal safety when handling this compound. The following table summarizes the required equipment.
| PPE Category | Item | Standard |
| Eye/Face Protection | Safety glasses or goggles | NIOSH (US) or EN 166 (EU) approved |
| Skin Protection | Chemical-resistant gloves | Inspected prior to use |
| Respiratory Protection | Not specified under normal use | Use in a well-ventilated area |
| Body Protection | Laboratory coat | Standard lab attire |
Operational and Disposal Plans
Handling and Storage:
-
Precautions for Safe Handling:
-
Practice general industrial hygiene.
-
Avoid breathing vapors, mist, or gas.[1]
-
Ensure adequate ventilation in the handling area.
-
-
Conditions for Safe Storage:
Disposal Plan:
-
Containment: Collect any waste material in a suitable, closed container.[1]
-
Disposal: Dispose of the material in accordance with local, state, and federal regulations. For specific guidance, refer to section 13 of the substance's Safety Data Sheet (SDS).[1]
Emergency Procedures
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.
-
In Case of Skin Contact: Wash off with soap and plenty of water.
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration.
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.
In all cases of exposure, seek medical attention if symptoms persist.
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
